Grotan OX

Catalog No.
S604777
CAS No.
66204-44-2
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grotan OX

CAS Number

66204-44-2

Product Name

Grotan OX

IUPAC Name

5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-8-3-10(6-12-8)5-11-4-9(2)13-7-11/h8-9H,3-7H2,1-2H3

InChI Key

BNKGKERDFRIJPU-UHFFFAOYSA-N

SMILES

CC1CN(CO1)CN2CC(OC2)C

Synonyms

grotan OX

Canonical SMILES

CC1CN(CO1)CN2CC(OC2)C

The exact mass of the compound Oxazolidine, 3,3'-methylenebis[5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3'-methylenebis[5-methyloxazoline] synthesis mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

For a quick reference, here is the fundamental information about this compound:

Property Description
CAS Number 66204-44-2 [1] [2] [3]
EC Number 266-235-8 [1] [4] [5]
Molecular Formula C₉H₁₈N₂O₂ [1] [2] [5]
Molecular Weight 186.25 g/mol [1] [4] [5]
Systematic Name 5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine [1] [5]
Common Abbreviation MBO [1]

Synthetic Method: A Patented Approach

A Chinese patent (CN110724113B) details a synthetic method using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst. This method is noted for benefits like high yield of the target product and strong product stability that is resistant to yellowing and discoloration [6].

The following diagram illustrates the core reaction and workflow:

synthesis_workflow IPA Isopropanolamine (1-Aminopropan-2-ol) Reaction Reaction Step Molar Ratio: IPA : F : TMG = 1 : 1.2-2.0 : 0.000065-0.0065 IPA->Reaction F Formaldehyde F->Reaction TMG 1,1,3,3-Tetramethylguanidine (TMG) Catalyst TMG->Reaction Product 3,3'-methylenebis[5-methyloxazolidine] Reaction->Product

Experimental Protocol [6]:

  • Reaction Setup: Charge a four-neck flask equipped with an electric stirrer and a condenser with isopropanolamine and the TMG catalyst.
  • Controlled Addition: Slowly add the formaldehyde solution (25-50% aqueous solution or solid paraformaldehyde) into the flask while cooling in an ice-water bath.
  • Reaction Phase: After the addition is complete, maintain the temperature for 4 hours to allow the reaction to proceed.
  • Work-up: After the reaction time, cool the mixture to room temperature.
  • Purification: Remove water under reduced pressure distillation to isolate the final product.

Physical and Chemical Properties

Understanding these properties is crucial for handling, purification, and application formulation.

Property Value / Description Citation
Appearance Colorless to pale yellow / yellowish liquid [1] [7]
Odor Amine-like, characteristic [1]
Density (20°C) 1.03 - 1.062 g/cm³ [1] [2]
Boiling Point 247.6 °C (at 760 mmHg) [2] [3]
Flash Point 70.1 °C [2] [3]
Refractive Index (20°C) 1.460 - 1.480 [7]
Solubility in Water Completely miscible [1]
pH (1% aqueous solution) 9.00 - 11.00 (alkaline) [1] [7]
Vapor Pressure (25°C) 0.0254 mmHg [1]

Primary Applications and Mechanism of Action

3,3'-methylenebis[5-methyloxazolidine] is a formaldehyde-releasing biocide [1]. Its main applications leverage this slow-release mechanism:

  • Preservative in Metalworking Fluids: Widely used to prevent microbial growth in water-based metalworking fluids and can be dispersed in oil-based cutting fluids [1].
  • Material Protection: Employed for the preservation of water-based paints, adhesives, cooling lubricant emulsions, and fuels like biodiesel [1].
  • Oil and Gas Industry: Serves as a hydrogen sulfide (H₂S) scavenger in process streams, removing this corrosive and toxic gas [1].
  • Cross-linking Agent: Functions as a chemical intermediate and cross-linking agent for epoxy resins and elastomers, enhancing mechanical strength and chemical resistance [3].

Health, Safety and Handling

This substance requires careful handling as it poses several health hazards [4].

Hazard GHS Hazard Statement

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. | | Skin & Eye Damage | H314: Causes severe skin burns and eye damage. | | Sensitization | H317: May cause an allergic skin reaction. | | Carcinogenicity | H350: May cause cancer. | | Mutagenicity | H341: Suspected of causing genetic defects. | | Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. |

Key Safety Precautions [4]:

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tight-fitting safety goggles, and fire/flame-resistant impervious clothing.
  • Engineering Controls: Handle only in a well-ventilated place.
  • In Case of Exposure:
    • Inhalation: Move to fresh air.
    • Skin Contact: Take off contaminated clothing immediately and wash with plenty of water.
    • Eye Contact: Rinse cautiously with water for several minutes.
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

hydrolysis products of 3,3'-methylenebis[5-methyloxazolidine]

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Mechanism and Products

In aqueous solutions, MBO undergoes a slow, pH-dependent hydrolysis reversing its synthesis reaction [1]. The decomposition pathway and primary products are summarized below.

G MBO 3,3'-Methylenebis[5-methyloxazolidine] (MBO) Form Formaldehyde MBO->Form Hydrolysis (Slow, pH-dependent) Amino 1-Aminopropan-2-ol (Isopropanolamine) MBO->Amino Hydrolysis (Slow, pH-dependent) Water H₂O

Hydrolysis Product Chemical Role Relevance and Hazards

| Formaldehyde (45% yield) [1] | Active biocidal/scavenging agent | Efficacy: Provides sustained antimicrobial action and reacts with H₂S [1]. Hazards: Classified as causing severe skin burns, eye damage, skin sensitization, genetic defects, and cancer (Category 1B Carcinogen) [2]. | | 1-Aminopropan-2-ol (Isopropanolamine) [1] [3] | Co-product | Starting material for MBO synthesis; considered less hazardous than formaldehyde [3]. |

Experimental Analysis and Handling

Understanding hydrolysis kinetics and products is crucial for safety and efficacy. Key methodological considerations and controlled release mechanism are outlined below.

G A Aqueous Solution of MBO B Adjust pH & Temperature A->B C Incubate with Stirring B->C D Sample at Time Intervals C->D E Analyze for Formaldehyde D->E F Key Parameter: Formaldehyde Release Rate E->F

Core Principle and Measurement

  • Controlled Release: MBO acts as a formaldehyde donor, providing sustained, long-acting efficacy without requiring direct handling of formaldehyde [1]
  • Analyze Formaldehyde: Quantify release over time using standard methods for formaldehyde detection in solution [1]

Critical Safety Protocols

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing [2]
  • Ventilation: Handle in a well-ventilated place or use a full-face respirator if exposure limits are exceeded [2]
  • First Aid:
    • Skin contact: Wash immediately with plenty of water, remove contaminated clothing [1] [2]
    • Eye contact: Rinse cautiously with water for at least 15 minutes and get medical help immediately [1] [2]

Application Insights and Implications

The hydrolysis profile directly defines MBO's functional applications and critical safety considerations.

  • Primary Functions: The gradual release of formaldehyde provides broad-spectrum, long-lasting bactericidal and fungicidal activity [1]. Formaldehyde also reacts with and neutralizes hydrogen sulfide (H₂S), making MBO an effective H₂S scavenger in oil and gas processing [1] [4]
  • Stability & Handling: MBO is stable at elevated temperatures (up to 186°C) and over a wide pH range [1]. This stability allows for use in demanding industrial environments

References

formaldehyde release kinetics from MBO oxazolidine

Author: Smolecule Technical Support Team. Date: February 2026

MBO Oxazolidine Profile

MBO (3,3'-Methylenebis(5-methyloxazolidine)) is a formaldehyde-releasing biocide. The core of its action lies in its slow hydrolysis in aqueous solutions, which regenerates its starting materials, including formaldehyde [1].

The table below summarizes its key properties related to formaldehyde release:

Property Description
Chemical Identity 3,3'-Methylenebis(5-methyloxazolidine) (MBO) [2] [1]
CAS No. 66204-44-2 [2] [1] [3]
Molecular Formula C₉H₁₈N₂O₂ [1] [3]
Formaldehyde Release Slowly decomposes in aqueous solution to release formaldehyde [1].
Reported Formaldehyde Yield Up to 45% of formaldehyde can be released upon decomposition in solution [1].
Key Factors Influencing Release pH, temperature, and the presence of water [1].
Stability Stable at elevated temperatures (up to 186°C) and over a wide pH range in concentrate [1].

Research and Synthesis Context

Understanding the synthesis of MBO provides insight into its structure and release mechanism. The compound is synthesized from paraformaldehyde and 1-amino-2-propanol (isopropanolamine) [1] [4]. One patented method uses a specific catalyst and reaction conditions to achieve high yield and product stability with minimal byproducts and discoloration [4].

The diagram below illustrates the general synthesis and decomposition pathway:

G Paraformaldehyde Paraformaldehyde MBO MBO Paraformaldehyde->MBO Synthesis Isopropanolamine Isopropanolamine Isopropanolamine->MBO Synthesis MBO->Isopropanolamine Aqueous Hydrolysis Formaldehyde Formaldehyde MBO->Formaldehyde Aqueous Hydrolysis

MBO synthesis and reversible hydrolysis pathway

Guidance for Further Research

The available data confirms MBO acts as a formaldehyde donor but does not provide a detailed kinetic profile. To obtain the information you need:

  • Consult Specialized Databases: Search for in-depth toxicological and chemical data in ECHA's registered substance database [5] and scientific literature via SciFinder or Reaxys
  • Refine Your Search: Use specific terms like "formaldehyde release kinetics MBO," "hydrolysis rate constant MBO," or "(3,3'-Methylenebis(5-methyloxazolidine)) decomposition kinetics"
  • Review Patent Literature: The CN110724113B patent [4] focuses on synthesis, but other patents may contain stability and release data for regulatory purposes

References

stereoisomers chiral centers 3,3'-methylenebis[5-methyloxazolidine]

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemical Analysis

The following table summarizes the key points regarding the stereochemistry of 3,3'-methylenebis[5-methyloxazolidine].

Aspect Analysis for 3,3'-methylenebis[5-methyloxazolidine]
Molecular Formula C~9~H~18~N~2~O~2~ [1] [2] [3]
Tetrahedral Stereocenters None present [1]
Double Bond Stereochemistry None present [1]
Presence of Stereoisomers No; the substance is specified to have "no stereo-chemistry" [1].
Chiral Centers The nitrogen atoms in the oxazolidine rings are not stereogenic centers due to rapid nitrogen inversion at room temperature, preventing the isolation of stable stereoisomers [1].

Molecular Structure and Rationale

The molecular structure consists of two 5-methyloxazolidine rings connected by a methylene bridge (-CH~2~-) [3]. While the carbon atoms adjacent to the ring oxygen are connected to four different groups, they are typically not stable chiral centers.

The key to understanding the lack of stereoisomers lies in the nitrogen atoms within the oxazolidine rings. At room temperature, these nitrogen atoms undergo rapid inversion, also known as "umbrella flipping." This process is a low-energy barrier that interconverts between two potential configurations, making it impossible to isolate stable stereoisomers based on the nitrogen configuration. Therefore, the molecule does not possess stable chiral centers and exists as a single, rapidly interconverting structure.

G A Molecular Structure B Nitrogen Inversion A->B Contains two oxazolidine rings C No Stable Stereoisomers B->C Rapid interconversion prevents isolation

Implications for Research and Development

The absence of stereoisomers in 3,3'-methylenebis[5-methyloxazolidine] has practical implications for professionals.

  • Simplified Characterization: You do not need to develop methods to separate, identify, or quantify different stereoisomers of this compound, simplifying analytical procedures.
  • Predictable Bioactivity: The biological activity, such as its antimicrobial effect, is not complicated by potentially different activities of individual stereoisomers, leading to more consistent results in applications like fuel and paint preservation [1].
  • Handling and Safety: Be aware that this compound is a formaldehyde releaser [1] and carries significant health hazards, including potential skin corrosion, serious eye damage, respiratory toxicity, and concerns regarding carcinogenicity and genetic defects [4]. Appropriate safety protocols are essential.

Suggested Experimental Verification

Although the technical data states no stereochemistry, you can experimentally confirm this using standard techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A simple (^1)H or (^{13})C NMR spectrum can provide evidence. The absence of distinct signals for diastereotopic protons or complex splitting patterns that suggest the presence of multiple stereoisomers would support the claim.
  • Chiral Chromatography: Attempting to separate the compound using a chiral stationary phase HPLC column would be a direct test. The inability to resolve the compound into two or more peaks under chiral conditions confirms the lack of enantiomers.
  • X-ray Crystallography: This technique could definitively show the molecular structure and the geometry around the nitrogen atoms, though obtaining a suitable crystal might be challenging for a liquid substance.

References

rrl rplC rplD gene mutations oxazolidinone resistance

Author: Smolecule Technical Support Team. Date: February 2026

Key Mutations Conferring Oxazolidinone Resistance

The following table summarizes the primary mutations associated with resistance and the bacteria in which they are commonly found.

Gene Encoded Product Notable Mutations Associated Bacteria Key Findings/Impact
rrl 23S rRNA G2576T, T2500A, C2534T, G2447T, G2766T [1] Staphylococcus aureus [1], Enterococci [2] Reduces drug affinity for the Peptidyl Transferase Center (PTC); resistance level often correlates with number of mutated gene copies in genome [1].
rplC Ribosomal protein uL3 G237C, C459T [3], G152D, G155R [1] Mycobacterium avium complex [3], Staphylococcus aureus [1] Alters rRNA structure near PTC, indirectly reducing oxazolidinone binding affinity [1].
rplD Ribosomal protein uL4 G443A, A489G [3], Arg79His [4] Mycobacterium avium complex [3], M. tuberculosis [4] Mutations can confer cross-resistance to multiple oxazolidinones (e.g., tedizolid and contezolid) [4].

Other mechanisms include acquisition of transferable resistance genes like cfr, optrA, and poxtA, which methylate or protect the ribosome, and mutations in other genes like mce3R [4] [5] [1].

Experimental Workflow for Resistance Analysis

The diagram below outlines a standard experimental workflow for determining oxazolidinone resistance and identifying its genetic basis.

G Start Start: Bacterial Isolate Collection A Phenotypic DST (MIC Determination) Start->A B Genomic DNA Extraction A->B C Whole-Genome Sequencing (WGS) B->C D Bioinformatic Analysis C->D E1 Mutation Detection (rrl, rplC, rplD, etc.) D->E1 E2 Resistance Gene Screening (cfr, optrA, poxtA) D->E2 F Data Integration & Correlation E1->F E2->F End Report Mutations & Mechanisms F->End

Detailed Methodologies for Key Experiments

Phenotypic Drug Susceptibility Testing (DST)

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring bacterial resistance.

  • Method: Microplate Alamar Blue Assay (MABA) is commonly used for slow-growing mycobacteria [4]. For other bacteria, the agar dilution method is also applicable [5].
  • Procedure [4]:
    • Prepare a standardized bacterial inoculum.
    • Inoculate a microtiter plate containing serial two-fold dilutions of the oxazolidinone drug (e.g., Linezolid, Tedizolid).
    • Incubate the plate at 37°C for a defined period (e.g., 7-14 days for mycobacteria).
    • The MIC is defined as the lowest drug concentration that prevents a color change (from blue to pink) in the Alamar Blue indicator.
  • Interpretation: MIC values are interpreted using guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify isolates as susceptible, intermediate, or resistant [3].
Genomic Analysis for Mutation Detection

Whole-Genome Sequencing (WGS) is the most comprehensive method for identifying resistance mutations.

  • DNA Extraction: Genomic DNA is extracted from bacterial cultures using standardized protocols, such as the CTAB (cetyltrimethylammonium bromide) method [3].
  • Sequencing: Libraries are prepared and sequenced on platforms like Illumina, generating high-coverage, paired-end short reads [3].
  • Bioinformatic Analysis [3]:
    • Quality Control: Raw sequencing reads are processed with tools like FastQC and Trimmomatic to remove low-quality sequences and adapters.
    • Genome Assembly: Filtered reads are assembled into contigs using assemblers like Unicycler.
    • Variant Calling: The assembled genome or the reads themselves are aligned to a reference genome. Mutations (SNPs, insertions) in target genes (rrl, rplC, rplD) are identified using variant callers.

Mechanism of Action and Resistance

This diagram illustrates how oxazolidinones work and how genetic mutations lead to resistance.

G LZD Oxazolidinone Antibiotic (e.g., Linezolid) PTC Binds to Peptidyl Transferase Center (PTC) on 50S ribosomal subunit LZD->PTC Inhibition Inhibits formation of the 70S initiation complex PTC->Inhibition MOA Bacterial Protein Synthesis Inhibition Inhibition->MOA Resistance Resistance Mechanisms Mut1 1. rrl (23S rRNA) mutation (e.g., G2576T) Resistance->Mut1 Mut2 2. Ribosomal protein mutation (e.g., rplC, rplD) Resistance->Mut2 Mut3 3. Acquisition of rRNA methyltransferase (cfr gene) Resistance->Mut3 Mut1->PTC  Alters or protects the target site Mut2->PTC  Alters or protects the target site Mut3->PTC  Alters or protects the target site

Research Gaps and Future Directions

While the core mechanisms are established, several areas require further investigation:

  • Novel Mutations: The role of mutations in genes like mce3R in conferring oxazolidinone resistance in M. tuberculosis is not fully understood and needs functional validation [4].
  • Cross-Resistance Patterns: Understanding why certain mutations (e.g., rplD Arg79His) confer resistance to some oxazolidinones (tedizolid, contezolid) but not others is critical for drug development [4].
  • Complex Interactions: The interplay between multiple mutations and acquired resistance genes in a single bacterial isolate, and their combined effect on resistance levels and bacterial fitness, is a complex field of study [1].

References

Comprehensive Technical Guide: mce3R Mutations and Oxazolidinone Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context of Mce3R

The mce3R gene (Rv1963c in Mycobacterium tuberculosis) encodes a transcriptional regulator belonging to the TetR family of repressors that controls the expression of the adjacent mce3 operon. This operon is one of four mce (mammalian cell entry) operons in M. tuberculosis that have been associated with virulence and stress response mechanisms. [1] Mce3R functions as a classic transcriptional repressor that binds to the intergenic region between mce3R and the mce3 operon, effectively silencing the expression of downstream genes under normal conditions. [1]

The discovery of Mce3R's role in oxazolidinone resistance represents a significant advancement in understanding non-ribosomal resistance mechanisms to this important class of antibiotics. While traditional oxazolidinone resistance has been primarily associated with mutations in ribosomal targets (23S rRNA, rplC, rplD), recent evidence has established that mutations in mce3R confer resistance through a completely different mechanism – the derepression of a drug-inactivating monooxygenase. [2] This pathway was initially characterized in the context of contezolid (MRX-I) resistance but appears to have implications for other oxazolidinones as well. [2] [3]

Molecular Mechanisms of Resistance

Transcriptional Derepression and Efflux

The primary mechanism by which mce3R mutations confer oxazolidinone resistance involves the loss of transcriptional repression of downstream target genes. In wild-type M. tuberculosis, Mce3R protein binds to specific operator sequences in the promoter region of the mce3 operon, maintaining transcriptional silencing. When mutations occur in mce3R, particularly in critical DNA-binding domains, this repressive function is disrupted, leading to constitutive expression of genes normally under its control. [1]

  • Derepression of mce3 Operon: Knockout studies of mce3R in M. tuberculosis have demonstrated significantly increased expression of mce3 operon genes both in vitro and during macrophage infection. β-galactosidase reporter assays using mce3 promoter fusions showed remarkably high activity in Δmce3R strains compared to nearly undetectable activity in wild-type strains, confirming the potent repressive function of Mce3R. [1]
  • Conserved Regulatory Mechanisms: Research in Mycobacterium abscessus has revealed analogous resistance mechanisms involving TetR family regulators, where mutations in MAB_2885 (a TetR homolog) confer resistance to tedizolid and linezolid through upregulation of the MmpS-MmpL efflux pump system MAB_2302-MAB_2303. [4] This suggests evolutionary conservation of TetR-mediated resistance pathways across mycobacterial species.
Enzyme-Mediated Drug Degradation

The most comprehensively characterized mechanism of mce3R-mediated resistance involves the drug-inactivating monooxygenase Rv1936, whose gene is directly controlled by Mce3R. This pathway was specifically elucidated in contezolid-resistant mutants and represents a novel antibiotic resistance mechanism where the bacterium enzymatically degrades the antibiotic compound. [2]

  • Rv1936 Characterization: The Rv1936 gene encodes a putative flavin-dependent monooxygenase that catalyzes the degradation of contezolid into its inactive 2,3-dihydropyridin-4-one (DHPO) ring-opened metabolites. [2]
  • Metabolic Inactivation: Unlike resistance mechanisms that prevent antibiotic binding through target modification or efflux, this pathway involves actual chemical modification and inactivation of the antibiotic molecule itself. This was confirmed through LC-MS/MS analysis of contezolid metabolites in strains with mce3R mutations. [2]
  • Regulatory Relationship: Quantitative studies demonstrated that mutations in mce3R lead to markedly increased expression of Rv1936, with some mutants showing complete loss of Mce3R's repressive function, resulting in maximal Rv1936 expression and high-level resistance. [2]

Table 1: Key Characteristics of mce3R-Mediated Resistance Mechanisms

Feature Transcriptional Derepression Mechanism Enzyme-Mediated Degradation
Primary Components mce3R mutations, mce3 operon derepression mce3R mutations, Rv1936 monooxygenase upregulation
Antibiotic Target Multiple oxazolidinones Primarily contezolid
Resistance Level Variable (strain-dependent) High (16-fold MIC increase)
Key Evidence Promoter-reporter assays, RNA-seq Metabolite analysis, enzyme characterization
Cross-Resistance Profile Broad-spectrum Compound-specific

Resistance Profiles and Genetic Epidemiology

Strain-Specific Resistance Patterns

The resistance profiles associated with mce3R mutations demonstrate significant compound-specific variability and strain-dependent effects. Recent clinical studies examining multidrug-resistant tuberculosis (MDR-TB) and pre-extensively drug-resistant tuberculosis (pre-XDR-TB) isolates have revealed important patterns in how these mutations manifest in clinical settings. [5]

  • Differential Oxazolidinone Susceptibility: A 2025 study of 177 clinical M. tuberculosis isolates from Hainan demonstrated that mce3R mutations do not confer uniform resistance across all oxazolidinones. The antibacterial activity hierarchy observed was SZD > TZD > LZD > CZD = DZD, with sutezolid exhibiting the strongest activity against clinical isolates followed by tedizolid and linezolid, while contezolid and delpazolid showed equivalent but weaker activity. [5]
  • Mutation Frequency and Diversity: Among 177 MTB isolates, only eight (4.52%) demonstrated resistance to all five oxazolidinones tested. Three distinct mutation types were identified in the mce3R gene among these resistant isolates, with one notable isolate (P604) containing two insertions that contributed to pan-oxazolidinone resistance. [5]
Cross-Resistance Characteristics

The cross-resistance patterns observed in mce3R mutants reveal important insights about the specificity of the resistance mechanisms and potential clinical implications for oxazolidinone selection in therapeutic regimens.

  • Compound-Specific Resistance: A critical finding from both clinical and laboratory studies is that mce3R-mediated resistance demonstrates significant variation between different oxazolidinones. Contezolid-resistant mutants selected in vitro with 32- to 64-fold increases in MIC specifically against contezolid did not display cross-resistance to linezolid, indicating that the resistance mechanism has compound-specific attributes. [3]
  • Structural Determinants: The structural differences between oxazolidinones likely explain the differential susceptibility patterns. Contezolid contains a C-5 phenyl ring substitution that may make it more vulnerable to enzymatic degradation by Rv1936 compared to linezolid's morpholine ring. [2] This specificity suggests that structural optimization of oxazolidinones could circumvent mce3R-mediated resistance mechanisms.

Table 2: Resistance Profiles Associated with mce3R Mutations in Mycobacterium tuberculosis

Oxazolidinone MIC Increase in Mutants Cross-Resistance Pattern Proposed Mechanism
Contezolid 16-64 fold Primary target Rv1936-mediated degradation
Linezolid Variable (0-4 fold) Limited cross-resistance Efflux/undetermined
Tedizolid Not fully characterized Intermediate Possible efflux
Sutezolid Not fully characterized Minimal Unknown
Delpazolid Not fully characterized Variable Unknown

Experimental Methodologies and Workflows

Mutant Generation and Selection

The study of mce3R-mediated resistance employs several established microbiological and genetic techniques to generate and characterize resistant mutants.

  • In Vitro Spontaneous Mutant Selection: To obtain oxazolidinone-resistant mutants, approximately 10⁷ - 10⁹ CFUs of mycobacteria are plated on solid media containing supra-MIC concentrations of the target oxazolidinone (e.g., 4-16× MIC). After incubation for 7-21 days at 37°C, resistant colonies are selected for further analysis. This approach typically yields mutation frequencies of approximately 10⁻⁶ to 10⁻⁸. [4] [2]
  • Genetic Knockout Construction: Targeted mce3R knockout mutants are generated through allelic exchange using suicide vectors containing antibiotic resistance markers (e.g., hygromycin cassette). Two-step mutagenesis strategies employing counter-selectable markers like sacB enable the selection of double-crossover events and gene replacement. [1]
  • Complementation Studies: To confirm the role of specific mutations, wild-type mce3R is introduced into mutant strains on integrating plasmids. Restoration of susceptibility confirms the causal relationship between the mutation and resistance phenotype. [1]
Genomic and Transcriptomic Analysis

Advanced genomic technologies are essential for identifying resistance mutations and understanding their functional consequences.

  • Whole-Genome Sequencing (WGS): DNA from resistant mutants and susceptible parent strains is subjected to whole-genome sequencing using Illumina short-read or Nanopore long-read technologies. Bioinformatic analysis identifies single nucleotide variants, insertions, and deletions, with particular focus on mce3R and associated regulatory regions. [4]
  • RNA Sequencing and Transcriptomics: Total RNA is extracted from wild-type and mutant strains under various growth conditions. RNA-seq analysis reveals differentially expressed genes, particularly those in the mce3 regulon. This approach has been instrumental in identifying Rv1936 as the key mediator of contezolid degradation. [2]
  • Electrophoretic Mobility Shift Assay (EMSA): Recombinant Mce3R protein is incubated with fluorescently labeled DNA fragments containing putative operator sequences. Binding is assessed through gel electrophoresis, with mutations (e.g., W91R in MAB_2885) shown to impair DNA-binding capacity. [4]

The following diagram illustrates the key experimental workflows used in characterizing mce3R-mediated resistance:

G cluster_0 Experimental Phase 1: Mutant Generation cluster_1 Experimental Phase 2: Genomic Analysis cluster_2 Experimental Phase 3: Mechanism Validation Start Start with Wild-Type Strain MutantGen Mutant Generation Start->MutantGen WGS Whole Genome Sequencing MutantGen->WGS Spontaneous mutants or targeted knockouts Transcriptomics RNA-Seq/Transcriptomics WGS->Transcriptomics Identify candidate genetic changes Validation Functional Validation Transcriptomics->Validation Discover differentially expressed genes Mechanisms Resistance Mechanism Elucidation Validation->Mechanisms EMSA, LC-MS/MS, complementation

Experimental workflow for mce3R resistance characterization

Protein-DNA Binding and Metabolite Analysis

Biochemical validation of the direct relationships between Mce3R, its target genes, and antibiotic metabolites provides the most compelling evidence for the proposed resistance mechanisms.

  • Electrophoretic Mobility Shift Assay (EMSA) Protocol:

    • Protein Purification: Recombinant Mce3R protein with affinity tags (e.g., His-tag) is expressed in E. coli and purified using nickel-affinity chromatography.
    • DNA Probe Preparation: DNA fragments containing the putative Mce3R binding site are amplified by PCR and fluorescently labeled.
    • Binding Reaction: Purified Mce3R is incubated with labeled DNA in binding buffer with appropriate ionic strength.
    • Electrophoresis: Protein-DNA complexes are separated from free DNA on non-denaturing polyacrylamide gels.
    • Detection: Shifted bands indicate protein-DNA complex formation, with specificity confirmed through competition with unlabeled DNA. [4]
  • LC-MS/MS Metabolite Analysis:

    • Drug Exposure: Bacterial cultures are exposed to oxazolidinones under defined conditions.
    • Metabolite Extraction: Culture supernatants are extracted with organic solvents (e.g., acetonitrile/methanol).
    • Chromatographic Separation: Reversed-phase HPLC separates analyte mixtures.
    • Mass Spectrometry Detection: Q-TOF or Orbitrap mass spectrometers identify drug metabolites based on mass fragmentation patterns.
    • Structural Elucidation: Metabolite structures are deduced from fragmentation patterns and compared to synthetic standards. [2]

Therapeutic Implications and Future Directions

Compound-Specific Susceptibility and Clinical Translation

The differential susceptibility patterns observed among oxazolidinones in mce3R mutants have significant implications for drug selection and combination therapy approaches in clinical practice.

  • Contezolid Susceptibility: Despite the identified resistance mechanism, contezolid remains a promising clinical candidate due to its improved safety profile compared to linezolid. Animal model studies have demonstrated that contezolid can effectively replace linezolid in combination regimens with bedaquiline and pretomanid, achieving similar bactericidal activity in murine tuberculosis models. [3]
  • Regimen Design Considerations: The potential for resistance development through mce3R mutations suggests that contezolid should be deployed in combination therapies rather than as monotherapy. This approach would reduce the selective pressure for resistant mutants and preserve the drug's long-term utility. [2] [3]
  • Diagnostic Applications: Detection of mce3R mutations could serve as a biomarker for predicting oxazolidinone resistance profiles, enabling more personalized therapeutic approaches. The development of rapid molecular tests for these mutations would facilitate clinical decision-making. [5]
Targeting the Mce3R Pathway for Therapeutic Advantage

Understanding the Mce3R regulatory pathway has opened new possibilities for adjuvant therapies that could potentiate existing oxazolidinone treatments.

  • Small-Molecule Intervention: Research has identified 6-azasteroid analogues that selectively target the Mce3R pathway. At low micromolar concentrations, these compounds sensitize M. tuberculosis to multiple TB drugs, showing strong synergy with bedaquiline (fractional inhibitory concentration index = 0.21). [6]
  • Resistance Reversal: The spontaneous resistance rate to 6-azasteroids in the presence of bedaquiline is approximately 10⁻⁹, and crucially, 6-azasteroid-resistant mutants retain sensitivity to isoniazid and bedaquiline, suggesting a high therapeutic index for this approach. [6]
  • Pathway Vulnerability: The Mce3R regulon is implicated in cholesterol-mediated stress resistance and is absent in saprophytic mycobacteria, making it an attractive pathogen-specific target for therapeutic intervention without disrupting commensal flora. [6]

Conclusion

References

bis-oxazolidine formaldehyde donor chemical equilibrium

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Formaldehyde Donor Equilibrium

The core of a formaldehyde donor's function lies in a hydrolytic equilibrium. These compounds are designed to release formaldehyde slowly over time rather than all at once [1]. The equilibrium is part of a broader chemical system involving formaldehyde and its hydrate.

Formaldehyde-Methylene Glycol Equilibrium In aqueous solutions, formaldehyde (a gas) exists in a dynamic equilibrium with its hydrated form, methylene glycol [1] [2]. The position of this equilibrium favors methylene glycol.

equilibrium F Formaldehyde (gas) MG Methylene Glycol (diol) F->MG  Hydration MG->F  Dehydration

The dynamic equilibrium between formaldehyde and methylene glycol in aqueous solutions. Adapted from [1] [2].

Bis-Oxazolidine Hydrolytic Equilibrium Bis-oxazolidines, such as 3,3'-Methylene bis[5-methyloxazolidine] (MBO), are stable compounds that undergo hydrolysis in the presence of water, reverting to their starting materials and releasing formaldehyde [3].

hydrolysis BO Bis-oxazolidine (e.g., MBO) FA Formaldehyde BO->FA  Hydrolysis A Amino Alcohol BO->A  Hydrolysis FA->BO  Condensation A->BO  Condensation

The reversible hydrolysis reaction of a generic bis-oxazolidine formaldehyde donor. It's important to note that methylene glycol itself has no inherent toxicity apart from the formaldehyde present in equilibrium with it [2]. From a toxicological risk assessment perspective, regulatory bodies may treat the total "free formaldehyde" as the sum of formaldehyde and methylene glycol [1].

Key Bis-Oxazolidine Substances & Properties

A prominent example of a bis-oxazolidine formaldehyde donor is 3,3'-Methylene bis[5-methyloxazolidine] (MBO), CAS Number 66204-44-2 [3].

Typical Properties of 3,3'-Methylene bis[5-methyloxazolidine] (MBO)

Property Value / Description
Molecular Formula C₉H₁₈N₂O₂ [3]
Physical Form Yellowish liquid with an amine-like odor [3]
Density 1.03 - 1.062 g/cm³ at 20°C [3]
pH (aqueous solution) ~10 (at 20°C) [3]
Water Solubility Completely miscible [3]
Stability Stable at high temperatures (up to 186°C) and over a wide pH range [3]
Formaldehyde Release Up to 45% of its mass upon decomposition in aqueous solution [3]

Primary Industrial Uses MBO is used as a biocide and hydrogen sulfide scavenger in [3]:

  • Water-based paints and coatings
  • Metalworking fluids (coolants and lubricants)
  • Oil and gas exploration and processing

Bioactive Oxazolidines in Drug Development

While industrial bis-oxazolidines like MBO are used for preservation, the oxazolidine moiety itself is significant in medicinal chemistry. Research indicates this structural motif is present in compounds with potential bioactivity.

Oxazolidines as Antitumor Agents Recent synthesis methodologies produce enantioenriched 1,3-oxazolidines that show significant anti-proliferative activity against various human cancer cell lines [4].

Synergistic Cytotoxicity with Anthracyclines Research shows that the ability of some anthracyclines (e.g., doxorubicin) to form cyclic oxazolidine conjugates in situ with formaldehyde correlates with [5]:

  • Highly synergistic cytotoxicity in cancer cells
  • A change in the mechanism of action from topoisomerase II poisoning to DNA cross-linking
  • The ability to bypass resistance mechanisms in tumor cell lines

This synergy is structure-dependent; anthracyclines like epirubicin that cannot form stable oxazolidines do not show the same effect [5].

Experimental Analysis of Free Formaldehyde

Accurately quantifying free formaldehyde in the presence of formaldehyde donors is analytically challenging because many common methods can destroy the donor molecule, leading to overestimation [1].

¹³C-NMR Spectroscopy This non-destructive method is excellent for studying the equilibrium between free formaldehyde and formaldehyde donors, providing direct molecular information without disrupting the sample [1].

Patch Testing for Sensitization For safety assessment, particularly for contact dermatitis, patch testing is a standard protocol. A study on MBO used the following methodology [6]:

  • Preparation: MBO at 1% in petrolatum.
  • Procedure: Applied to patients' skin via patches.
  • Reading: Reactions read on days 2 and 4 after application.
  • Relevance: Positive reactions correlated with exposure by checking material safety data sheets.

This study found a 4.7% positive allergic reaction rate to MBO in exposed workers, with 73% of those also reacting to formaldehyde itself [6].

Conclusion

Bis-oxazolidine formaldehyde donors function based on a reversible hydrolytic equilibrium. The same oxazolidine functional group is also a key motif in medicinal chemistry, with research showing promise in anticancer applications. Accurate analysis of these systems, particularly free formaldehyde, requires specialized techniques like ¹³C-NMR spectroscopy.

References

synthesis 3,3'-methylenebis[5-methyloxazoline] tetramethylguanidine catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Method and Quantitative Data

The primary synthesis method identified uses 1,1,3,3-tetramethylguanidine (TMG) as a catalyst in the reaction between isopropanolamine and formaldehyde [1].

The table below summarizes the key parameters from the patent for this synthetic route:

Parameter Specification Notes / Alternative Information
Catalyst 1,1,3,3-Tetramethylguanidine (TMG) [1] -
Molar Ratio (Isopropanolamine : Formaldehyde : TMG) 1 : 1.2 - 2.0 : 0.000065 - 0.0065 [1] -
Formaldehyde Source 25-50% formaldehyde solution or solid paraformaldehyde [1] Paraformaldehyde is commonly used [2] [3].
Reaction Temperature Reaction maintained at 80°C [2]. Initial addition in an ice-water bath [1]. The reaction is exothermic [2].
Reaction Time 4 hours (after reagent addition) [1] -
Work-up & Purification Distillation under reduced pressure to remove water [1]. Post-reaction, water is distilled off and product purified by vacuum distillation [2]. -
Reported Yield Not specified in the patent. An alternative synthesis reports a 72% yield [3] [4]. Alternative method uses different conditions (tetrahydrofuran, -78°C).

Important Terminology and Safety Note

A significant point of confusion is the compound's name. Your query uses "oxazoline", but many high-quality sources, including supplier specifications and chemical databases, list the product of the formaldehyde-isopropanolamine reaction as "3,3'-methylenebis[5-methyloxazolidine]" [2] [5] [6]. It is crucial to confirm the exact chemical structure required for your application.

This compound is a hazardous chemical. The safety data sheet classifies it as causing severe skin burns, eye damage, and suspected of causing cancer and genetic defects [7].

  • Personal Protective Equipment (PPE): Wear fire-resistant, impervious clothing, chemical-impermeable gloves, and tightly fitting safety goggles [7].
  • Handling: Handle in a well-ventilated place and avoid formation of dust and aerosols [7].
  • First Aid: In case of skin contact, wash immediately with plenty of water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention [7].

Experimental Workflow

The following diagram outlines the general synthetic workflow based on the information from the patent and other sources.

G Start Start Reaction Setup Step1 Add Isopropanolamine and Tetramethylguanidine (TMG) to reaction vessel Start->Step1 Step2 Slowly add Formaldehyde Solution (in an ice-water bath) Step1->Step2 Step3 Heat and Maintain Reaction at ~80°C for 4 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Purify Product by Vacuum Distillation Step4->Step5 End Obtain Final Product 3,3'-methylenebis[5-methyloxazolidine] Step5->End

Recommendations for Protocol Development

To establish a robust protocol, I suggest you consider the following:

  • Verify Chemical Identity: Confirm whether your research requires the "oxazoline" or "oxazolidine" compound, as they are distinct chemical structures.
  • Consult Full Patent Text: The summarized procedure lacks critical details like specific reactor setup, stirring speed, and distillation parameters. Accessing the full text of patent CN110724113B would be essential.
  • Characterization Methods: You will need to establish characterization methods. The search results indicate the product is a colorless to yellow liquid with a density of 1.00-1.20 g/cm³ (20°C) and a pH of 9.0-11.0 for a 1% aqueous solution [2] [6]. Techniques like NMR and IR spectroscopy would be necessary for definitive identification.

References

Comprehensive Application Notes and Protocols for MBO Formaldehyde-Releasing Biocide in Metalworking Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MBO Biocide and Metalworking Fluid Preservation

Metalworking fluids (MWFs) are complex emulsions of oil in water that contain various additives including corrosion inhibitors, emulsifiers, defoamers, and biocides. These fluids are inherently susceptible to microbial contamination due to their aqueous nature and the presence of organic compounds that serve as nutrients for microorganisms. Microbial growth in MWFs can lead to several operational issues including fluid degradation, corrosion, foul odors, biofilm formation in systems, and potential health risks for workers such as skin irritation and respiratory problems. The control of microbial contamination is therefore critical for maintaining fluid performance and extending sump life, while also ensuring workplace safety and protecting equipment from damage.

Formaldehyde-releasing biocides represent a important class of antimicrobial agents used in MWF preservation, with MBO (3,3′-Methylenbis(5-methyl-1,3-oxazolidin)) being one of the prominent options in this category. MBO functions as a formaldehyde donor that gradually releases small amounts of formaldehyde under specific conditions, providing continuous antimicrobial protection throughout the fluid's service life. This controlled-release mechanism allows for effective microbial control while maintaining fluid stability and compatibility with other MWF components. The versatile application of MBO includes use as both a in-concentrate preservative and a tank-side additive for controlling established microbial contamination in working dilutions [1].

Table 1: Fundamental Characteristics of MBO Biocide

Property Specification Significance in MWF Applications
Chemical Name 3,3′-Methylenbis(5-methyl-1,3-oxazolidin) Identifies the compound and its structure
CAS Number 66204-44-2 Unique identifier for regulatory compliance
Appearance Colorless to yellow liquid Visual identification and quality assessment
Assay 75% or 99% available Determines formulation concentration needed
Specific Gravity 1.080 ± 0.04 g/cm³ Important for mixing and dispersion calculations
pH 9.5-10.5 Influences compatibility and stability in MWF
Solubility Oil-dispersible, water-miscible Ensures uniform distribution in MWF formulations

The European Chemicals Agency (ECHA) has reclassified formaldehyde as a category 1B carcinogen (H350) and category 2 mutagen, which has subsequently affected formaldehyde-releasing biocides including MBO. The Biocidal Products Committee (BPC) of ECHA has recommended MBO as a candidate for substitution, indicating a potential phase-out timeline that may extend until 2025. This regulatory development necessitates careful consideration for both formulators and users of MWFs containing MBO, while also driving research into alternative preservation strategies [2].

MBO Biocide Properties and Mechanism of Action

Chemical Characteristics and Regulatory Status

MBO biocide exhibits several favorable properties that contribute to its effectiveness in metalworking fluid applications. It demonstrates excellent resistance to high temperatures, maintaining biocidal efficacy under the elevated temperature conditions often encountered in metalworking operations. The compound shows good compatibility with most MWF formulations and does not negatively impact the stability of the overall system. Additionally, MBO possesses long-lasting bactericidal characteristics, providing sustained protection against microbial contamination throughout the fluid's service life. A distinctive advantage of MBO is its higher solubility in oil compared to similar competing products, which enhances its compatibility and stability in metalworking emulsions [1].

The regulatory landscape for formaldehyde-releasing biocides like MBO has evolved significantly in recent years. ECHA's decision to reclassify formaldehyde as a category 1B carcinogen has directly impacted formaldehyde-releasing biocides, with the BPC supporting the approval of substances that meet the Biocidal Products Regulation (BPR) exclusion criteria. MBO has been specifically recommended as a candidate for substitution, which indicates that it is identified as a substance of particular concern to public health or the environment. According to current timelines, the reclassification of formaldehyde-releasing biocides as carcinogen 1B is being implemented stepwise, with complete transition potentially expected by 2025. This classification means that products containing ≥0.1% releasable formaldehyde must be labeled with the H350 phrase "may cause cancer" [2].

Antimicrobial Mechanism of Action

MBO functions as a formaldehyde donor, gradually releasing formaldehyde under specific conditions encountered in metalworking fluids. The released formaldehyde exerts its antimicrobial effect through multiple mechanisms of action, primarily involving the cross-linking of proteins and nucleic acids in microbial cells. This cross-linking action disrupts essential cellular functions, including enzyme activity, membrane transport, and nucleic acid replication. Formaldehyde demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as against various fungal species that commonly contaminate metalworking fluids [2].

The controlled release mechanism of formaldehyde from MBO provides a significant advantage in MWF preservation. Unlike direct addition of formaldehyde, which would result in rapid depletion due to volatility and reaction with other fluid components, the gradual release from MBO maintains an effective antimicrobial concentration over an extended period. This "head-space effect" provides protection throughout the fluid system, including the vapor phase, which is particularly important for controlling surface contamination and preventing biofilm formation in storage tanks and circulation systems. The release rate is influenced by factors such as pH, temperature, and the presence of microorganisms, with increased release occurring when microbial contamination is present, creating an intelligent response to contamination risk [3].

Application Protocols and Implementation Guidelines

Fluid Preservation Strategies

The application of MBO biocide in metalworking fluids can be implemented through two primary strategies: preventive preservation of MWF concentrates and corrective treatment of working dilutions. For preventive preservation in concentrate formulations, MBO is typically incorporated at the final manufacturing stage after the fluid has cooled to below 40°C to prevent premature activation or degradation. The recommended incorporation concentration generally ranges from 0.1% to 0.3% based on the total concentrate weight, depending on the specific formulation composition and expected storage conditions. The biocide should be added slowly with adequate agitation to ensure uniform distribution throughout the concentrate. Compatibility testing should always be conducted when formulating with new components to ensure stability and efficacy are maintained [1].

For in-service metalworking fluids, MBO can be applied as a tank-side additive to control established microbial contamination. When used for this purpose, the initial treatment typically requires higher concentrations ranging from 0.15% to 0.4% based on the total diluted fluid volume, depending on the severity of contamination. For maintenance dosing, lower concentrations of 0.05% to 0.15% are recommended at regular intervals, typically weekly or biweekly, based on monitoring of microbial levels. The biocide should be diluted in water prior to addition to the working fluid to ensure uniform distribution, and should be added during fluid circulation to facilitate complete mixing. Before adding biocide, it is advisable to remove tramp oil and metal fines, as these can absorb the biocide and reduce its effectiveness [1] [4].

Concentration Optimization and Compatibility

The effective concentration of MBO varies depending on multiple factors including water quality, fluid composition, operating temperature, and microbial load. Higher concentrations may be required in systems with heavy contamination, high temperatures, or when using hard water. Regular monitoring of microbial levels through dip slides or other rapid methods is essential for determining the optimal dosing regimen. It is important to note that MBO can be used either independently or in combination with other biocides, particularly fungicides like IPBC (Iodopropynyl Butylcarbamate), when enhanced fungal control is required [1].

Table 2: MBO Application Protocols and Dosage Guidelines

Application Scenario Concentration Range Frequency Key Considerations
MWF Concentrate Preservation 0.1-0.3% (w/w total concentrate) One-time during manufacturing Add during cooling phase (<40°C); ensure homogeneous mixing
Initial Tank-side Treatment 0.15-0.4% (v/v diluted fluid) Once for established contamination Pre-dilute in water; add during fluid circulation; remove tramp oil first
Maintenance Tank-side Dosing 0.05-0.15% (v/v diluted fluid) Weekly or bi-weekly Base on microbial monitoring; adjust based on system conditions
High-Challenge Situations Up to 0.5% (v/v diluted fluid) As needed based on monitoring For high temperatures, heavy contamination, or resistant strains

MBO exhibits good compatibility with most metalworking fluid components, including emulsifiers, corrosion inhibitors, and extreme pressure additives. However, compatibility should be verified when formulating with amine compounds, as certain amines may interact with formaldehyde release mechanisms. The alkaline pH range of MBO (9.5-10.5) makes it particularly compatible with alkaline metalworking fluid systems. In systems where pH control is challenging, the inherent alkalinity of MBO can contribute to pH stabilization, which indirectly suppresses microbial growth by maintaining conditions less favorable to acid-producing bacteria [1].

Efficacy Data and Performance Assessment

Microbial Susceptibility and Concentration Response

MBO demonstrates broad-spectrum efficacy against the diverse microorganisms commonly encountered in metalworking fluid systems. The biocide shows particular effectiveness against bacteria, with good activity against both Gram-positive and Gram-negative strains. Its efficacy against fungi and yeasts is moderate, which may necessitate supplementation with specific antifungal agents in environments prone to fungal contamination. Studies comparing various biocides have demonstrated that formaldehyde-releasing biocides like MBO show variable efficacy against different microbial species, with Mycobacterium immunogenum exhibiting particularly high resistance compared to other bacteria such as Pseudomonas fluorescens [5].

The minimum inhibitory concentration (MIC) of MBO varies significantly depending on the target microorganisms and the fluid matrix. In synthetic metalworking fluid, the MIC for susceptible bacteria typically ranges from 50-200 ppm, while more resistant organisms like mycobacteria may require concentrations up to 600 ppm for effective control. The presence of mixed microbial populations has been shown to increase biocidal resistance compared to pure suspensions, highlighting the importance of considering the complete microbial ecology when determining application concentrations. The metalworking fluid matrix itself provides a protective effect for microorganisms against biocide action, necessitating higher concentrations than those required in saline solutions [5].

Table 3: Efficacy Profile of MBO Against Common MWF Contaminants

Microorganism Type Representative Species Relative Efficacy Typical Effective Concentration Notes
Gram-negative Bacteria Pseudomonas fluorescens High 50-150 ppm More susceptible than mycobacteria
Gram-positive Bacteria Staphylococcus aureus High 50-150 ppm Common skin contaminant
Mycobacteria Mycobacterium immunogenum Moderate to Low 400-600 ppm Highly resistant; requires higher concentrations
Fungi Candida albicans Moderate 100-300 ppm May require combination with fungicides
Mixed Populations Multiple species Variable 200-500 ppm Protective interactions increase resistance
Factors Influencing Biocidal Efficacy

Several operational factors significantly influence the antimicrobial performance of MBO in metalworking fluid systems. Temperature has a dual effect on efficacy—while higher temperatures generally accelerate the release of formaldehyde and enhance antimicrobial activity, they also promote faster microbial growth and may lead to increased depletion of the biocide. The pH of the system affects both the stability of MBO and the release rate of formaldehyde, with optimal performance typically observed in the neutral to slightly alkaline range (pH 7.5-9.0). Systems operating outside this range may require dosage adjustments or more frequent additions to maintain effective microbial control [1].

The presence of organic load in the form of metal fines, tramp oil, and other contaminants can significantly impact MBO efficacy by consuming the biocide through chemical reactions or providing physical protection for microorganisms. Systems with high organic load typically require higher biocide concentrations or more frequent additions to maintain effective control. The mechanical shear experienced in circulating systems can influence the distribution and availability of the biocide, while also affecting the formation and distribution of biofilms. Biofilms represent a particular challenge, as microorganisms within biofilms exhibit dramatically increased resistance to biocides, often requiring specialized treatment protocols that combine MBO with biofilm-dispersing agents for effective control [6] [5].

Experimental Protocols and Testing Methodologies

Standardized Efficacy Testing Methods

The evaluation of biocide efficacy in metalworking fluids follows established standardized methods that provide reproducible results and enable comparison between different biocidal products. The European standard EN 1276 specifies a quantitative suspension test for evaluating bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas. This method involves exposing standardized microbial inocula to the biocide for a defined contact time, followed by neutralization of the biocide and enumeration of surviving microorganisms. Similarly, EN 1040 provides a methodology for evaluating the basic bactericidal activity of chemical disinfectants and antiseptics [6].

For more specific application to metalworking fluids, the broth microdilution reference method (ISO 20776-1) can be adapted to determine minimum inhibitory concentrations (MIC) in metalworking fluid matrices. This method involves preparing two-fold serial dilutions of the biocide in sterile metalworking fluid, followed by inoculation with standardized microbial suspensions. After incubation, the MIC is determined as the lowest concentration that completely inhibits visible growth of the microorganisms. Additionally, the germ carrier method (NF T72-190) can be employed to evaluate biocidal activity on surfaces, which is particularly relevant for assessing efficacy against biofilms on machine surfaces [6].

G Start Start Efficacy Testing PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum PrepareMWF Prepare Sterile MWF with Biocide Dilutions PrepInoculum->PrepareMWF Inoculate Inoculate MWF with Test Microorganisms PrepareMWF->Inoculate Incubate Incubate Under Standard Conditions Inoculate->Incubate AssessGrowth Assess Microbial Growth (MIC Determination) Incubate->AssessGrowth Neutralize Neutralize Biocide Activity AssessGrowth->Neutralize Enumeration Enumerate Surviving Microorganisms Neutralize->Enumeration Calculate Calculate Log Reduction and Efficacy Enumeration->Calculate End Testing Complete Calculate->End

Diagram 1: Biocidal Efficacy Testing Workflow. This diagram illustrates the standardized protocol for evaluating MBO efficacy against microbial contaminants in metalworking fluids, incorporating both MIC determination and quantitative suspension tests.

Biofilm Efficacy Testing and Advanced Assessment

The evaluation of biocide efficacy against biofilm communities requires specialized methodologies that account for the unique resistance mechanisms exhibited by sessile microorganisms. The MBEC (Minimum Biofilm Eradication Concentration) biofilm disinfectant efficacy test employs specialized devices that promote standardized biofilm formation on pegs, which are then exposed to biocide treatments. This method has demonstrated ruggedness and reproducibility for assessing biofilm susceptibility to antimicrobial agents [6]. Additional parameters for biofilm assessment include metabolic activity measurements using redox indicators such as resazurin, crystal violet staining for biomass quantification, and direct microscopy techniques for structural analysis.

Advanced monitoring techniques such as flow cytometry have been developed for microbial water quality monitoring in cooling tower water and oxidizing biocide treatment efficiency, and these methods can be adapted for metalworking fluid applications. Flow cytometry enables rapid detection and quantification of viable but non-culturable (VBNC) cells and persister cells, which represent subpopulations with significantly increased biocide resistance. The detection of these resistant subpopulations is critical for understanding treatment failures and developing more effective biocide strategies [6]. For comprehensive assessment of biocide performance in operational settings, microbial monitoring should be complemented with fluid chemistry analysis including pH, concentration, and tramp oil accumulation.

Safety, Handling, and Environmental Considerations

Occupational Health and Personal Protection

Personnel handling MBO biocide must adhere to strict safety protocols to minimize potential exposure risks. Recommended personal protective equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and protective clothing to prevent skin contact. In situations where mist or aerosol generation is possible, appropriate respiratory protection should be utilized. The biocide should be handled in well-ventilated areas, preferably with local exhaust ventilation, to prevent inhalation of vapors or mists. Proper hygiene measures including washing hands and exposed skin after handling are essential [1] [2].

Although MBO is not classified as a skin sensitizer, it can cause skin irritation upon repeated or prolonged contact. The reclassification of formaldehyde-releasing biocides as carcinogen 1B means that products containing ≥0.1% releasable formaldehyde must be labeled with the H350 phrase "may cause cancer". Workplace monitoring for formaldehyde levels may be necessary to ensure concentrations remain below the occupational exposure limit of 300 ppb as proposed by the Scientific Committee for Occupational Exposure Limits (SCOEL). It is noteworthy that average workplace concentrations when using formaldehyde-releasing biocides are typically well below this limit (approximately 50 ppb) when proper handling procedures are followed [2].

Environmental Considerations and Disposal

MBO biocide must be handled with consideration for its potential environmental impact. Spill containment procedures should be implemented, using absorbent materials that are compatible with formaldehyde-releasing compounds. Contaminated absorbents should be disposed of as hazardous waste in accordance with local regulations. Waste metalworking fluids containing MBO should not be discharged without appropriate wastewater treatment to remove or neutralize the biocide. Treatment options include chemical oxidation, activated carbon adsorption, or biological treatment systems designed to handle formaldehyde [1].

The environmental fate of MBO is characterized by ready biodegradability under appropriate conditions, with formaldehyde breaking down to carbon dioxide and water. However, in aquatic environments, the released formaldehyde may exhibit toxicity to aquatic organisms, necessitating proper treatment before discharge. Formulators and users of MBO-containing products should be aware of the candidate for substitution status of MBO under the EU Biocidal Products Regulation, which may influence long-term use strategies and drive the development of alternative preservation approaches [2].

Regulatory Compliance and Future Perspectives

Current Regulatory Status and Compliance Requirements

The regulatory landscape for formaldehyde-releasing biocides like MBO has undergone significant changes in recent years. The European Chemicals Agency (ECHA) reclassified formaldehyde as a category 1B carcinogen (H350) and category 2 mutagen in 2015, with subsequent implications for formaldehyde-releasing biocides. The Biocidal Products Committee (BPC) has supported the approval of substances that meet the BPR exclusion criteria and has specifically highlighted MBO as a candidate for substitution. This classification means that products containing MBO face increasing regulatory scrutiny and potential market restrictions in the future [2].

According to current implementation timelines, the first formaldehyde-releasing biocides were reclassified as carcinogen 1B in December 2018, with other similar biocides including MBO expected to follow in a stepwise manner potentially until 2025. This reclassification requires that all products containing ≥0.1% releasable formaldehyde carry the H350 statement "may cause cancer" on their labels. Products with ≥1% releasable formaldehyde additionally require classification as mutagenic category 2. These regulatory developments have prompted many metalworking fluid manufacturers to develop alternative formulations that eliminate or reduce dependence on formaldehyde-releasing biocides [2] [4].

Emerging Alternatives and Future Directions

The evolving regulatory landscape for formaldehyde-releasing biocides has accelerated development of non-formaldehyde alternatives for metalworking fluid preservation. These include isothiazolinone-based biocides such as CMIT/MIT (3:1 ratio of 5-chloro-2-methyl-4-isothiazolin-3-one to 2-methyl-4-isothiazolin-3-one), BIT (1,2-benzisothiazolin-3-one), and oxazolidine-based non-formaldehyde donors. Additionally, combination approaches using potentiation strategies with compounds such as EDTA have shown promise in enhancing the efficacy of existing biocides, potentially allowing for reduced use concentrations while maintaining effective microbial control [6] [3].

Future directions in metalworking fluid preservation include the development of novel biocidal molecules designed to meet ideal specifications including broad-spectrum activity, low use concentrations, compatibility with MWF formulations, stability over time, maintained effectiveness in the presence of soiling, no corrosive action on metals, minimal danger to humans and the environment, and cost-effectiveness. Until such ideal biocides are developed, research continues on potentiation strategies that enhance the performance of existing molecules, including the use of biocide combinations that demonstrate synergistic effects against mixed microbial populations commonly encountered in metalworking fluid systems [6] [7].

References

Comprehensive Application Notes and Protocols: 3,3'-methylenebis[5-methyloxazolidine] as H₂S Scavenger in Oil and Gas Operations

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Properties

3,3'-methylenebis[5-methyloxazolidine] (commonly referred to as MBO or stabicor S100) represents a significant advancement in hydrogen sulfide (H₂S) scavenging technology for the oil and gas industry. This formaldehyde-based compound belongs to the chemical class of bisoxazolidines and serves as a highly effective non-triazine alternative for sour gas treatment applications [1] [2]. MBO functions through a controlled-release mechanism, where it gradually decomposes in aqueous solutions to yield formaldehyde and the corresponding amine precursor, providing sustained scavenging activity across extended operational periods [3]. With the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol, MBO presents as a yellowish liquid with a characteristic amine-like odor and demonstrates complete miscibility with water [3].

The adoption of MBO addresses several limitations associated with traditional scavengers, particularly monoethanolamine triazine (MEA triazine), which has been plagued by issues of overdosing, fouling, and polymeric by-product deposition that severely impact operations [1]. MBO's molecular structure confers stability across a broad pH range and elevated temperatures up to 186°C, making it suitable for challenging oilfield conditions [3]. Its 99% active concentration provides significant advantages in transportation, storage, and handling economics compared to less concentrated alternatives [1]. Furthermore, MBO can be readily diluted with various polar solvents such as alcohols or glycols to optimize performance and mitigate solids formation [1] [3].

Performance Data and Comparative Analysis

Scavenging Efficiency and Operational Advantages

Extensive comparative studies between MBO and conventional MEA triazine have demonstrated superior scavenging capacity and extended operational longevity for MBO-based formulations. In simulated contact tower evaluations assessing H₂S breakthrough points, MBO maintained H₂S levels below the critical threshold of 10 ppmv for approximately 110 hours, more than double the 51 hours achieved by MEA triazine under identical conditions [1]. This enhanced performance translates directly to operational benefits, including reduced exchange frequency and diminished waste generation from partially consumed scavenger solutions [1].

The enhanced efficiency of MBO manifests particularly in bubble tower applications where gas streams interface with liquid scavenger formulations. Field implementations across three North American gas operations documented substantially improved H₂S mitigation with MBO compared to triazine-based alternatives [1]. A critical advantage lies in the physical properties of solids formed during MBO deployment; field feedback indicates these deposits exhibit beneficial physical characteristics that facilitate less costly maintenance and cleaning procedures compared to the problematic fouling associated with triazine derivatives [1]. Additionally, the temperature stability of MBO ensures consistent performance across varying operational conditions, maintaining scavenging efficacy even at elevated temperatures where alternative products may degrade or form excessive solids [3].

Table 1: Comparative Performance Analysis of H₂S Scavengers

Parameter MBO (stabicor S100) MEA Triazine (Industry Standard)
H₂S Breakpoint (<10 ppmv) ~110 hours ~51 hours
Active Concentration 99% Typically 40-60%
Solids Formation Reduced with beneficial physical properties Significant with problematic fouling
Temperature Stability Up to 186°C Limited at elevated temperatures
Exchange Intervals Extended Frequent
By-product Deposition Significantly reduced Substantial, impacting operations

Table 2: Physical and Chemical Properties of MBO

Property Specification Conditions/Method
Molecular Formula C₉H₁₈N₂O₂ -
Molecular Weight 186.25 g/mol -
Physical State Liquid Ambient conditions
Color Yellow Visual
Odor Amine-like -
Density 1.03-1.062 g/cm³ 20°C, DIN 51757
Boiling Point 247.6°C At 760 mmHg
Flash Point 70.1°C -
Water Solubility Completely miscible 1000 g/L
pH 10.1 20°C
Economic and Operational Efficiency

The high active concentration of MBO (99%) creates significant advantages throughout the supply chain, including reduced transportation costs, optimized storage capacity, and diminished freight requirements compared to less concentrated alternatives [1]. The extended operational lifespan observed in bubble tower applications directly translates to reduced downtime and lower labor costs associated with scavenger change-outs [1]. Furthermore, the diminished solids formation and more manageable by-products decrease maintenance expenses and mitigate production interruptions caused by fouling-related issues [1] [3].

Application Protocols and Implementation Guidelines

Bubble Tower Implementation

Bubble towers, also referred to as contact towers, represent the primary application method for MBO in natural gas sweetening operations. These systems facilitate intimate contact between the sour gas stream and the liquid scavenger solution, enabling efficient H₂S removal [1]. The following comprehensive protocol ensures optimal implementation:

  • System Preparation: Verify tower integrity and ensure all safety systems are operational. Conduct a thorough inspection to confirm the absence of contaminants from previous treatments that might compromise MBO efficacy [1].

  • Scavenger Solution Formulation: For most applications, prepare MBO in a polar solvent such as methanol, ethanol, or glycol to achieve concentrations between 10-50% (w/w). The specific concentration should be determined based on H₂S levels, gas flow rates, and temperature conditions [1] [3]. The selection of solvent should consider the system's water content and operational temperature range.

  • System Dosing: Initiate dosing with an MBO concentration calculated to provide a stoichiometric excess relative to the H₂S concentration. Typical starting points range from 5-15 ppm of MBO per ppm of H₂S, with adjustments based on continuous monitoring of residual H₂S levels [1] [4]. Injection should occur at a point ensuring sufficient residence time before the contact tower.

  • Operational Monitoring: Continuously monitor H₂S concentrations pre- and post-treatment using industry-standard analytical methods such as Dräger tubes, gas chromatographs, or online H₂S analyzers [1] [2]. Maintain detailed records of scavenger consumption relative to H₂S removal to optimize dosing rates and detect operational anomalies.

  • Performance Optimization: Adjust dosing rates based on real-time H₂S measurements and seasonal variations in gas composition. Implement a routine sampling schedule to assess the condition of the scavenger solution, including pH monitoring and visual inspection for solids formation [1].

  • Solution Exchange: Establish a proactive replacement schedule based on performance data rather than fixed time intervals. The extended breakthrough time of MBO typically allows for significantly longer exchange intervals compared to triazine-based scavengers [1].

Direct Injection Applications

For applications without bubble towers, MBO can be effectively implemented through direct injection systems [4]:

  • Injection Point Selection: Identify injection points that maximize mixing efficiency and residence time before phase separation. Ideal locations include downstream of production chokes or at the entrance to flow lines where turbulence enhances mixing [4].

  • Dispersion Optimization: Ensure adequate dispersion through static mixers, agitation, or orifice plates when direct injection methods are employed. This promotes uniform distribution throughout the hydrocarbon phase, essential for effective H₂S scavenging [4].

  • Temperature Management: Maintain treatment temperatures between ambient and 200°C for optimal performance. While MBO exhibits thermal stability up to 186°C, prolonged exposure at upper temperature limits should be monitored [4].

Safety and Handling Protocols

Hazard Identification and Personal Protective Equipment (PPE)

MBO presents several significant health and safety hazards that require rigorous controls [5]. The compound is classified for acute toxicity (Oral Category 4, Dermal Category 3, Inhalation Category 4), skin corrosion (Subcategory 1B), skin sensitization (Subcategory 1A), serious eye damage (Category 1), germ cell mutagenicity (Category 2), carcinogenicity (Category 1B), and specific target organ toxicity-repeated exposure (Category 2) [5]. Implementation of comprehensive personal protective equipment is mandatory for all handling activities:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards [5].
  • Skin Protection: Fire/flame-resistant and impervious clothing coupled with chemical-impermeable gloves satisfying EU Directive 89/686/EEC and EN 374 standards [5].
  • Respiratory Protection: Full-face respirator when exposure limits may be exceeded or irritation symptoms are experienced [5].
  • General Measures: Avoid dust formation, prevent inhalation of mists or vapors, and implement adequate ventilation systems [5].
First Aid Measures and Emergency Procedures
  • Inhalation Exposure: Immediately move affected personnel to fresh air. Administer oxygen if breathing is difficult and seek immediate medical attention. Avoid mouth-to-mouth resuscitation if the chemical has been ingested or inhaled [5].
  • Dermal Contact: Promptly remove contaminated clothing and thoroughly wash affected skin with soap and copious water. Seek medical consultation, particularly for persistent symptoms [5].
  • Ocular Exposure: Immediately rinse eyes with pure water for at least 15 minutes, ensuring thorough irrigation under the eyelids. Obtain immediate medical attention [5].
  • Ingestion: Rinse mouth with water but do NOT induce vomiting. Never administer anything by mouth to an unconscious person. Contact a poison control center or physician immediately [5].
Environmental and Spill Management

MBO classification as hazardous to the aquatic environment (long-term Chronic Category 3) necessitates stringent environmental controls [5]. In spill situations, prevent entry into drains, sewers, or water courses. Contain spills using appropriate absorbent materials that are compatible with the chemical, and collect contained material in suitable closed containers for disposal [5]. All disposal activities must comply with applicable local, regional, and national regulations, preferably utilizing licensed chemical destruction facilities or controlled incineration with flue gas scrubbing [5].

Mechanism of Action and Workflow

Chemical Mechanism and Reaction Pathways

The scavenging activity of MBO against H₂S involves a sophisticated chemical mechanism that leverages its unique molecular architecture. While originally positioned as a non-triazine alternative, research indicates that oxazolidine-based scavengers like MBO may derive a significant portion of their activity through hydrolytic conversion to corresponding hexahydrotriazine species [2] [6]. This transformation occurs in aqueous environments, where MBO undergoes ring-opening and recombination reactions that ultimately generate the active triazine species responsible for H₂S sequestration [2].

The primary reaction pathway involves the nucleophilic attack of hydrogen sulfide on the formaldehyde released during MBO decomposition, followed by subsequent reactions with amine components to form stable trithiane species [2] [6]. This mechanism provides sustained scavenging activity through controlled formaldehyde release, unlike the immediate availability from traditional triazine scavengers. The monoisopropanolamine (MIPA)-derived structure of commercial MBO demonstrates particularly favorable performance characteristics, surpassing alternatives based on monoethanolamine (MEA) despite the broader availability of MEA [2] [6].

Table 3: Experimental Protocol Summary for H₂S Scavenging Assessment

Method Application Key Parameters References
Contact Tower Simulation Breakthrough evaluation H₂S concentration <10 ppmv, time to breakthrough [1]
Vapor Phase Monitoring Residual H₂S measurement Target: 200 ppm or less in vapor phase [4]
Dosing Efficiency Assessment Scavenger consumption Weight H₂S/weight of scavenger [1] [4]
By-product Characterization Solids formation analysis Polymeric deposition quantification [1] [2]

The following workflow diagram illustrates the complete MBO implementation process from system assessment through decommissioning:

G Start System Assessment A H₂S Concentration Analysis Start->A B Scavenger Solution Preparation A->B C Bubble Tower Dosing B->C D Continuous Performance Monitoring C->D F Residual H₂S < Target? D->F E Optimize Dosing Parameters E->D F->E No G Solution Exchange F->G Yes H System Decommissioning G->H

Diagram 1: MBO Implementation and Monitoring Workflow

The chemical mechanism of MBO's action can be visualized through its transformation pathway:

G MBO MBO (Bisoxazolidine) Hydrolysis Hydrolysis (Aqueous Environment) MBO->Hydrolysis Components Formaldehyde + Amine Hydrolysis->Components Triazine Hexahydrotriazine Formation Components->Triazine H2S H₂S Scavenging Triazine->H2S Product Stable Trithiane Products H2S->Product

Diagram 2: MBO Chemical Transformation and H₂S Scavenging Pathway

Conclusion

3,3'-methylenebis[5-methyloxazolidine] represents a technologically advanced solution for H₂S scavenging in oil and gas operations, offering substantial performance enhancements over traditional triazine-based scavengers. Its demonstrated efficacy in maintaining H₂S levels below critical thresholds for extended durations, coupled with reduced solids formation and more manageable by-products, positions MBO as a preferred choice for bubble tower applications [1]. The compound's high active concentration and temperature stability further enhance its operational and economic viability [1] [3].

While recent research indicates that oxazolidine-based scavengers may exert their activity through hydrolytic conversion to triazine species [2] [6], this mechanistic nuance does not diminish the documented performance advantages of MBO in field applications. Implementation of the comprehensive protocols outlined in these application notes will enable researchers and operations personnel to maximize the benefits of MBO while maintaining rigorous safety and environmental standards. Continued research into optimal application techniques and formulation refinements will further solidify the role of MBO in addressing the persistent challenge of H₂S management across the oil and gas industry.

References

Comprehensive Application Notes and Protocols: Analytical Method Quantification Using Raman Spectroscopy in Biopharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Raman Spectroscopy Principles and Biopharmaceutical Relevance

Raman spectroscopy has emerged as a powerful analytical technique for the quantitative analysis of biopharmaceutical products, including monoclonal antibodies (mAbs) and other complex biologics. This technique is based on the inelastic scattering of monochromatic light, typically from a laser source, which interacts with molecular vibrations in the sample. The resulting energy shifts provide a unique "chemical fingerprint" that enables both identification and quantification of molecular species [1] [2]. The fundamental principle underlying Raman spectroscopy involves the polarizability of electron clouds surrounding chemical bonds. When photons interact with these electron clouds, most are elastically scattered (Rayleigh scattering), but approximately 1 in 10^7 photons undergo inelastic scattering, resulting in energy shifts that correspond to specific molecular vibrations [2]. These energy shifts are measured as Raman shifts in wavenumbers (cm⁻¹) and provide detailed information about molecular structure, composition, and interactions [1] [3].

Fundamentals of Quantitative Raman Analysis

Key Concepts for Quantitative Method Development

Quantitative Raman spectroscopy relies on the fundamental principle that the intensity of Raman scattering is directly proportional to the concentration of the analyte of interest. This relationship enables the construction of calibration models that correlate spectral features with analyte concentrations. The Raman shift represents the energy difference between incident and scattered light, expressed in wavenumbers (cm⁻¹), while the intensity (measured as counts per second) reflects the strength of Raman scattering at specific wavelengths [1] [7]. For quantitative applications, the signal-to-noise ratio (S/N) becomes a critical parameter, as it directly impacts method sensitivity, detection limits, and overall accuracy [7].

Successful quantitative method development requires careful consideration of several experimental parameters. The laser wavelength (typically 785 nm for pharmaceutical applications) influences fluorescence background and Raman scattering efficiency [3]. Spectral resolution (commonly 1-10 cm⁻¹) determines the ability to resolve closely spaced spectral features, while integration time affects both signal accumulation and potential sample degradation [4] [3]. The laser power must be optimized to maximize signal intensity while avoiding sample damage, particularly for biological specimens [4]. Additionally, appropriate calibration models (univariate or multivariate) must be selected based on the complexity of the sample matrix and the specificity of the target analyte's spectral features [7].

Spectral Preprocessing and Data Treatment

Raw Raman spectra often require preprocessing to remove instrumental artifacts and enhance analytical signals before quantitative analysis. Common preprocessing techniques include dark noise subtraction to eliminate detector background, cosmic ray filtering to remove spurious signals, and intensity correction to account for instrumental variations [3]. Baseline correction algorithms, such as asymmetric least squares (ALS) or simple linear correction, are essential for removing fluorescence background that can obscure Raman signals [3].

Data scaling methods further improve quantitative analysis by normalizing spectral variations. Standard Normal Variate (SNV) scaling adjusts spectra to have zero mean and unit variance, reducing the impact of scattering effects, while min-max normalization scales data between 0 and 1 for easier comparison across samples [3]. For complex mixtures with overlapping spectral features, multivariate analysis techniques such as Partial Least Squares (PLS) regression become essential for building robust calibration models that can accurately predict analyte concentrations despite spectral interferences [8] [7]. These preprocessing and modeling approaches significantly enhance the reliability and accuracy of quantitative Raman methods in pharmaceutical applications.

Experimental Protocol: Quantitative Analysis of Monoclonal Antibodies in Biopharmaceutical Formulations

Sample Preparation and Measurement

This protocol provides a detailed methodology for the quantification of bevacizumab in commercial Avastin formulations using Raman spectroscopy, based on validated approaches from recent literature [4]. The sample preparation employs a dried droplet technique on highly reflective carriers to enhance signal detection. Begin by preparing standard solutions of bevacizumab across the concentration range of 7-13 mg/mL by diluting the stock solution (25 mg/mL) with purified water [4] [5]. For each measurement, deposit a 10 μL droplet of the standard or sample solution onto a highly reflective carrier (e.g., aluminum-coated slides) and allow it to dry at room temperature, forming a coffee ring pattern where the analyte becomes concentrated at the periphery [4].

The Raman measurements should be performed using a rotary apparatus that enables simultaneous signal acquisition from multiple points on a circular circumference, improving spectral reproducibility [4]. Instrument parameters should be optimized as follows: 785 nm excitation laser, 250 mW power, spectral resolution of 8-10.5 cm⁻¹, and integration time of 5-10 seconds per spectrum [4] [5]. Focus the laser beam at a distance of 75 μm from the external side of the coffee ring, where the lowest detection limits for bevacizumab have been achieved [4]. Acquire three spectra from different positions within the coffee ring for each sample and average them to improve signal-to-noise ratio. For quality control, include a placebo solution containing all excipients except the active ingredient to account for spectral contributions from formulation components [5].

Spectral Analysis and Quantification

The acquired Raman spectra should be processed to extract quantitative information about bevacizumab concentration. Identify the characteristic peaks of bevacizumab, particularly the prominent amide I band at 1674 cm⁻¹ and the phenylalanine peak at 1005 cm⁻¹, which serve as reliable markers for quantification [4]. Subtract the spectrum of the placebo formulation or trehalose dihydrate (the primary excipient) from the sample spectra to isolate the bevacizumab-specific signals [4]. For the calibration model, use the peak height or area of the 1005 cm⁻¹ phenylalanine band, which shows minimal overlap with excipient peaks, against bevacizumab concentration [4].

Construct a linear calibration curve using the standard solutions (7-13 mg/mL) with at least five concentration levels, each measured in triplicate [5]. The resulting calibration model should demonstrate a correlation coefficient (R²) ≥ 0.990 to be considered acceptable for quantitative analysis [5]. For unknown samples, apply the same spectral processing steps and use the calibration model to predict bevacizumab concentration based on the measured Raman intensity at the characteristic peaks. Validate the method by comparing results with reference standards and through recovery studies at multiple concentration levels [5].

Table 1: Key Raman Spectral Signatures for Bevacizumab and Common Excipients

Compound Characteristic Peaks (cm⁻¹) Vibrational Assignments
Bevacizumab 623, 1005 Phenylalanine residues
644 Tyrosine residues
760, 1556 Tryptophan residues
1619 Aromatic amino acids
1674 Amide I
1344 Amide III
Trehalose dihydrate 297, 354, 405, 438 O-C-C bending vibrations
506, 540, 596 Glucopyranose ring deformations
706, 806, 844, 915 C-C and C-O stretching
1081, 1127 C-O and C-C stretching
1354, 1462 CH₂ deformations

The following workflow diagram illustrates the complete experimental procedure for quantitative analysis of monoclonal antibodies using Raman spectroscopy:

G Quantitative Raman Analysis Workflow for mAbs SamplePrep Sample Preparation • Prepare standard solutions (7-13 mg/mL) • Deposit 10 µL droplet on reflective carrier • Allow to dry forming coffee ring InstrumentSetup Instrument Configuration • 785 nm excitation laser • 250 mW power • 8-10.5 cm⁻¹ resolution • 5-10 sec integration time SamplePrep->InstrumentSetup Measurement Spectral Acquisition • Focus laser 75 µm from ring edge • Rotary apparatus for multiple points • Acquire 3 spectra per sample • Average signals InstrumentSetup->Measurement DataProcessing Spectral Processing • Subtract excipient spectrum • Baseline correction • Identify characteristic peaks • Extract intensity at 1005 cm⁻¹ Measurement->DataProcessing Quantification Quantitative Analysis • Apply linear calibration model • Calculate concentration • Validate with recovery studies DataProcessing->Quantification

Method Validation According to Regulatory Guidelines

Validation Parameters and Acceptance Criteria

Method validation is essential to demonstrate that the Raman spectroscopic method is suitable for its intended quantitative purpose in pharmaceutical analysis. The validation should follow the ICH Q2(R1) guidelines and evaluate specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness [8] [5]. Specificity is established by demonstrating that the method can unequivocally quantify the analyte in the presence of other components, such as excipients and impurities. This is achieved by comparing spectra of the placebo, standard solution, and test formulation to confirm no interference at the analyte's characteristic peaks [5].

Linearity is evaluated by analyzing at least five concentration levels across the specified range (e.g., 7-13 mg/mL for bevacizumab), with each concentration measured in triplicate [5]. The calibration curve should demonstrate a correlation coefficient (R²) ≥ 0.990 and have residuals that are randomly distributed around zero [5]. Accuracy is determined through recovery studies by spiking placebo formulations with known amounts of the analyte at three concentration levels (low, medium, and high) covering the linear range. The mean recovery should be within 98.0-102.0% with RSD ≤ 2.0% for acceptable accuracy [5].

Table 2: Validation Parameters and Acceptance Criteria for Quantitative Raman Methods

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Compare spectra of placebo, standard, and sample No interference at analyte peaks
Linearity Analyze 5 concentration levels in triplicate R² ≥ 0.990
Accuracy Recovery studies at 3 concentration levels Mean recovery: 98.0-102.0%
Precision
• System precision 6 replicate measurements of standard RSD ≤ 2.0%
• Repeatability 6 replicate measurements of sample RSD ≤ 2.0%
• Intermediate precision Different days, analysts, instruments RSD ≤ 3.0%
LOD Based on signal-to-noise ratio S/N ≥ 3:1
LOQ Based on signal-to-noise ratio S/N ≥ 10:1
Robustness Deliberate variations in parameters RSD ≤ 2.0%
Advanced Validation Approaches

For precision assessment, three levels should be evaluated: system precision (six consecutive measurements of a standard solution), repeatability (six replicate measurements of the same sample), and intermediate precision (analysis of six samples on different days by different analysts) [5]. The relative standard deviation (RSD) should not exceed 2.0% for system precision and repeatability, and 3.0% for intermediate precision [5]. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the blank response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S [5]. For bevacizumab quantification, LOD values as low as 0.53 mg/mL have been achieved with optimized sampling positions [4].

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in methodological parameters such as temperature fluctuations (±2°C), pH changes (±0.2 units), and laser power variations (±10%) [5]. The method is considered robust if these modifications do not significantly affect the analytical results (RSD ≤ 2.0%) [5]. Additionally, method comparison with established reference techniques (e.g., HPLC) should be performed using statistical tests such as Student's t-test for means and F-test for variances [5]. No significant differences should be observed between the methods at a 95% confidence level to demonstrate equivalent performance [5].

Emerging Applications of Artificial Intelligence in Raman Spectroscopy

G AI-Enhanced Raman Spectroscopy Workflow RamanData Raman Spectral Data Acquisition • Raw spectral data with noise • Fluorescence background • Complex mixture signals Preprocessing Data Preprocessing • Baseline correction • Noise filtering • Spectral normalization RamanData->Preprocessing AIModels AI Model Processing • CNN: Feature extraction • LSTM: Sequence modeling • Attention: Key region identification Preprocessing->AIModels Interpretation Interpretable Output • Concentration predictions • Contaminant identification • Attention maps highlighting key peaks AIModels->Interpretation CNN CNN Feature Extraction AIModels->CNN LSTM LSTM Sequence Modeling AIModels->LSTM Attention Attention Mechanisms AIModels->Attention Applications Pharmaceutical Applications • Quality control • Impurity detection • Process monitoring • Disease diagnostics Interpretation->Applications

Implementation Considerations and Conclusion

Practical Implementation in Pharmaceutical Settings

The implementation of Raman spectroscopy for quantitative analysis in pharmaceutical environments requires careful consideration of several practical aspects. Instrument qualification and method transfer between laboratories must be properly documented and validated to ensure consistent results across different sites [8] [5]. Operator training is essential, as technical expertise in both spectroscopic principles and chemometric methods significantly impacts data quality and interpretation [7]. For routine quality control applications, Raman methods should be designed with simplicity and robustness in mind, enabling use by technicians who may not have specialized spectroscopy expertise [5].

Comparison with Traditional Analytical Methods

Raman spectroscopy offers several distinct advantages over traditional chromatographic methods for pharmaceutical quantification. Unlike HPLC, Raman spectroscopy is non-destructive, requires minimal sample preparation, and enables analysis through primary packaging materials, significantly reducing analysis time and cost [4] [5]. Comparative studies have demonstrated that properly validated Raman methods provide equivalent accuracy and precision to HPLC for drug quantification, with no significant differences observed in t-tests and F-tests at 95% confidence levels [5]. Additionally, Raman spectroscopy is particularly suited for aqueous formulations since water produces weak Raman signals, unlike in IR spectroscopy where water exhibits strong absorption [4] [2].

References

Comprehensive Application Notes and Protocols: Antimicrobial Susceptibility Testing of Oxazolidinones Against Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxazolidinones in Tuberculosis Therapy

Oxazolidinones represent a promising class of synthetic antibacterial agents with demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. These compounds, including linezolid and the investigational sutezolid, target bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting formation of the initiation complex for protein translation. Their distinct mechanism of action and synthetic origin make them valuable assets in the global effort to combat drug-resistant tuberculosis. The World Health Organization has identified oxazolidinones as priority agents for TB treatment, particularly for drug-resistant cases where conventional regimens have failed. Understanding the susceptibility testing methodologies for these compounds is therefore essential for researchers, clinical microbiologists, and drug development professionals working in tuberculosis control programs worldwide [1].

The emergence of oxazolidinone resistance in M. tuberculosis, though currently relatively uncommon, poses a significant threat to TB control efforts. Resistance mechanisms primarily involve mutations in ribosomal components, specifically the rplC gene encoding ribosomal protein L3 and the rrl gene encoding 23S rRNA. The Cys154Arg mutation in rplC has been specifically associated with clinical resistance, demonstrating a 4-fold increase in MIC values for linezolid and 2-fold increase for sutezolid. Mutations in the 23S rRNA gene, while also conferring resistance, often result in growth impairment and reduced fitness, potentially limiting their transmission in clinical settings. Comprehensive susceptibility testing protocols are therefore critical for monitoring resistance development, guiding treatment decisions, and informing drug development efforts [2] [3].

Oxazolidinone Resistance Mechanisms in M. tuberculosis

Molecular Basis of Resistance

Oxazolidinone resistance in M. tuberculosis primarily occurs through chromosomal mutations that alter the drug target site without involvement of acquired resistance genes or horizontal transfer. The principal mechanism involves modifications to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, where oxazolidinones bind. The most frequently documented mutations occur at specific positions in two key ribosomal components: the rplC gene encoding the ribosomal protein L3 and the rrl gene encoding 23S ribosomal RNA. These mutations structurally modify the binding pocket, reducing drug affinity while maintaining essential ribosomal function. Research demonstrates that specific mutations confer varying levels of resistance to different oxazolidinones, with important implications for cross-resistance patterns within this drug class [2] [3].

The Cys154Arg substitution in RplC (resulting from the T460C mutation in the rplC gene) has been extensively characterized as a major resistance determinant. Molecular studies using recombinant M. tuberculosis strains engineered to overexpress this mutation demonstrated a 4-fold increase in MIC values for linezolid and a 2-fold increase for sutezolid compared to wild-type controls. This mutation likely induces conformational changes in the ribosomal structure that diminish oxazolidinone binding without completely disrupting protein synthesis function. Additional mutations in RplC, such as Gly154Arg and Val157Leu, have also been associated with elevated MIC values, though with varying effects on bacterial fitness and cross-resistance patterns. The specific location of these mutations within functionally important domains of L3 supports their role in directly interfering with oxazolidinone binding at the PTC [3].

Resistance-Associated Mutations and Their Phenotypic Expressions

Table 1: Documented Oxazolidinone Resistance Mutations in M. tuberculosis

Gene Nucleotide Change Amino Acid Change Effect on Linezolid MIC Effect on Sutezolid MIC Fitness Cost
rplC T460C Cys154Arg 4-fold increase 2-fold increase Low
rplC G458C Gly154Arg 4-8 fold increase 2-4 fold increase Low
rplC G469T Val157Leu 4-fold increase 2-fold increase Low
rrl G2270T - 8-16 fold increase 4-8 fold increase High
rrl C2610G - 8-16 fold increase 4-8 fold increase High

Mutations in the rrl gene (encoding 23S rRNA) generally confer higher-level resistance but are associated with significant fitness costs and growth impairment. M. tuberculosis carries only a single copy of the rRNA operon, unlike many other bacteria that have multiple copies, which makes mutations in the rrl gene potentially more detrimental to ribosomal function. Studies have demonstrated that clinical isolates with rrl mutations exhibit slower growth rates and reduced competitive fitness in vitro compared to both wild-type strains and isolates with rplC mutations. This fitness disadvantage may explain the relatively lower frequency of rrl-mediated resistance in clinical settings despite its potent resistance phenotype. The differential impact on bacterial fitness between resistance mechanisms has important implications for transmission dynamics and should be considered when interpreting susceptibility testing results [2].

Cross-resistance patterns among oxazolidinones are mutation-dependent, with some mutations conferring similar resistance levels across the class while others demonstrate compound-specific effects. Most rplC mutations result in cross-resistance between linezolid and sutezolid, though the magnitude of resistance is typically higher for linezolid. Interestingly, certain mutations may also confer collateral resistance to other antimicrobial classes, including phenicols like chloramphenicol, which share partially overlapping binding sites at the PTC. This cross-resistance pattern has important implications for treatment selection and underscores the value of comprehensive resistance profiling beyond a single compound [2].

Susceptibility Testing Methods

Comparative Methodologies

Antimicrobial susceptibility testing (AST) for M. tuberculosis requires specialized approaches due to its slow-growing nature and biosafety considerations. Several methodologies have been validated for testing oxazolidinone susceptibility, each with distinct advantages and limitations. The MGIT 960 and BACTEC 460 systems represent the most widely implemented automated methods for rapid AST. These liquid culture-based systems significantly reduce turnaround time compared to conventional solid media, providing results within 5-7 days compared to 21-42 days for traditional methods. The MGIT 960 system, a non-radiometric alternative to the BACTEC 460, has demonstrated excellent reliability for testing first-line drugs and has been adapted for oxazolidinone testing [4] [5].

The critical concentrations for defining resistance may vary between testing methods and require validation against clinical outcomes. For the MGIT 960 system, suggested oxazolidinone concentrations are derived from correlation studies with reference methods and epidemiological data. While formal breakpoints for oxazolidinones are still evolving, proposed critical concentrations for linezolid typically range from 0.5-1.0 μg/ml based on resistance mechanisms and clinical correlation studies. For research purposes, determining Minimum Inhibitory Concentrations (MICs) provides more quantitative data for tracking resistance evolution and structure-activity relationship studies. The establishment of method-specific quality control ranges using reference strains is essential for ensuring the reliability of susceptibility data across different laboratories [4].

Table 2: Comparison of Susceptibility Testing Methods for Oxazolidinones Against M. tuberculosis

Method Principle Incubation Period Advantages Limitations Suggested Oxazolidinone Concentration
MGIT 960 Fluorescence detection in liquid medium 5-10 days Rapid, automated, high-throughput Equipment cost, requires strict quality control 1.0 μg/ml for linezolid
BACTEC 460 Radiometric growth detection 5-10 days Rapid, established reference method Radioactive waste disposal, equipment cost 1.0 μg/ml for linezolid
Agar Proportion Growth on drug-containing solid medium 21-28 days Gold standard, quantitative results Lengthy incubation, labor-intensive 1.0 μg/ml for linezolid
MIC Method Broth/agar dilution with concentration gradient 14-21 days Quantitative, detects subtle changes Lengthy incubation, complex preparation 0.125-8.0 μg/ml (serial dilutions)
Method Selection Considerations

The choice of susceptibility testing method depends on laboratory infrastructure, specimen volume, turnaround time requirements, and intended application (clinical vs. research use). For clinical laboratories supporting TB treatment programs, automated liquid culture systems like MGIT 960 offer the optimal balance of speed and reliability. The comparability study between MGIT 960 and BACTEC 460 systems demonstrated excellent agreement (≥95%) for first-line drugs, suggesting similar reliability for oxazolidinone testing when appropriate critical concentrations are established. The average time to results with these systems is approximately 6.9 days for MGIT 960 and 5.4 days for BACTEC 460, though oxazolidinones may require slightly longer incubation due to their bacteriostatic activity against M. tuberculosis [4].

For research applications, especially drug development studies, MIC determination provides more detailed information on compound potency and resistance development. The microtiter plate-based MIC methods allow for efficient testing of multiple compounds and concentrations against a single strain, or multiple strains against a single compound. When implementing these methods, careful attention to inoculum preparation (typically 10^5-10^6 CFU/ml), drug solubility and stability, and endpoint determination is essential for generating reproducible results. Additionally, the use of reference strains with known MIC ranges (e.g., M. tuberculosis H37Rv) as quality controls is critical for inter-laboratory comparison and data validation [5].

Detailed Experimental Protocols

Protocol 1: Broth-Based Susceptibility Testing Using MGIT 960 System

Principle: This protocol describes the methodology for determining M. tuberculosis susceptibility to oxazolidinones using the BACTEC MGIT 960 system, which detects bacterial growth through oxygen-quenched fluorescence. The test evaluates growth in the presence of a critical drug concentration compared to a drug-free control.

Materials and Reagents:

  • BACTEC MGIT 960 culture tubes (7 ml) supplemented with OADC growth supplement
  • Oxazolidinone stock solution (linezolid or sutezolid): Prepare at 1 mg/ml in DMSO, filter sterilize
  • Middlebrook 7H9 broth for dilutions
  • M. tuberculosis isolate, freshly cultured or from frozen stock
  • MGIT 960 TB eXiST module or comparable incubation system

Procedure:

  • Drug Preparation: Dilute the oxazolidinone stock solution in sterile water to prepare an intermediate concentration 100× the final test concentration (e.g., 100 μg/ml for a final concentration of 1 μg/ml).
  • Inoculum Standardization: Prepare a bacterial suspension from fresh colonies or thawed culture, adjusting to a turbidity equivalent to McFarland standard 0.5. Further dilute 1:5 in sterile saline to achieve approximately 10^6 CFU/ml.
  • Tube Inoculation: To each MGIT tube, add:
    • 0.1 ml of drug intermediate solution (for drug-containing tube) OR 0.1 ml sterile water (for growth control)
    • 0.8 ml OADC supplement
    • 0.5 ml standardized inoculum
  • Loading and Incubation: Load tubes into the MGIT 960 instrument according to manufacturer's instructions. Incubate at 37°C with continuous monitoring.
  • Result Interpretation: The instrument automatically flags tubes when growth units (GU) reach a threshold (typically ≥100). Compare time to positivity between drug-containing and drug-free control tubes. An isolate is classified as resistant if the drug-containing tube signals within 1 day of the growth control [4].

Quality Control:

  • Include a known susceptible strain (e.g., M. tuberculosis H37Rv) with each batch
  • Verify drug solution potency using a quality control strain
  • Monitor contamination rates using sterility controls

The following workflow diagram illustrates the key steps in the broth-based susceptibility testing protocol:

MGIT_protocol cluster_prep Preparation Phase cluster_inoc Inoculation Phase cluster_inc Incubation & Reading cluster_interp Interpretation Start Start Protocol DrugPrep Prepare Drug Solutions Start->DrugPrep InoculumStand Standardize Inoculum (McFarland 0.5) DrugPrep->InoculumStand TubePrep Prepare MGIT Tubes with OADC Supplement InoculumStand->TubePrep DrugAdd Add Drug Solution to Test Tubes TubePrep->DrugAdd ControlAdd Add Sterile Water to Control Tubes DrugAdd->ControlAdd Inoculate Inoculate All Tubes with Standardized Culture ControlAdd->Inoculate LoadInst Load Tubes into MGIT 960 Instrument Inoculate->LoadInst Incubate Incubate at 37°C with Continuous Monitoring LoadInst->Incubate AutoFlag Instrument Automatically Flags Positive Tubes Incubate->AutoFlag Compare Compare Time to Positivity Drug vs Control Tubes AutoFlag->Compare Classify Classify as Susceptible or Resistant Compare->Classify QC Perform Quality Control Verification Classify->QC QC->DrugPrep Fail End End Protocol QC->End Pass

Protocol 2: MIC Determination by Agar Proportion Method

Principle: This gold standard method determines the minimum inhibitory concentration of oxazolidinones by evaluating bacterial growth on agar medium containing serial drug dilutions. The MIC is defined as the lowest concentration that inhibits ≥99% of the inoculum.

Materials and Reagents:

  • Middlebrook 7H10 or 7H11 agar medium
  • OADC enrichment
  • Oxazolidinone stock solution (512 μg/ml in DMSO)
  • Sterile distilled water
  • M. tuberculosis culture in logarithmic growth phase
  • Sterile tubes and petri plates

Procedure:

  • Drug Dilution Series: Prepare two-fold serial dilutions of oxazolidinone in sterile water, ranging from 0.125 μg/ml to 8.0 μg/ml.
  • Medium Preparation: Add appropriate drug volumes to melted 7H10/7H11 agar (cooled to 50-55°C) to achieve final concentrations. Pour into labeled petri plates and allow to solidify.
  • Inoculum Preparation: Dilute culture to approximately 10^7 CFU/ml, then prepare 10^-2 and 10^-4 dilutions.
  • Inoculation: Spot 0.1 ml of each dilution onto corresponding drug-containing and drug-free control plates.
  • Incubation: Seal plates in plastic bags and incubate at 37°C in 5-10% CO2.
  • Reading and Interpretation: Examine plates after 21 days of incubation. Count colonies on control plates to determine viable inoculum. The MIC is the lowest drug concentration that inhibits ≥99% of bacterial growth compared to the drug-free control.

Quality Control:

  • Include a reference strain with known MIC range with each assay
  • Ensure the inoculum size on drug-free controls is 10^4-10^5 CFU
  • Monitor medium quality with each new batch

Advanced Research Techniques

Molecular Detection of Resistance Mutations

The emergence of oxazolidinone resistance necessitates the development of rapid molecular assays for detecting resistance-conferring mutations. While conventional susceptibility testing requires culture, molecular methods can detect resistance directly from clinical specimens or early positive cultures, significantly reducing turnaround time. The primary targets for molecular detection include the rplC gene (particularly codons 154 and 157) and the rrl gene at positions associated with oxazolidinone resistance. Techniques such as Sanger sequencing, line probe assays, and real-time PCR with melt curve analysis have been developed for this purpose. Next-generation sequencing approaches offer comprehensive resistance profiling by capturing the entire genomic context of resistance mechanisms [3].

The implementation of molecular methods requires careful consideration of analytical sensitivity and specificity for resistance detection. While mutations in rplC and rrl are well-established resistance mechanisms, the interpretive criteria for novel mutations requires correlation with phenotypic susceptibility results. The Cys154Arg mutation in rplC demonstrates strong correlation with elevated MICs (4-fold increase for linezolid), establishing it as a validated molecular marker for resistance. However, the potential emergence of novel resistance mechanisms underscores the importance of maintaining phenotypic testing capacity alongside molecular methods. For research applications, molecular characterization of resistant mutants provides critical insights into structure-activity relationships that inform drug design efforts to overcome existing resistance mechanisms [3].

High-Throughput Screening Approaches

Drug development programs require efficient screening methods to evaluate novel oxazolidinone analogs against M. tuberculosis. Luciferase reporter assays using recombinant luminescent mycobacterial strains enable rapid, quantitative assessment of compound activity. These systems utilize autoluminescent M. tuberculosis strains engineered to express bacterial luciferase genes, allowing real-time monitoring of bacterial growth and compound efficacy through bioluminescence measurements. This approach significantly reduces assay time from weeks to days and facilitates automation for high-throughput screening applications. The methodology has been validated for evaluating drug synergy, time-kill kinetics, and intracellular activity, providing comprehensive compound profiling during early development stages [3].

The application of autoluminescent strains for studying oxazolidinone resistance dynamics represents a significant advancement in screening technology. By introducing specific resistance mutations (e.g., rplC Cys154Arg) into luminescent parent strains, researchers can rapidly evaluate the activity of novel compounds against resistant mutants and assess cross-resistance patterns within the oxazolidinone class. This approach enables mechanism-based screening that specifically addresses the clinical resistance challenge. Additionally, these tools support the evaluation of combination therapies aimed at preventing or overcoming resistance development, a critical consideration for extending the clinical lifespan of oxazolidinones in TB treatment [3].

Data Analysis and Interpretation

Resistance Interpretation Criteria

Interpretation of oxazolidinone susceptibility testing results requires understanding of technical parameters, clinical correlations, and epidemiological considerations. For the MGIT 960 system, a isolate is categorized as resistant if growth in the drug-containing tube occurs within 1 day of the growth control tube using the critical concentration of 1.0 μg/ml. For agar-based methods, the critical concentration (distinguishing susceptible from resistant populations) must be distinguished from the epidemiological cutoff (separating wild-type from non-wild-type populations). The current understanding suggests a critical concentration of 1.0 μg/ml for both liquid and solid media, though these values may evolve with additional clinical correlation data [4].

MIC distributions provide valuable information for defining breakpoints and detecting emerging resistance. The MIC50 and MIC90 values (concentrations inhibiting 50% and 90% of wild-type isolates, respectively) for linezolid against M. tuberculosis typically range from 0.25-0.5 μg/ml and 0.5-1.0 μg/ml, respectively. Isolates with MIC values >1.0 μg/ml generally harbor resistance mutations and may respond poorly to oxazolidinone-based therapy. When interpreting MIC results, the 95% confidence intervals for resistance rates should be calculated assuming a binomial distribution (Clopper-Pearson method) to account for sampling variability, particularly when testing small numbers of isolates [6].

Quality Assurance and Control

Robust quality assurance protocols are essential for generating reliable susceptibility data. Each testing batch should include quality control strains with known susceptibility profiles, such as M. tuberculosis H37Rv (susceptible) and characterized resistant mutants. Additional quality indicators include monitoring inoculum purity and size, drug solution stability, and equipment calibration. For laboratories implementing the MGIT 960 system, participation in proficiency testing programs such as those offered by the WHO Supranational TB Reference Laboratory network provides external validation of testing performance [5].

The implementation of data management systems specifically designed for antimicrobial resistance analysis enhances data quality and facilitates trend analysis. Frameworks such as GEFAAR (GEneric Framework for the Analysis of Antimicrobial Resistance) provide specialized tools for resistance statistics, trend analysis, and cluster detection. These systems enable laboratories to monitor resistance rates over time, perform statistical analyses with confidence intervals, and generate alerts for unusual resistance patterns that may indicate laboratory error or emerging resistance threats. The integration of quality control data with patient demographic information further supports the detection of potential confounding factors in resistance analysis [6].

Conclusion

The susceptibility testing methodologies outlined in these application notes provide comprehensive guidance for evaluating oxazolidinone activity against M. tuberculosis in both clinical and research settings. The ongoing optimization of testing protocols, combined with emerging technologies such as whole-genome sequencing and luminescence-based assays, will continue to enhance our ability to detect and characterize resistance. As oxazolidinones assume an increasingly important role in MDR-TB treatment regimens, robust susceptibility testing will remain essential for preserving their efficacy and guiding the development of next-generation agents.

References

Microplate Alamar Blue Assay for Determination of Oxazolidinone Minimum Inhibitory Concentrations: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Alamar Blue Assay for Antimicrobial Susceptibility Testing

The microplate Alamar Blue assay (MABA) represents a colorimetric, redox-based method that has emerged as a valuable tool for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, particularly against challenging pathogens such as mycobacteria and other slow-growing organisms. This method utilizes the oxidation-reduction indicator resazurin, which undergoes a measurable color change in response to bacterial metabolic activity. The blue, non-fluorescent resazurin is reduced to pink, highly fluorescent resorufin in viable, metabolically active cells, providing both visual and fluorometric endpoints for MIC determination [1] [2]. This technical simplicity, combined with excellent reproducibility and cost-effectiveness, has made MABA particularly suitable for resource-limited settings where more expensive automated systems may be unavailable [1].

The application of MABA in oxazolidinone testing addresses a critical need in antimicrobial development and resistance monitoring. Oxazolidinones, including linezolid, tedizolid, sutezolid, and delpazolid, represent a novel class of synthetic antimicrobial agents that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome [3]. With the rising incidence of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections, oxazolidinones have gained prominence as essential components of salvage regimens [4]. The Alamar Blue assay provides researchers with a standardized, medium-throughput approach to evaluate the potency of these compounds against clinical isolates, screen novel derivatives, and detect emerging resistance patterns efficiently.

Principles of the Alamar Blue Assay

Biochemical Basis

The Alamar Blue assay leverages the reducing environment of viable cells to quantitatively measure cellular metabolic activity. The active component, resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide), is a blue, non-fluorescent compound that serves as an intermediate electron acceptor in the electron transport system. Upon entering living cells, resazurin undergoes enzymatic reduction primarily by diaphorases utilizing NADPH or NADH as reductants, resulting in the formation of resorufin (7-hydroxy-3H-phenoxazin-3-one) [2]. This reduced product is pink in color and highly fluorescent, with excitation and emission maxima at approximately 530-570 nm and 580-610 nm, respectively [5] [2]. The extent of this conversion directly correlates with the number of metabolically active cells present in the system, providing a reliable indicator of cell viability.

The mechanistic basis for using MABA in antimicrobial susceptibility testing lies in the principle that inhibitory concentrations of antibiotics will suppress bacterial metabolic activity sufficiently to prevent the reduction of resazurin. For oxazolidinones, which act by inhibiting bacterial protein synthesis, this translates to a dose-dependent reduction in resazurin conversion that can be quantified to determine the MIC value. It is important to note that recent research has revealed that oxazolidinone activity is context-specific, with enhanced inhibition observed when alanine occupies the penultimate position of the nascent chain. Structural studies have demonstrated that the alanine side chain fits within a small hydrophobic crevice created by oxazolidinones, resulting in improved ribosome binding and more potent inhibition [3].

Advantages Over Alternative Methods

The Alamar Blue assay offers several distinct advantages over other antimicrobial susceptibility testing methods:

  • Non-toxic and reversible: Unlike tetrazolium-based assays (e.g., MTT), Alamar Blue is non-toxic to cells, allowing for subsequent analyses on the same samples if needed [2].
  • Single-step addition: The assay requires only the addition of the reagent without subsequent solubilization steps, simplifying the workflow [2].
  • Dual detection modes: Results can be determined both visually (color change from blue to pink) and instrumentally (fluorescence or absorbance), providing flexibility for different laboratory settings [1].
  • High-throughput capability: The microplate format enables screening of multiple compounds and concentrations simultaneously against a single bacterial strain [6].
  • Excellent sensitivity: The assay has demonstrated superior sensitivity compared to some tetrazolium-based methods, with a clear distinction between inhibited and non-inhibited wells [6] [2].

Table 1: Comparison of Alamar Blue Assay with Other Antimicrobial Susceptibility Testing Methods

Method Principle Throughput Time to Result Cost Special Equipment
Alamar Blue Resazurin reduction Medium-high 7-10 days Low Fluorescence/Absorbance plate reader
Agar Proportion Growth on solid medium Low 14-21 days Low None
BACTEC 460 Radiolabeled substrate metabolism Medium 5-10 days High BACTEC instrument
MGIT Oxygen quenching Medium 5-10 days High MGIT instrument
Etest Gradient diffusion on agar Low 7-14 days High None
Broth Microdilution Visual growth inhibition Medium 7-10 days Low None

Reagents and Equipment

Essential Reagents

The following reagents are required for performing the microplate Alamar Blue assay:

  • Alamar Blue reagent: Commercially available as a ready-to-use solution containing resazurin (e.g., Thermo Fisher Scientific, Promega, Sigma-Aldrich) [5]. The reagent is typically used at a final concentration of 10% in the test well.
  • Culture medium: Appropriate for the target bacterium. For mycobacteria, Middlebrook 7H9GC broth (7H9 broth base supplemented with glycerol, casitone, and oleic acid-albumin-dextrose-catalase) is commonly used [1]. For other bacteria, standard broth media such as Mueller-Hinton may be employed [4].
  • Antimicrobial agents: Oxazolidinones (linezolid, tedizolid, sutezolid, delpazolid) and other compounds of interest. Prepare stock solutions in appropriate solvents (DMSO or deionized water) based on compound solubility [1] [6]. Filter sterilize through 0.22μm membranes.
  • Test organisms: Clinical isolates or reference strains. For mycobacteria, prepare suspensions in media containing 0.04% Tween 80 and 0.2% bovine serum albumin to prevent clumping [1].
  • Sterile deionized water: For humidifying outer perimeter wells of microplates to minimize evaporation [1].
Specialized Equipment

Proper execution of the Alamar Blue assay requires access to the following equipment:

  • Laminar flow hood: For sterile procedures, essential when working with pathogenic organisms [2].
  • CO₂ incubator: Maintained at 37°C with appropriate humidity for bacterial growth [1] [2].
  • Microplate reader: Capable of detecting fluorescence (excitation 530-570 nm, emission 580-610 nm) or absorbance (570 nm with 600 nm reference) [5] [2]. For increased sensitivity, bottom-reading fluorescence is recommended [5].
  • Multichannel pipettes: For efficient reagent distribution in 96-well format [1].
  • Sterile 96-well microplates: Preferably with black walls and clear bottoms to minimize background fluorescence and enable visual inspection [6].
  • Auxiliary equipment: Automated cell counter or Bürker chamber, vortex mixer, water bath, refrigerator, and autoclave [2].

Step-by-Step Protocol

Experimental Workflow

The diagram below illustrates the complete workflow for the microplate Alamar Blue assay:

workflow Microplate Alamar Blue Assay Workflow cluster_preparation Preparation Phase cluster_assay Assay Procedure cluster_analysis Analysis Phase A Prepare drug dilutions in 96-well plate D Add bacterial inoculum to drug-containing wells A->D B Prepare bacterial inoculum B->D C Add sterile water to outer perimeter wells C->D E Incubate at 37°C for 5-7 days D->E F Add Alamar Blue reagent to control wells E->F G Re-incubate for 24 hours F->G H Assess color change in control wells G->H H->G Control well blue I Add Alamar Blue reagent to all wells if control is positive H->I Control well pink J Re-incubate for 24 hours I->J K Read results visually or fluorometrically J->K L Determine MIC as lowest drug concentration preventing color change K->L M Calculate MIC₅₀ and MIC₉₀ if multiple isolates tested L->M

Detailed Procedural Steps
4.2.1 Drug Preparation and Plate Setup
  • Prepare drug stock solutions: Dissolve oxazolidinone reference standards in appropriate solvents to create concentrated stock solutions (e.g., 1-10 mg/mL). Linezolid, sutezolid, and delpazolid are typically prepared in deionized water, while other compounds may require DMSO [1] [4]. Store aliquots at -40°C to -80°C.

  • Prepare two-fold drug dilutions: Create serial dilutions of oxazolidinones in growth medium to twice the desired final testing concentration. Typical concentration ranges for oxazolidinones are:

    • Linezolid: 0.5-64 μg/mL [4]
    • Tedizolid: 0.125-16 μg/mL [4]
    • Sutezolid and Delpazolid: 0.5-64 μg/mL [4]
  • Plate setup: Add 100 μL of sterile deionized water to all outer perimeter wells of a sterile 96-well plate to minimize evaporation [1]. To wells in columns 3-10, add 100 μL of growth medium. Add 100 μL of 2× drug solutions to wells in columns 2 and 3. Using a multichannel pipette, perform serial two-fold dilutions from column 3 through column 10, discarding 100 μL from the final column [1].

4.2.2 Inoculum Preparation and Inoculation
  • Prepare bacterial suspension: For mycobacteria, grow cultures to mid-log phase and prepare suspensions in appropriate diluent (e.g., 0.04% Tween 80-0.2% bovine serum albumin) adjusted to match a McFarland No. 1 standard [1]. Further dilute 1:25 in growth medium to achieve approximately 10⁵ CFU/well [6].

  • Inoculate plates: Add 100 μL of bacterial inoculum to all test wells (columns 2-11), resulting in a final volume of 200 μL per well. Wells in column 11 serve as drug-free growth controls, while wells in column 12 can serve as sterile media controls [1].

  • Seal and incubate: Seal plates with Parafilm or breathable membrane and incubate at 37°C for 5-7 days depending on growth characteristics of the target organism [1] [4].

4.2.3 Alamar Blue Addition and Result Interpretation
  • Initial Alamar Blue addition: After incubation, add 50 μL of freshly prepared Alamar Blue reagent mixture (10× Alamar Blue with 10% Tween 80) to one control well (e.g., B11) [1]. Reincubate for 24 hours.

  • Color development assessment: If the control well turns pink, indicating sufficient bacterial growth and reduction of the reagent, add the Alamar Blue mixture to all wells. If the well remains blue, continue incubation and check daily until color change occurs [1].

  • Final incubation and reading: Reincubate plates for 24 hours after adding Alamar Blue to all wells. Read results either visually or instrumentally. For visual reading, a blue color indicates no growth (inhibition), while a pink color indicates growth. For fluorometric reading, measure fluorescence at 530-570 nm excitation and 580-610 nm emission [5] [2].

  • MIC determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink (visual) or shows ≥90% inhibition of fluorescence compared to drug-free controls (fluorometric) [6] [4].

Applications and Data Interpretation

Oxazolidinone Susceptibility Profiles

The microplate Alamar Blue assay has been extensively used to evaluate the activity of oxazolidinones against various mycobacterial species. The table below summarizes typical MIC values obtained against Mycobacterium abscessus complex (MABC) isolates:

Table 2: Oxazolidinone MIC Values Against Mycobacterium abscessus Complex Determined by Alamar Blue Assay [4]

Oxazolidinone MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Susceptibility Interpretation
Tedizolid 0.125-16 1 4 Susceptible (based on linezolid breakpoints)
Linezolid 0.5-64 4 16 Susceptible (≤8 μg/mL) to Intermediate (16 μg/mL)
Delpazolid 0.25-64 2 8 Susceptible (based on linezolid breakpoints)
Sutezolid 0.25-32 1 8 Susceptible (based on linezolid breakpoints)

The data demonstrate that tedizolid exhibits the strongest antimicrobial activity against MABC isolates, with MIC₅₀ and MIC₉₀ values four-fold lower than those of linezolid. Delpazolid also shows improved activity compared to linezolid, with MIC₉₀ values 0.5-fold lower [4]. These findings highlight the potential of newer oxazolidinones as therapeutic options for MABC infections.

Synergistic Drug Interactions

The Alamar Blue assay can be adapted to study synergistic interactions between oxazolidinones and other antimicrobial agents using the checkerboard method:

  • Checkerboard setup: Prepare serial dilutions of two drugs in a cross-titration pattern across the microplate, creating all possible combinations of concentrations [4].

  • Inoculation and incubation: Add bacterial inoculum and incubate as described in the standard protocol.

  • Fractional Inhibitory Concentration (FIC) calculation: Determine FIC indices using the formula: FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [4].

  • Interpretation: Synergy is defined as FIC ≤ 0.5, additive effect as 0.5 < FIC ≤ 1, neutral effect as 1 < FIC ≤ 4, and antagonism as FIC > 4 [4].

Recent studies applying this approach have revealed marked synergy between oxazolidinones and bedaquiline against MABC isolates. When combined with bedaquiline, the median MICs of oxazolidinones decreased significantly, from a range of 4-0.125 μg/mL to 1-0.031 μg/mL, suggesting these combinations may represent effective treatment strategies for MABC infections [4].

Technical Considerations and Troubleshooting

Optimization and Standardization

To ensure reliable and reproducible results with the Alamar Blue assay, several factors require careful consideration:

  • Inoculum size standardization: Consistent preparation of bacterial inocula is critical. Using suspensions standardized to McFarland turbidity standards followed by appropriate dilution is recommended [1]. For mycobacteria, final inocula of approximately 10⁵ CFU/well have proven effective [6].

  • Incubation time optimization: The optimal incubation period varies with bacterial growth rate. For rapid-growing mycobacteria, 5-7 days may be sufficient, while slow-growing organisms may require extended incubation [1]. The color change in control wells should guide the timing of Alamar Blue addition.

  • Cell density effects: Studies have indicated that cell density at exposure can impact susceptibility results, with lower EC₅₀ values often observed at lower cell densities [2]. Maintaining consistent seeding densities across experiments is essential for comparability.

  • Plate uniformity: Edge effects in microplates can cause uneven evaporation and temperature distribution. Using outer perimeter wells for humidification with sterile water helps minimize this issue [1].

Interference Controls and Validation

When applying the Alamar Blue assay, particularly with colored compounds or nanomaterials, appropriate controls must be included to detect potential interference:

  • Autofluorescence controls: Include wells containing drug alone at all tested concentrations to detect inherent fluorescence of the compounds [6] [2].

  • Dye interaction controls: Incorporate wells with drug and Alamar Blue without bacteria to assess any direct interaction between the drug and reagent [6].

  • Background subtraction: Include wells with medium alone (no cells, no drug) to establish background fluorescence/absorbance levels [5].

  • Reference strains: Include quality control reference strains with known susceptibility profiles in each assay run. For mycobacteria, M. tuberculosis H37Rv (ATCC 27294) or M. abscessus ATCC 19977 are commonly used [1] [4].

  • Method comparison: Periodically validate Alamar Blue results against reference methods such as broth microdilution or agar proportion to ensure accuracy [1].

For compounds showing significant interference despite these controls, alternative endpoint determinations such as colony forming unit (CFU) enumeration or use of complementary assays like the MTT assay may be necessary [2].

Conclusion

The microplate Alamar Blue assay represents a robust, cost-effective methodology for determining oxazolidinone MICs against various bacterial pathogens, particularly mycobacteria. Its simplicity, reproducibility, and adaptability to medium-throughput screening make it particularly valuable for both research and clinical laboratory settings. The dual detection capability (visual and fluorometric) provides flexibility for resource-variable environments, while the non-toxic nature of the reagent allows for subsequent analyses on the same samples if needed.

The application of this method to oxazolidinone susceptibility testing has yielded valuable insights into the relative potencies of different drugs in this class, with tedizolid demonstrating superior activity against Mycobacterium abscessus complex compared to linezolid. Furthermore, the adaptation of the assay for synergy studies has revealed promising combinations, particularly between oxazolidinones and bedaquiline, that may inform future treatment strategies for drug-resistant infections.

As antimicrobial resistance continues to pose significant challenges to global health, methodologies like the Alamar Blue assay will play an increasingly important role in the development and evaluation of novel therapeutic agents and in monitoring the efficacy of existing drugs against emerging resistant strains.

References

use 3,3'-methylenebis[5-methyloxazolidine] hydraulic fluids anti-corrosive

Author: Smolecule Technical Support Team. Date: February 2026

Substance Profile & Applications

3,3'-methylenebis[5-methyloxazolidine] (MBO) is a formaldehyde-releasing biocide that offers broad-spectrum antimicrobial activity and is recognized for its anti-corrosive properties [1]. It is stable at elevated temperatures (up to 186°C) and over a wide pH range, making it suitable for challenging industrial environments [1].

Key Properties of 3,3'-methylenebis[5-methyloxazolidine] (MBO)

Property Specification / Value
CAS Number 66204-44-2 [1]
Molecular Formula C₉H₁₈N₂O₂ [1]
Appearance Colorless to pale yellow transparent liquid [1] [2]
Density (g/cm³ at 20°C) 1.03 - 1.062 [1]
pH (1% aqueous solution) 9.0 - 11.0 [1] [2]
Assay ≥75% - 92% [1] [2]
Mode of Action Formaldehyde releaser [1]

Mechanism of Action

MBO functions primarily as a formaldehyde releaser [1]. In an aqueous solution, it slowly hydrolyzes to release its active components, 1-aminopropan-2-ol (isopropanolamine) and formaldehyde [1]. The formaldehyde provides the potent, broad-spectrum bactericidal and fungicidal efficacy.

The released isopropanolamine contributes to the formulation's alkalinity (pH 9-11), creating an environment less conducive to microbial growth and simultaneously providing anti-corrosive properties by forming a protective layer on metal surfaces [1] [2]. The combination of microbial control and a protective alkaline film gives MBO its dual functionality.

This release mechanism and its outcomes can be visualized as follows:

G MBO MBO in Hydraulic Fluid Release Hydrolysis in Water MBO->Release Components Released Components Release->Components Effect1 Antimicrobial Activity (Broad-spectrum) Components->Effect1 Formaldehyde Effect2 Anti-Corrosive Effect (Alkaline Protection Layer) Components->Effect2 Isopropanolamine

Application Protocol for Hydraulic Fluids

The U.S. Environmental Protection Agency (EPA) identifies use as an anti-corrosive agent in hydraulic fluids as a significant approved application for MBO [3].

Recommended Dosing Guidelines

Application Context Recommended Dosage (w/w%) Note
Concentrate Formulation 2.0% - 4.0% For preventive control during manufacturing [2]
In-Use (Tank Supplement) 0.1% - 0.2% To eliminate bacterial growth in diluted fluids in storage tanks [2]

Compatibility and Stabilization

  • MBO is suitable for both water-based and oil-based fluids, as it can be dispersed in oily cutting fluids [1].
  • It demonstrates strong compatibility with other formulation components and provides long-lasting performance [2].
  • Its thermal stability ensures efficacy even in high-temperature operating conditions [1].

Safety & Regulatory Considerations

Handling MBO requires careful attention to safety and environmental regulations.

  • Handling and Personal Protective Equipment (PPE): The U.S. EPA mandates the use of fully enclosed equipment for unloading, processing, and using this substance to prevent exposure [3]. When engineering controls are not fully feasible, a comprehensive hazard communication program and respiratory protection (with a NIOSH-assigned protection factor of at least 1,000) are required [3].
  • First Aid Measures:
    • Inhalation: Move to fresh air [1].
    • Skin contact: Wash immediately with plenty of soap and water. Remove contaminated clothing and shoes [1].
    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention [1].
  • Environmental Release: Regulatory limits for release to water are set at 100 ppb for freshwater and 40 ppb for saltwater [3]. Do not intentionally empty the substance or waste into drains [1].

Key Advantages Summary

  • Dual Functionality: Provides both potent antimicrobial protection and anti-corrosive action [1] [2].
  • Application Flexibility: Effective as both a in-manufacture preservative and an in-use supplement [1] [2].
  • Thermal Stability: Maintains performance under high-temperature conditions encountered in industrial systems [1].

References

Comprehensive Application Notes and Protocols for Moisture Scavenger Additives in Polyurethane Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Moisture Challenges in Polyurethane Coatings

Polyurethane coatings represent one of the most versatile protective coating systems available, offering exceptional durability, chemical resistance, and aesthetic qualities across diverse applications from industrial flooring to automotive finishes. However, the high reactivity of isocyanate functional groups with water presents a significant formulation and application challenge. When moisture interacts with the polyisocyanate component of coating systems, it initiates a competing side reaction that produces carbamic acid, which subsequently decomposes into carbon dioxide and primary amines. This reaction sequence leads to defect formation including bubbling, foaming, gloss reduction, haze formation, and potential gelation of the coating prior to application [1] [2]. The insidious nature of moisture contamination stems from its ubiquitous presence—it can be introduced through multiple pathways including dissolved water in solvents, adsorbed moisture on pigments and fillers, atmospheric humidity during manufacturing, and residual moisture in substrates [3] [4] [1].

Moisture scavenger additives represent a critical technological solution to these challenges, functioning as reactive desiccants that chemically bind available water molecules before they can interfere with the intended polyurethane curing mechanism. These specialized additives maintain the chemical integrity of both one-component (1K) and two-component (2K) polyurethane systems throughout their shelf life and application process. The strategic incorporation of moisture scavengers has become increasingly important as coating formulators face pressures to develop higher performance systems while accommodating variations in raw material quality, including higher moisture content in lower-cost fillers and pigments [4]. For researchers and scientists developing polyurethane formulations, understanding the selection criteria, mechanisms of action, and application protocols for these additives is essential for achieving consistent, defect-free coating performance across diverse environmental conditions.

Moisture Scavenger Types and Chemical Mechanisms

Moisture scavenger additives for polyurethane coatings encompass several distinct chemical classes, each with unique reaction mechanisms, kinetic profiles, and compatibility considerations. Understanding these fundamental characteristics enables researchers to select the most appropriate scavenger technology for specific formulation requirements and performance parameters.

Orthoester-Based Scavengers

Orthoester compounds, particularly trimethyl orthoformate and related derivatives, function through hydrolysis reactions where water cleaves the orthoester bond, producing volatile alcohols and esters that evaporate from the coating film. Additive OF (100% active trimethyl orthoformate) exemplifies this category, characterized by its clear, colorless appearance, low viscosity (0.89 g/cm³ density), and APHA color rating of ≤20 [5] [6]. This scavenger type provides long-term dehydration and is compatible with both polyol and isocyanate components in solvent-based 1K and 2K polyurethane coatings. The reaction products include fast-evaporating solvents that are non-toxic and do not cause gassing, making them particularly valuable for applications where container stability and film clarity are paramount [5]. The recommended dosage ranges from 1-3% based on total coating weight, with exact percentages determined experimentally according to the specific formulation components and expected moisture load [5] [6].

Monofunctional Isocyanate Scavengers

Monofunctional isocyanates such as Additive TI represent a highly reactive scavenger option that chemically binds water through formation of an inert amide derivative. This yellow liquid with a density of 1.29 g/cm³ and APHA color ≤50 provides short-term dehydration and is particularly effective for removing moisture from pigments, fillers, and solvents in 2K and moisture-cured 1K polyurethane coatings [3]. The reaction with water generates carbon dioxide at quantities of 1.3 liters per gram of water—a consideration that necessitates careful formulation to prevent unwanted gas formation. Unlike orthoester-based scavengers, Additive TI must not be added to the polyol component as it will readily react with hydroxyl groups, alcohols, and primary amines. The dehydration process requires approximately 24 hours for completion before the polyol or isocyanate is added to the batch. Typical dosage ranges from 0.5-4.0% of total formula weight, depending on the moisture content (0.05-0.30%) of the coating system [3].

Oxazolane-Based Scavengers

Oxazolane compounds such as Incozol 2 offer an alternative moisture scavenging mechanism where hydrolysis generates an aminoalcohol and 2-ethyl hexanal. This technology has demonstrated particular efficacy in wood coating applications where substrate moisture variability presents significant challenges. Case studies have shown that incorporation of Incozol 2 in the polyol side of 2K polyurethane systems effectively eliminates bubbling and down-glossing caused by high moisture levels in wood substrates [4]. While this approach successfully addresses moisture-related defects, the aminoalcohol byproduct can react with polyisocyanates as a chain extender, potentially altering the intended polymer network architecture [1]. This secondary reaction necessitates careful calculation of stoichiometric ratios in formulated systems.

Silane-Based Scavengers

Reactive silanes such as vinyltrimethoxy silane (VTMS) represent an emerging technology in moisture scavenging for polyurethane coatings. VTMS functions through hydrolysis of methoxy groups, followed by condensation reactions that form siloxane networks. Research demonstrates that VTMS not only effectively scavenges moisture but also integrates into the polymer matrix, participating in the final polyurethane network and potentially enhancing coating properties [7]. Studies report that coatings incorporating VTMS exhibit reduced CO₂ bubble formation under high humidity conditions, with activation energies of 19.04 kJ/mol compared to 17.38 kJ/mol in control formulations. This technology has shown improvements in both gloss (approximately 5% increase) and hardness (from B to 4H pencil hardness) in experimental 2K polyurethane systems [7].

Patent-Protected Scavenging Systems

Recent patent literature describes innovative moisture scavenging compositions comprising combinations of t-butylated hydroxytoluene and alkyl esters of toluenesulfonic acid, particularly methyl para-toluenesulfonate (MTS). These systems operate through a different mechanism than traditional scavengers and are noted for their non-toxic character and absence of yellowing in polyisocyanate formulations. The weight ratio of alkyl ester to t-butylated hydroxytoluene typically ranges from 2:1 to 10:1, with preferred ratios between 4:1 to 6:1. Total recommended concentration ranges from 0.3-0.7 weight% based on the total polyisocyanate formulation. These compositions have demonstrated particular effectiveness in aliphatic polyisocyanate oligomers such as hexamethylene diisocyanate trimers (HDI-trimers) where other commercial scavengers may cause precipitation or inadequate protection [1].

Table 1: Comparative Characteristics of Major Moisture Scavenger Types

Scavenger Type Chemical Example Reaction Byproducts Reaction Time Primary Applications
Orthoester Additive OF (Trimethyl orthoformate) Methanol, Methyl formate Long-term 1K/2K solvent-based PU coatings
Monofunctional Isocyanate Additive TI Amide, CO₂ Short-term (24 hours) Pigments, fillers, 2K/moisture-cured 1K PU
Oxazolane Incozol 2 Aminoalcohol, 2-ethyl hexanal Medium-term Wood coatings, high-humidity applications
Silane VTMS Methanol, Siloxane networks Varies with humidity High-reactive 2K PU, performance coatings
Phenol-Sulfonate Ester MTS + BHT Non-reactive Long-term HDI-trimers, non-yellowing systems

Selection Guidelines and Performance Characteristics

Formulators must consider multiple performance factors when selecting moisture scavengers for specific polyurethane coating applications. The optimal choice depends on the coating chemistry, processing conditions, application environment, and performance requirements. The following guidelines provide a structured approach to scavenger selection.

Key Performance Indicators
  • Reaction Kinetics: Moisture scavengers demonstrate significantly different reaction rates with water, which determines their suitability for various applications. Additive TI represents the fast-reacting extreme, achieving moisture elimination within 24 hours, making it ideal for in-process dehydration of pigments, fillers, and solvents [3]. In contrast, Additive OF provides long-term protection throughout the shelf life of the coating, with continuous scavenging action that maintains system stability [5]. VTMS demonstrates humidity-dependent kinetics, with effectiveness increasing under high humidity conditions [7].

  • Compatibility Considerations: Scaffolder compatibility with other coating components significantly influences scavenger selection. Additive OF demonstrates broad compatibility with most polyol and isocyanate components and can be added to either side of the formulation [5]. Additive TI requires careful handling to avoid contact with hydroxyl-functional compounds, including polyols, alcohols, and primary amines [3]. Incozol 2 is typically incorporated into the polyol component of 2K systems, where it effectively scavenges moisture before mixing with the isocyanate component [4].

  • Byproduct Management: The volatile byproducts generated by orthoester scavengers evaporate without leaving residues, maintaining film clarity [5]. Monofunctional isocyanates produce CO₂ during the moisture scavenging reaction, which requires formulation adjustments to prevent bubble formation [3]. Oxazolane scavengers generate 2-ethyl hexanal, which contributes to VOC emissions and may affect odor perception [1]. Silane-based scavengers offer the advantage of network integration, with reaction byproducts that can participate in film formation [7].

Table 2: Moisture Scavenger Performance Characteristics and Specifications

Parameter Additive OF Additive TI Incozol 2 VTMS
Physical Form Clear colorless liquid Yellow liquid Not specified Clear liquid
Density (g/cm³) 0.89 1.29 Not specified Not specified
VOC Contribution Medium Low Medium Medium
Recommended Dosage 1-3% total weight 0.5-4.0% total weight Case-specific Research stage
Shelf Life Impact Significant improvement Moderate improvement Significant improvement Not specified
Color Stability Excellent May cause yellowing Good Excellent
Application-Specific Recommendations
  • Wood Coatings: For polyurethane wood coatings, where substrate moisture variability represents a significant challenge, Incozol 2 has demonstrated exceptional performance in eliminating bubbling and down-glossing across different wood grades [4]. Formulators should conduct extensive studies to determine the optimal incorporation level that accommodates the expected moisture range in wood substrates.

  • High-Performance Industrial Coatings: In industrial applications requiring exceptional color stability and film clarity, such as automotive clear coats, orthoester-based scavengers (Additive OF) provide effective moisture protection without causing yellowing or haze formation [5]. For systems containing difficult pigments and fillers with high moisture adsorption, Additive TI offers effective dehydration during the dispersion process [3].

  • Infrastructure and Marine Coatings: For coatings exposed to high humidity environments during application and service, silane-based technologies (VTMS) provide enhanced protection against CO₂ bubble formation while potentially improving final coating properties including gloss and hardness [7]. The integration of VTMS into the polymer network offers durable protection that persists throughout the coating service life.

Experimental Protocols and Methodologies

Robust experimental protocols are essential for evaluating moisture scavenger performance and optimizing their incorporation into polyurethane coating formulations. The following methodologies provide standardized approaches for researchers to assess scavenger efficacy, compatibility, and impact on final coating properties.

Protocol for Moisture Scavenger Efficacy Evaluation

Objective: Quantitatively evaluate the moisture scavenging capacity and reaction kinetics of candidate additives in polyurethane coating formulations.

Materials and Equipment:

  • Candidate moisture scavenger additives
  • Polyol and isocyanate components representative of target formulations
  • Moisture-containing raw materials (pigments, fillers, solvents)
  • Karl Fischer titration apparatus for moisture quantification
  • Viscometer for monitoring viscosity changes
  • Controlled humidity chambers

Procedure:

  • Prepare a series of coating formulations with systematic variation in scavenger type and concentration.
  • Intentionally contaminate samples with known amounts of water (0.05-0.30% based on total formulation weight).
  • Incorporate scavengers according to their specific handling requirements:
    • For Additive OF: Add directly to polyol or isocyanate component with moderate agitation [5]
    • For Additive TI: Add after pigments and fillers have been wet out with solvents in the dispersion phase [3]
    • For Incozol 2: Incorporate into the polyol component before mixing with isocyanate [4]
  • Monitor moisture content at predetermined intervals using Karl Fischer titration.
  • Record viscosity changes and observe for visual defects (haze, phase separation).
  • For 2K systems, combine with isocyanate component after dehydration period (24 hours for Additive TI).
  • Assess final film properties for defects including bubbling, cratering, and gloss reduction.

Data Analysis:

  • Calculate moisture scavenging efficiency as percentage reduction in initial moisture content over time
  • Determine reaction kinetics by plotting moisture concentration versus time
  • Correlate scavenger concentration with defect reduction using statistical analysis
Protocol for Optimization of Scavenger Combinations

Objective: Systematically evaluate synergistic effects between different moisture scavenger technologies to achieve comprehensive protection throughout the coating lifecycle.

Rationale: Research indicates that combining scavengers with complementary reaction kinetics can provide both immediate and long-term moisture protection. However, direct contact between certain scavengers such as Additive TI and Additive OF must be avoided as this may render them ineffective [5].

Procedure:

  • Develop a staged incorporation protocol where Additive TI is added to the dispersion phase to remove water from pigments and fillers, followed by Additive OF addition during letdown to provide long-term stability [5].
  • Utilize experimental design methodologies to optimize concentration ratios and incorporation sequences.
  • Evaluate storage stability at elevated temperatures (40-50°C) to accelerate aging effects.
  • Assess compatibility with other coating additives including defoamers, dispersants, and surface modifiers.

The following workflow diagram illustrates the experimental protocol for evaluating combined scavenger systems:

G Start Start Scavenger Evaluation P1 Prepare Formulation Series Start->P1 P2 Introduce Controlled Moisture Content P1->P2 P3 Incorporate Scavengers According to Protocol P2->P3 P4 Monitor Moisture Content (Karl Fischer Titration) P3->P4 P5 Record Viscosity Changes and Visual Defects P4->P5 P6 Formulate 2K Systems After Dehydration Period P5->P6 P7 Assess Final Film Properties P6->P7 P8 Analyze Scavenging Efficiency and Kinetics P7->P8 End Evaluation Complete P8->End

Analytical Methods for Performance Validation
  • FTIR-ATR Spectroscopy: Utilize Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance to monitor the disappearance of the isocyanate absorption peak at 2272 cm⁻¹, which indicates the extent of unwanted moisture-isocyanate reactions [7]. This method provides quantitative data on reaction progression and scavenger effectiveness in real-time.

  • Gel Permeation Chromatography: Employ GPC to detect changes in molecular weight distribution that may result from side reactions between scavenger byproducts and coating components. This technique is particularly valuable for assessing the impact of aminoalcohol byproducts from oxazolane scavengers on polymer architecture [1].

  • Accelerated Stability Testing: Conduct storage stability evaluations at elevated temperatures (40°C, 50°C) with periodic assessments of viscosity, gelation, and color development. These studies provide predictive data on long-term scavenger performance and coating shelf life.

Regulatory and Safety Considerations

Moisture scavenger additives present unique handling and regulatory challenges that must be addressed during formulation development. The reactivity profiles that make these compounds effective at scavenging moisture also contribute to potential health and safety concerns that require appropriate management strategies.

Safety Profiles and Handling Requirements
  • Orthoester-Based Scavengers: Additive OF is classified as an easy-to-handle moisture scavenger with relatively low hazard potential. Standard laboratory precautions including chemical-resistant gloves and eye protection are recommended during handling. Containers should be resealed immediately after product removal and stored at temperatures between 5-30°C to maintain product integrity [5].

  • Monofunctional Isocyanates: Additive TI presents more significant handling challenges due to its high reactivity. The product reacts spontaneously and vigorously with water, alcohols, amines, acids, and alkalis. Such substances must not be poured into vessels already containing the product. The reaction with water yields large volumes of carbon dioxide (1.3 liters per gram of water), which can cause container explosion if moisture penetrates the container. Transport, storage, and handling must prevent moisture penetration into containers [3].

  • Silane-Based Scavengers: VTMS requires standard chemical handling precautions but does not present the same reactivity concerns as isocyanate-based scavengers. Adequate ventilation is recommended during handling to prevent exposure to vapor or mist [7].

Regulatory Status and Compliance

The regulatory status of moisture scavengers varies by chemical class and jurisdiction. Researchers should consult current Safety Data Sheets for specific regulatory information. Additive OF and TI manufacturers provide SDS portals with detailed information on chemical inventory status, labeling requirements, and transportation classifications [5] [3]. Patent literature indicates that newer scavenger technologies based on combinations of t-butylated hydroxytoluene and alkyl esters of toluenesulfonic acid are specifically designed to be non-toxic and present reduced health hazards compared to traditional approaches [1].

Table 3: Safety and Handling Requirements for Moisture Scavenger Additives

Scavenger Type Storage Conditions Personal Protective Equipment Reactivity Concerns Disposal Considerations
Additive OF 5-30°C, protected from weathering Gloves, eye protection Low reactivity Follow local regulations for organic compounds
Additive TI 5-30°C, moisture-free environment Gloves, eye protection, vapor protection High reactivity with water, alcohols, amines Special arrangements for reactive compounds
Incozol 2 Not specified Standard laboratory precautions Moderate reactivity Follow local regulations
VTMS Standard chemical storage Gloves, eye protection, ventilation Reacts with water Follow local regulations

Conclusion and Future Perspectives

Moisture scavenger additives represent critical components in polyurethane coating formulations, enabling consistent performance and defect-free films despite the ubiquitous challenge of water contamination. The optimal selection of these additives requires careful consideration of coating type, processing conditions, application environment, and performance requirements. Orthoester-based scavengers provide long-term stability for general applications, monofunctional isocyanates offer rapid dehydration of problematic raw materials, oxazolanes effectively address substrate moisture in wood coatings, and emerging silane technologies present opportunities for enhanced performance under high-humidity conditions.

Future developments in moisture scavenger technology will likely focus on multifunctional additives that combine scavenging capabilities with other desirable properties such as improved adhesion, corrosion resistance, or UV stability. The integration of scavengers that become part of the polymer network, as demonstrated by VTMS, represents a promising direction that minimizes volatile byproducts and enhances sustainability profiles. Additionally, increasing regulatory pressures will drive development of low-toxicity alternatives with reduced environmental impact throughout the coating lifecycle.

For researchers and formulators, continued attention to application protocols and analytical methodologies will remain essential for maximizing the benefits of these specialized additives while minimizing potential drawbacks. The systematic approach outlined in these application notes provides a foundation for developing high-performance polyurethane coatings capable of withstanding the challenges posed by moisture contamination across diverse application environments.

References

EPA TSCA SNUR significant new use rule oxazolidine 3,3'-methylenebis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the SNUR for Oxazolidine, 3,3'-methylenebis[5-methyl-

The U.S. Environmental Protection Agency (EPA) has proposed an amendment to the SNUR for the chemical substance Oxazolidine, 3,3'-methylenebis[5-methyl- (Chemical Identity: Oxazolidine, 3,3'-methylenebis[5-methyl-; PMN Case Number: P-93-1694) [1] [2] [3]. This action, governed by Section 5(a)(2) of TSCA, mandates that anyone intending to manufacture or process this chemical for a activity designated as a "significant new use" must notify the EPA at least 90 days before commencing that activity [2].

The primary goal of this rule is to allow certain new uses reported in a Significant New Use Notice (SNUN) without requiring additional notifications, while simultaneously designating the lack of specific worker protections as a new, reportable use [2]. This enables the EPA to review and, if necessary, mitigate potential risks before the new use begins.

Quantifying the Regulation: Key Data Tables

For clarity, the critical quantitative data and regulatory requirements are summarized below.

Table 1: Substance Identification and Key Limits

Attribute Detail
Chemical Name Oxazolidine, 3,3'-methylenebis[5-methyl- [2]
PMN Case Number P-93-1694 [3]
New Chemical Exposure Limit (NCEL) 0.1 mg/m³ (8-hour time-weighted average) [3]
SNUR Publication Date (Proposed) February 8, 2018 [2]

Table 2: Significant New Use Scenarios & Compliance Requirements

Category Significant New Use (Unless Modified by the Rule) Key Compliance Requirements / Citations

| Worker Protection | Manufacturing, processing, or using the substance without implementing a Hierarchy of Controls [4]. | • Implement feasible engineering/administrative controls first. • Use PPE, including respirators with an APF of at least 50, if controls are insufficient [5] [4]. | | Hazard Communication | Failure to develop and implement a written hazard communication program. | • Use Safety Data Sheets (SDS), not MSDSs. • Ensure labels and SDS conform to OSHA HazCom standards [4]. | | Recordkeeping | Not maintaining records documenting compliance with the SNUR. | • Retain records for years [5]. |

Experimental Protocol for SNUR Compliance Assessment

This protocol outlines a systematic approach to evaluate whether activities with the substance constitute a significant new use.

1. Substance and Regulatory Identification

  • Confirm Chemical Identity: Verify that the substance matches Oxazolidine, 3,3'-methylenebis[5-methyl- (PMN P-93-1694) [3].
  • Check the TSCA Inventory: Confirm the substance is on the TSCA Inventory and check for an "S" flag, which indicates it is subject to a SNUR [6].

2. Define the Condition of Use

  • Activity Characterization: Clearly define the intended activity (manufacturing, processing, use).
  • Parameter Documentation: Document all relevant parameters, including:
    • Production Volume: The projected annual volume.
    • Process Description: Detailed methods of manufacturing and processing.
    • Worker Exposure Scenarios: Identify all roles with potential exposure (inhalation, dermal).
    • Environmental Release Pathways: Identify potential points of release to water, air, or land.

3. Significant New Use Determination

  • Compare with the Rule: Compare your defined "condition of use" against the specific activities designated as significant new uses in the SNUR (refer to Table 2).
  • Evaluate Protections: Assess if your planned worker protection measures align with the required Hierarchy of Controls and specific PPE standards.

4. Notification and Commencement

  • If a match is found: You must prepare and submit a Significant New Use Notice (SNUN) to the EPA at least 90 days before beginning the activity [2] [6].
  • Await EPA Review: You may not commence the new use until the EPA has reviewed your notice, made a determination, and taken any required actions [2].

The workflow for this compliance assessment can be visualized as follows:

Start Start Compliance Assessment Step1 1. Substance & Regulatory ID Start->Step1 Step2 2. Define Condition of Use Step1->Step2 Step3 3. Significant New Use Determination Step2->Step3 Check Is activity a Significant New Use? Step3->Check Step4_Yes 4. Submit SNUN to EPA Step4_No Proceed with Activity Check->Step4_Yes Yes Check->Step4_No No

Protocol for Implementing Worker Protection Controls

For any activity subject to this SNUR, a hierarchical approach to worker protection is mandated [4].

1. Hierarchy of Controls Implementation

  • Engineering Controls: As a first step, identify and implement all feasible engineering controls. These are designed to remove the hazard at its source.
    • Examples: Enclosure or confinement of the operation, general and local ventilation systems [5].
  • Administrative Controls: If engineering controls are insufficient, implement administrative controls to change the way work is done.
    • Examples: Establishing workplace policies and procedures that reduce exposure duration or shift rotations [5].
  • Personal Protective Equipment (PPE): PPE is required where the above controls are not feasible or do not fully mitigate the risk.
    • Respiratory Protection: For this substance, any respirator used must provide a NIOSH Assigned Protection Factor (APF) of at least 50 [5].
    • Dermal/Eye Protection: Based on the exposure assessment, provide and require the use of appropriate gloves, goggles, or face shields.

2. Hazard Communication Program

  • Develop a Written Program: Create and maintain a hazard communication program for the substance in accordance with OSHA's Hazard Communication Standard (HCS) [4].
  • Prepare Safety Data Sheets (SDS): Ensure the SDS uses the updated terminology and includes all required hazard statements. Use the CAS number for identification where possible [4].
  • Labeling: All containers must have labels that include the chemical identity and appropriate hazard warnings, consistent with OSHA HCS and Globally Harmonized System (GHS) criteria [4].

The relationship between these protective measures is structured hierarchically, as shown below:

Top Most Effective A Engineering Controls (e.g., Enclosure, Ventilation) Bottom Least Effective B Administrative Controls (e.g., Work Policies, Procedures) A->B If risk remains C Personal Protective Equipment (PPE) (Respirators APF ≥50) B->C If risk remains

Economic Considerations for Compliance

The costs associated with SNUR compliance are primarily incurred if a SNUN is required.

  • SNUN Submission Cost: Estimated at $45,000 per submission for large businesses and $14,500 for small businesses. These figures include preparation costs and the TSCA user fee [7].
  • User Fees: For the fiscal year 2022, the user fee was $37,000 for large businesses and $6,480 for small businesses [7].
  • Export Notification: A one-time notice to EPA is required for the first export to a particular country, with an estimated cost of $106 per notification [7].

Frequently Asked Questions

How do I know if my chemical is subject to a SNUR? Substances on the TSCA Inventory that are subject to a SNUR are designated with an "S" flag. For confidential substances, you should seek certification from the seller that your intended use is not a significant new use [6].

Can I use older-style respirators that were listed in previous SNURs? Yes, EPA allows the continued use of fifteen older-style respirators listed in the regulations to avoid triggering a SNUN. Alternatively, you may use a newer respirator with an equivalent or higher Assigned Protection Factor (APF) [4].

References

Technical Support Guide: Preventing Discoloration of 3,3'-Methylenebis[5-Methyloxazolidine]

Author: Smolecule Technical Support Team. Date: February 2026

Q: What causes 3,3'-methylenebis[5-methyloxazolidine] to turn yellow during storage, and how can it be prevented?

The yellowing of 3,3'-methylenebis[5-methyloxazolidine] is a sign of product instability and potential decomposition. This compound is a formaldehyde-releasing agent, and its degradation can be influenced by factors such as temperature and the presence of impurities from its synthesis [1] [2]. An optimized synthesis method is crucial for improving the initial stability of the final product [1].

The table below summarizes the key storage conditions recommended to minimize the risk of yellowing and discoloration.

Factor Recommended Condition Rationale & References
Temperature Store in a cool place. The substance is stable at elevated temperatures, but decomposition can occur. Storing in a cool place is a general good practice to prolong stability [2].
Container Keep container tightly closed. Prevents the absorption of moisture from the air and minimizes exposure to atmospheric gases that could contribute to decomposition [3].
Environment Store in a dry and well-ventilated place. Prevents moisture accumulation and avoids buildup of any potential vapors [3].
Incompatibilities Store away from foodstuff containers and incompatible materials. Isolating the chemical from other substances prevents cross-reactions that could catalyze decomposition [3].

Synthesis and Quality Control Protocol

A key finding from the search is that the synthetic method itself has a direct impact on the product's tendency to yellow. A specific patent highlights a process that results in "few byproducts, high yield of target products, strong product stability, [and] difficult yellowing and discoloration" [1]. The following workflow outlines this optimized synthesis and subsequent storage practice.

A Step 1: Prepare Reagents E Step 2: Combine in Reactor (Ice-water bath, slow addition) A->E B Isopropanolamine B->E C Formaldehyde Solution (25-50%) or Paraformaldehyde C->E D Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) D->E F Step 3: React (4 hours, then cool to room temp) E->F G Step 4: Purify (Distill under reduced pressure to remove water) F->G H Step 5: Final Product Stable, low-yellowing 3,3'-methylenebis[5-methyloxazolidine] G->H I Step 6: Proper Storage (Cool, dry, tightly closed container) H->I

Detailed Experimental Protocol

This procedure is adapted from patent CN110724113B [1].

  • Step 1: Reagent Preparation

    • Obtain the following reagents:
      • Isopropanolamine (1-amino-2-propanol)
      • Formaldehyde (either as a 25-50% formaldehyde solution or as solid paraformaldehyde)
      • Catalyst: 1,1,3,3-Tetramethylguanidine (TMG)
    • The molar ratio should be maintained at Isopropanolamine : Formaldehyde : TMG = 1 : 1.2-2.0 : 0.000065-0.0065.
  • Step 2: Reaction Setup

    • Add the measured isopropanolamine and TMG catalyst into a four-neck flask equipped with an electric stirrer and a condenser.
    • Use an ice-water bath to cool the flask.
    • While stirring and cooling, slowly add the formaldehyde solution to the flask.
  • Step 3: Reaction Execution

    • After the addition is complete, maintain the reaction temperature for 4 hours.
    • Once the reaction time is complete, allow the mixture to cool down to room temperature.
  • Step 4: Product Purification

    • Transfer the reaction mixture to a distillation apparatus.
    • Perform distillation under reduced pressure to remove the water formed during the reaction.
    • The remaining product is the target compound, 3,3'-methylenebis[5-methyloxazolidine].

Key Technical Note: The use of the TMG catalyst in this specific ratio is reported to produce a more stable final product that is less prone to yellowing, likely due to reduced formation of colored byproducts [1].

Safety and Handling Considerations

This compound requires careful handling as it is classified as causing severe skin burns, eye damage, and may cause cancer [3]. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing [3].
  • Work in a well-ventilated place, and avoid breathing any mists or vapors [3].
  • In case of skin contact: Immediately take off contaminated clothing and wash the skin with plenty of soap and water. Seek medical advice [3].

Key Takeaways for Researchers

  • Prioritize Synthesis Quality: The purity and initial stability of your batch are foundational. Following a synthesis protocol designed to minimize byproducts is the first and most critical step in preventing later discoloration [1].
  • Control the Storage Environment: Adhere strictly to the storage conditions of a cool, dry place in a tightly sealed container to slow down any degradation processes [3].
  • Monitor and Document: For critical applications, establish a quality control log to track the color and other properties of the material over time, correlating it with storage conditions and batch synthesis details.

References

reducing byproducts MBO synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Byproducts and Their Impacts

Q1: What are the common byproducts in an IVT reaction? The major byproducts formed during In Vitro Transcription are [1]:

  • dsRNA: Double-stranded RNA.
  • Abortive RNAs: Incomplete, short RNA transcripts.
  • RNA:DNA hybrids: Hybrid molecules formed from the RNA product and the DNA template.

Q2: Why is it critical to remove these byproducts? These nucleotide-based byproducts are recognized by the cell's innate immune system as a potential danger signal. If not removed from the final product, they can [1]:

  • Activate host pattern recognition receptors (PRRs).
  • Trigger an immune response (e.g., inflammation).
  • Inhibit cell growth or cause cell death.
  • Negatively impact the efficacy and safety of mRNA-based therapeutics.

Troubleshooting Guide: Improving IVT Yield and Reducing Byproducts

Here are common challenges and strategies to optimize your IVT reaction.

Problem & Potential Indicators Root Causes Recommended Solutions & Optimization Strategies

| Low Yield of Full-Length mRNA • High proportion of short RNA transcripts • Low overall product concentration | • Suboptimal template DNA quality or design • Imbalanced NTP ratios • Inefficient RNA polymerase activity • Incorrect physical parameters (pH, temperature, time) [1] | • Optimize DNA Template: Use high-quality, linearized plasmid DNA or PCR-amplified DNA. Improve design by avoiding repetitive sequences and optimizing UTRs and poly(A) tail length [1]. • Optimize Reaction Conditions Systematically: Adjust NTP ratios, use "feeding" strategies, and fine-tune Mg²⁺ concentration, pH, temperature, and reaction duration [1]. | | High Levels of dsRNA Contamination • Unwanted immune activation in downstream applications | • RNA polymerase synthesizing complementary RNA strands [1] | • Incorporate Modified Nucleotides: Use N1-Methylpseudouridine (m1Ψ) to reduce immunogenicity and deter double-strand formation [1]. • Add Denaturing Agents: Include reagents like urea in the reaction to discourage dsRNA formation [1]. • Improve Purification: Use advanced chromatography (e.g., oligo dT) to separate dsRNA from the full-length mRNA product [1]. | | General Byproduct Formation & Immunogenicity • Activation of immune pathways (e.g., TLRs, RIG-I) • Reduced protein expression | • Presence of any IVT byproducts (dsRNA, abortive RNAs, etc.) • Use of unmodified uridine [1] | • Use Modified NTPs: Replace uridine with m1Ψ or similar modified nucleotides to significantly reduce immune activation [1]. • Add Auxiliary Reagents: Include pyrophosphatase to degrade pyrophosphate and prevent inhibitory precipitate formation; use RNase inhibitors to prevent mRNA degradation [1]. • Employ Orthogonal Purification: Use a combination of purification methods (e.g., normal-phase and reversed-phase chromatography) for more complete byproduct removal [2]. |

Experimental Workflow for IVT Reaction Optimization

The following diagram illustrates a logical workflow for systematically developing and optimizing an IVT process to maximize yield and minimize byproducts.

IVT_Optimization_Workflow Start Start: Define mRNA Target Step1 Design & Prepare DNA Template Start->Step1 Step2 Screen Initial IVT Conditions Step1->Step2 Step3 Analyze Crude Product Step2->Step3 Step4 Optimize Key Parameters Step3->Step4 If yield low or byproducts high Step5 Scale-Up & Purify Step3->Step5 If yield & purity acceptable Step4->Step2 Re-test Step6 Quality Control (QC) Step5->Step6 Step6->Step4 QC Fail End Robust Process Step6->End QC Pass

Workflow Steps Description:

  • Design & Prepare DNA Template: Ensure template is high-quality, properly linearized, and has optimized UTRs and encoded poly(A) tail [1].
  • Screen Initial IVT Conditions: Test different buffers, NTP ratios (consider modified NTPs), and polymerases at small scale [1].
  • Analyze Crude Product: Use analytical methods (e.g., HPLC, capillary electrophoresis) to assess yield, full-length product, and byproducts [1].
  • Optimize Key Parameters: Systematically adjust variables from the troubleshooting table (e.g., concentration, time, temperature, auxiliary reagents) based on analytical results [1] [2].
  • Scale-Up & Purify: Once optimized, scale the reaction. Implement a rigorous purification strategy (e.g., orthogonal methods) to remove residual byproducts [1] [2].
  • Quality Control: Perform final QC using assays that detect and quantify byproducts (e.g., dsRNA ELISA) to ensure they meet specifications [1].

Sample Protocol: Evaluating Reagent Concentration Impact

While specific to a small molecule synthesis, this protocol illustrates a systematic approach to optimizing reagent concentration, a critical variable.

Aim: To determine the impact of reagent concentration on the yield and purity of a model reaction (synthesis of 2-amino-N-benzylbenzamide from isatoic anhydride and benzylamine) [2].

Methodology:

  • Reaction Setup: A series of reactions were performed with a fixed reagent ratio (isatoic anhydride : benzylamine = 1 : 2) but at different concentration scales (1 mM, 2 mM, and 5 mM) in hexane [2].
  • Reaction Conditions: Reactions were heated to 100 °C for 5 minutes using a microwave reactor [2].
  • Purification & Analysis: The crude reaction mixtures were purified using normal-phase flash chromatography. Due to residual color/impurities, a second, orthogonal purification using reversed-phase flash chromatography was performed. The yields were measured after each stage [2].
Concentration Scale Crude Yield Yield after NP Purification Yield after RP Purification
1 mM >100%* Lower yield Lowest final yield
2 mM >100%* Similar to 5mM Highest final yield
5 mM >100%* Similar to 2mM Intermediate final yield

*Crude yields over 100% are attributed to the creation and presence of by-products [2].

Key Takeaways for Your Support Center

  • Systematic Optimization is Key: As shown in the IVT workflow and the concentration protocol, a systematic approach to testing variables (temperature, time, concentration, etc.) is far more effective than changing one factor at a time [1] [2].
  • Purification is Part of the Process: The choice and sequence of purification methods are critical for removing specific byproducts and are integral to the overall synthesis strategy [1] [2].
  • Quality by Design: Incorporating quality control checks that specifically detect byproducts (like dsRNA assays for mRNA) ensures final product safety and efficacy [1].

References

hydrolysis stability 3,3'-methylenebis[5-methyloxazolidine] aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Mechanism and Stability Profile

In aqueous solutions, MBO functions as a formaldehyde releaser, slowly hydrolyzing to decompose back into its starting materials [1]. The key characteristics of this process are summarized below.

Aspect of Hydrolysis Description
General Process Slowly decomposes in aqueous solution to release formaldehyde and 1-aminopropan-2-ol (isopropanolamine) [1].
Formaldehyde Release Up to 45% of formaldehyde can be released during decomposition [1].
Stability Range Stable over a wide pH range and at elevated temperatures up to 186°C [1].
Solution pH Aqueous solutions are alkaline, with a typical pH of 9-11 for a 1.5 g/cm³ solution [1] [2].

The following diagram illustrates the hydrolysis pathway and key influencing factors:

G compound MBO in Aqueous Solution hydrolysis Hydrolysis Over Time compound->hydrolysis product1 Formaldehyde (Up to 45% Release) hydrolysis->product1 product2 1-Aminopropan-2-ol (Isopropanolamine) hydrolysis->product2 factor1 pH Level factor1->hydrolysis factor2 Temperature factor2->hydrolysis factor3 Time factor3->hydrolysis

Key Factors for Handling and Stability

For consistent experimental results, carefully control these factors when working with MBO solutions:

  • pH Control: The inherent alkalinity (pH 9-11) of MBO solutions contributes to its stability [1] [2]. Monitor and maintain pH within this range.
  • Temperature Management: Despite good thermal stability, higher temperatures will accelerate hydrolysis. Control temperature for applications requiring slow, consistent formaldehyde release [1].
  • Material Compatibility: MBO is incompatible with strong acids and oxidizing agents [2]. Avoid contact to prevent rapid decomposition or hazardous reactions.
  • Container Integrity: Always keep containers tightly closed to prevent evaporation of volatile components and minimize contact with atmospheric carbon dioxide, which could lower the pH [2].

Frequently Asked Questions

What is the typical shelf life of MBO, and how should it be stored? MBO should be sealed in a cold, dry, and well-ventilated place, avoiding high temperature and moisture [2] [3].

Can MBO be used in combination with other biocides? Yes, it can be used independently or in conjunction with other biocidal agents [3].

What personal protective equipment (PPE) is recommended when handling MBO? Wear protective gloves, eye protection, and impervious clothing. Use tightly fitting safety goggles and handle in a well-ventilated place [4] [2].

Experimental Considerations

  • Monitoring Hydrolysis: You can indirectly monitor the hydrolysis progress by tracking formaldehyde release over time.
  • Defining "Stability": Clearly define stability criteria for your specific application (e.g., a specific threshold of formaldehyde release or antimicrobial efficacy retention over a defined period).

References

pH effect formaldehyde release rate MBO oxazolidine

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Principle of MBO

A1: MBO (3,3'-Methylene bis[5-methyloxazolidine) is a formaldehyde releaser. Its core structure is an oxazolidine ring, which is formed from the reaction of formaldehyde with an amino alcohol [1]. In an aqueous environment, this ring undergoes hydrolytic decomposition, a reversible reaction that slowly regenerates the starting materials: formaldehyde and 1-aminopropan-2-ol [1]. The pH of the solution directly influences the speed of this hydrolysis.

The following diagram illustrates the reversible hydrolysis reaction of MBO, which is the source of free formaldehyde.

G MBO MBO Oxazolidine (Stable Ring Form) Hydrolyzed Hydrolyzed Intermediate MBO->Hydrolyzed Hydrolysis (Favored in Acid) Hydrolyzed->MBO Re-formation (Favored in Alkaline) Products Free Formaldehyde + 1-Aminopropan-2-ol Hydrolyzed->Products Release Products->Hydrolyzed Reaction

pH Effect on Formaldehyde Release Rate

The rate of formaldehyde release from MBO is not constant; it is highly dependent on the pH and temperature of the solution. The following table summarizes the general effect of pH, which is a key principle for troubleshooting formulation stability and efficacy.

pH Condition Effect on Release Rate Underlying Mechanism & Evidence
Alkaline (High pH) Slower Release MBO solution is alkaline (pH ~10-11) [1]. The ring structure is more stable at high pH, shifting equilibrium towards the intact, non-releasing form.
Acidic (Low pH) Faster Release Hydrolysis is acid-catalyzed. Lower pH protonates reaction intermediates, accelerating ring opening and decomposition into formaldehyde [2].

Experimental Protocol for Monitoring Release

To empirically determine the formaldehyde release profile of your MBO formulation under different conditions, you can adapt the following protocol.

Objective: To quantify the rate of free formaldehyde release from an MBO solution at different pH levels over time.

Materials:

  • MBO sample (e.g., 75% active content [1])
  • Buffers to span the desired pH range (e.g., pH 5, 7, 9, 11)
  • Spectrophotometer or HPLC system
  • Nash reagent or other formaldehyde derivatization agent

Method:

  • Solution Preparation: Prepare a series of identical MBO solutions (e.g., 1% w/v) using the different pH buffers.
  • Incubation: Incubate all solutions at a constant, controlled temperature (e.g., 25°C and 40°C to study temperature effect).
  • Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
  • Analysis:
    • Derivatization: React the aliquot with a formaldehyde-specific reagent, such as the Nash reagent (acetylacetone and ammonium acetate), which forms a yellow derivative with formaldehyde that can be measured spectrophotometrically.
    • Quantification: Measure the absorbance of the derivatized sample and compare it to a standard curve prepared with known formaldehyde concentrations. Alternatively, HPLC methods can be used for direct separation and quantification.
  • Data Analysis: Plot the concentration of free formaldehyde against time for each pH condition to determine the release kinetics.

Troubleshooting Common Issues

Q1: My formulation with MBO is causing skin irritation. Could this be linked to pH? A1: Yes, potentially. MBO can cause allergic contact dermatitis, often linked to the released formaldehyde [3]. A formulation that is too acidic might increase the rate of formaldehyde release at the skin's surface, potentially elevating irritation and sensitization risk. Furthermore, patch-test studies show a high cross-reactivity between formaldehyde and formaldehyde-releasers like MBO; many individuals allergic to one will react to the other [4].

Q2: I need my formulation to have long-lasting antimicrobial activity. How should I control the pH? A2: For long-lasting (preservative) activity, formulate in a neutral to slightly alkaline range (e.g., pH 8-10). This keeps the MBO more stable, providing a sustained, slow release of formaldehyde for prolonged protection. For a rapid, high-dose release (e.g., for a disinfectant cleaner), an acidic trigger can be used, but this will deplete the MBO reserve more quickly.

Q3: The experimental release rate data doesn't match my predictions. What could be wrong? A3:

  • Verify Buffer Capacity: Ensure your buffers have sufficient capacity to maintain the target pH throughout the entire experiment, as the release of formaldehyde can slightly alter the pH.
  • Check Temperature Control: Even minor temperature fluctuations can significantly impact the reaction rate. Use a temperature-controlled water bath or incubator.
  • Confirm Analytical Method: Ensure your formaldehyde detection method is specific and not interfered with by other components in the MBO solution or formulation.

Critical Safety and Regulatory Notes

  • Handling Precautions: MBO is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Refer to the material's Safety Data Sheet (SDS) [1].
  • Regulatory Classification: Based on its releasable formaldehyde content, MBO (Oxazolidine) is recommended for classification as Carc. 1B ("May cause cancer") [5]. This has critical implications for product labeling, use, and regulatory approval, especially in the European Economic Area.

References

worker protection PPE handling 3,3'-methylenebis[5-methyloxazolidine]

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification and Personal Protective Equipment (PPE)

This chemical presents multiple health hazards. The following table summarizes the required personal protective equipment based on the official Safety Data Sheet (SDS) classifications [1].

Body Area Required Protection Rationale & Specifications
Eyes/Face Tightly fitting safety goggles with side-shields [1] Causes serious eye damage [1].
Skin & Body Fire/flame resistant and impervious clothing; Chemical impermeable gloves [1]. Causes severe skin burns and skin sensitization [1].
Respiratory System Full-face respirator if exposure limits are exceeded or irritation occurs [1]. Harmful if inhaled; use in well-ventilated areas [1].
General Use in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [1]. To prevent inhalation and skin contact, and to avoid ignition sources [1].

Frequently Asked Questions (FAQs) for Safe Handling

Q1: What are the most significant health hazards I should be aware of? This substance has several serious hazards. It is classified as causing severe skin burns and eye damage, is a skin sensitizer, is toxic if it contacts skin or is inhaled, and is suspected of causing genetic defects and cancer [1]. It is also a formaldehyde releaser, meaning it slowly decomposes in aqueous solutions to release formaldehyde, which contributes to its toxicity and handling requirements [2].

Q2: What should I do immediately if this chemical is spilled?

  • Personal Precautions: Evacuate the area and avoid dust formation. Wear appropriate PPE during cleanup [1].
  • Containment: Prevent the chemical from entering drains or the environment [1].
  • Clean-up: Use spark-proof tools to collect the material for disposal. Adhered material should be disposed of promptly according to local regulations [1].

Q3: What are the key storage conditions for this substance? Store in a tightly closed container in a dry, cool, and well-ventilated place. It must be stored apart from foodstuff containers or other incompatible materials [1].

Q4: What is the recommended procedure for first aid?

  • Inhalation: Move the victim to fresh air and seek immediate medical attention [1].
  • Skin Contact: Take off contaminated clothing immediately and wash skin with plenty of soap and water. Get medical help [1].
  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Continue rinsing and get immediate medical help [1].
  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately [1].

Experimental Handling Workflow

The diagram below outlines the logical workflow for planning and executing an experiment involving this chemical, integrating the safety measures previously discussed.

cluster_risk Risk Assessment Considerations Start Start Experiment Planning RiskAssess Conduct Risk Assessment Start->RiskAssess PPESelect Select & Don Appropriate PPE RiskAssess->PPESelect Hazard1 Skin Corrosion / Irritation RiskAssess->Hazard1 Hazard2 Eye Damage RiskAssess->Hazard2 Hazard3 Carcinogenicity RiskAssess->Hazard3 Hazard4 Formaldehyde Release RiskAssess->Hazard4 PrepEnv Prepare Ventilated Workspace PPESelect->PrepEnv Handle Handle Chemical PrepEnv->Handle PostExp Post-Experiment Procedures Handle->PostExp Waste Dispose of Waste PostExp->Waste End End of Procedure Waste->End

Key Safety Reminders

  • Hazard Awareness: Always treat this chemical as a potent source of formaldehyde, in addition to its direct hazards [2].
  • PPE is Mandatory: Never handle this substance without the full suite of recommended personal protective equipment, as detailed in the table above [1].
  • Emergency Preparedness: Ensure you have read and understood the first aid measures before beginning work, and know the location of emergency equipment like eyewash stations and showers.

References

cross-resistance oxazolidinone antibiotics MBO mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the core mechanism of action of oxazolidinone antibiotics?

    • A: Oxazolidinones are synthetic protein synthesis inhibitors. They uniquely target the bacterial 50S ribosomal subunit, specifically binding to the peptidyl transferase center (P-site). This binding inhibits the formation of the 70S initiation complex, a crucial early step in translation that prevents the initiation of protein synthesis [1] [2] [3]. This mechanism is distinct from other antibiotics that inhibit later stages of protein elongation.
  • Q2: What are the primary mechanisms of resistance to oxazolidinones?

    • A: Resistance can arise through two main pathways:
      • Chromosomal Mutations: Mutations in the drug's target site, particularly in the genes encoding 23S rRNA (e.g., at positions G2447U, G2576U, T2500A) and in ribosomal proteins L3 and L4, can reduce the binding affinity of oxazolidinones [4] [5] [2].
      • Acquired Resistance Genes: Transferable genes such as cfr, cfr-like, optrA, and poxtA confer resistance. The cfr gene, for example, encodes a methyltransferase that modifies the 23S rRNA, altering the drug binding site and resulting in a multi-resistance phenotype [4] [5].
  • Q3: How is resistance to oxazolidinones typically transmitted among bacteria?

    • A: Acquired resistance genes (e.g., cfr, optrA) are often located on mobile genetic elements. These can include non-conjugative and conjugative plasmids, transposons, integrative and conjugative elements (ICEs), and prophages, which facilitate their spread across different bacterial strains and species [4].
  • Q4: Why is there a lack of cross-resistance between oxazolidinones and other antibiotic classes?

    • A: The lack of cross-resistance is due to oxazolidinones' novel binding site and unique mechanism of action. Because they inhibit the very first step of protein synthesis initiation at a site not targeted by other classes, existing resistance mechanisms for drugs like macrolides, chloramphenicol, or lincosamides are ineffective against them [2] [3].

Troubleshooting Guide: Investigating Resistance in the Lab

The following workflow provides a systematic approach for diagnosing oxazolidinone resistance in clinical or research isolates.

resistance_workflow Start Start: Confirm Reduced Susceptibility (e.g., via Broth Microdilution) PFGE Pulsed-Field Gel Electrophoresis (PFGE) Start->PFGE  Different Banding Patterns PCR PCR Screening for Acquired Genes (cfr, optrA) Start->PCR  Identical Banding Patterns WGS Whole-Genome Sequencing (WGS) (Definitive Analysis) PFGE->WGS Confirm and Characterize PCR->WGS Confirm Context & Carriage Seq Sequence 23S rRNA Genes and Ribosomal Proteins L3/L4 Seq->WGS Integrate Mutational Data

Workflow Diagram Title: Oxazolidinone Resistance Investigation

Step 1: Confirm the Resistance Phenotype
  • Method: Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) against linezolid or tedizolid [4].
  • Troubleshooting: Ensure proper culture conditions and inoculum size. Compare MIC values to current CLSI or EUCAST breakpoints to confirm a non-susceptible or resistant phenotype.
Step 2: Differentiate Clonality vs. Horizontal Transfer
  • Method: Use Pulsed-Field Gel Electrophoresis (PFGE) or similar molecular typing to determine if resistant isolates are clonally related (suggesting a common source) or genetically diverse (suggesting horizontal gene transfer) [4].
  • Troubleshooting: If isolates are clonal, the focus may shift to patient epidemiology and a point-source outbreak. If diverse, proceed to screen for mobile resistance elements.
Step 3: Screen for Acquired Resistance Genes
  • Method: Perform PCR with specific primers for genes like cfr, cfr-like, optrA, and poxtA [4].
  • Troubleshooting: A positive PCR result strongly suggests a transferable resistance mechanism. This should be followed by sequencing the amplicon to confirm the gene variant and by conjugation assays to confirm mobility.
Step 4: Investigate Target Site Mutations
  • Method: If acquired genes are not detected, sequence the region of the 23S rRNA gene known to be the drug binding site (particularly the domain V). Also, sequence the genes for ribosomal proteins L3 and L4 [4] [2].
  • Troubleshooting: In bacteria with multiple rRNA operons, a resistance phenotype may require mutations in a majority of the copies. Quantitative methods may be needed to assess heteroresistance.
Step 5: Comprehensive Analysis via Whole-Genome Sequencing (WGS)
  • Method: WGS is the definitive tool. It can identify all known resistance mutations, detect acquired resistance genes, and precisely determine their genomic context (e.g., on a plasmid, transposon) [4].
  • Troubleshooting: WGS data requires specialized bioinformatics pipelines for resistance gene detection and comparative genomic analysis.

Resistance Mechanisms at a Glance

The table below summarizes the key resistance mechanisms for quick reference.

Mechanism Genetic Basis Key Features & Mobility
Ribosomal Target Alteration Mutations in 23S rRNA, rplC (L3), rplD (L4) [4] [5] Chromosomal mutation; not horizontally transferable; may require multiple rRNA gene copies to be mutated [4].
Acquired Methyltransferase Presence of cfr or cfr-like genes [4] [5] Plasmid-borne; horizontally transferable; confers resistance to multiple drug classes (phenicols, lincosamides, oxazolidinones, etc.) [4] [5].
Acquired ABC-F Proteins Presence of optrA or poxtA genes [4] Plasmid-borne; horizontally transferable; optrA and poxtA are ATP-binding cassette (ABC) proteins that protect the ribosome [4].

Key Experimental Protocols Cited

  • Detecting Mobile Genetic Elements: To confirm if a resistance gene (cfr, optrA) is on a mobile plasmid, perform filter mating conjugation assays. Isolate the resistant donor strain and a susceptible recipient strain, mix them on a filter, and allow conjugation. Select for transconjugants on media containing antibiotics that inhibit the donor and select for the resistance marker. Success indicates horizontal transfer potential [4].
  • Identifying Ribosomal Binding: The precise binding site of oxazolidinones was historically elucidated using photoaffinity labeling. A photolabile derivative of linezolid was cross-linked to the 50S ribosomal subunit in vivo. The cross-linked rRNA was then isolated and sequenced to identify the specific nucleotide interaction points, confirming binding to the 23S rRNA in the P-site [2].

References

mitochondrial toxicity oxazolidinone prodrugs mammalian cells

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Oxazolidinone Mitochondrial Toxicity

Q1: What is the core mechanism behind oxazolidinone-induced mitochondrial toxicity? The primary mechanism is the inhibition of mitochondrial protein synthesis (MPS). Oxazolidinones work by binding to the bacterial 50S ribosomal subunit. Due to the structural homology between bacterial ribosomes and mammalian mitochondrial ribosomes, these drugs can also bind to and inhibit the mitochondrial 28S ribosomal subunit, disrupting the synthesis of key electron transport chain components encoded by the mitochondrial DNA [1] [2] [3]. This impairment can lead to reduced oxidative metabolism, loss of mitochondrial membrane potential, and ultimately, cellular dysfunction.

Q2: Do all oxazolidinones have the same potential for causing mitochondrial toxicity? No, the potential varies. While inhibition of MPS is a class effect, the extent of clinical toxicity and its manifestation in different cell types can differ between specific drugs due to their chemical structures, pharmacokinetics, and subcellular distribution [1] [4] [3].

The table below compares key oxazolidinones based on available non-clinical and clinical data.

Antibiotic In vitro MPS Inhibition (IC₅₀ in μM) Key Mitochondria-Related Toxicities in Models Clinical & Non-Clinical Evidence
Linezolid 6.4 ± 1.2 [1] Myelosuppression (thrombocytopenia, anemia), peripheral/optic neuropathy, lactic acidosis [1] [4] Well-documented in clinical use and non-clinical models [1] [4] [3].
Tedizolid 0.31 ± 0.02 [1] Impaired megakaryocyte differentiation & proplatelet formation [4]. In vitro more potent MPS inhibition, but in vivo 9-month rat study showed no neuropathy despite high exposure [1].
Contezolid Information not fully disclosed in search results Proposed reduced risk of thrombocytopenia [3]. Clinical case reports suggest improved platelet profile vs. linezolid [3].

Q3: Why might a potent MPS inhibitor like tedizolid not show neuropathy in long-term animal studies? Research suggests that the drug's pharmacokinetic (PK) profile is crucial. Monte Carlo simulations based on population PK models indicate that with standard once-daily dosing, the free plasma concentration of tedizolid falls below its MPS IC₅₀ for a median of nearly 8 hours per dosing interval. This may allow for a "mitochondrial recovery period" that is not observed with linezolid's twice-daily dosing [1]. Furthermore, cell fractionation studies showed no stable association of tedizolid with mitochondria, potentially limiting its sustained toxic effects despite its in vitro potency [1].

Troubleshooting Common Experimental Challenges

Problem: Inconsistent toxicity readouts in cellular models.

  • Potential Cause: The use of immortalized cell lines with high glycolytic rates may mask mitochondrial toxicity, as cells are less dependent on oxidative phosphorylation.
  • Solution:
    • Utilize primary cells or cell lines with a strong reliance on mitochondrial metabolism.
    • Measure direct endpoints like CYTOX activity and morphological changes in mitochondria (e.g., via electron microscopy) in addition to cell viability [4].

Problem: Differentiating between general cytotoxicity and specific mitochondrial impairment.

  • Solution: Implement a multi-parametric assay workflow:
    • MPS Inhibition: Use specialized assays with isolated mitochondria or specific biomarkers.
    • Functional Assays: Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to profile metabolic function.
    • Lineage-Specific Effects: For hematotoxicity concerns, use ex vivo differentiation models from hematopoietic progenitor cells (CD34+) to assess impact on specific lineages like megakaryocytes [4].

Detailed Experimental Protocols

Here are detailed methodologies for key assays cited in the research.

Protocol 1: Assessing MPS Inhibition in Isolated Mitochondria [1]

This protocol measures the direct incorporation of labeled amino acids into mitochondrial proteins.

  • Mitochondria Source: Isolate intact, highly coupled mitochondria from rat heart tissue.
  • Incubation: Incubate mitochondria in a medium containing [³⁵S]methionine.
  • Treatment: Add the oxazolidinone (e.g., tedizolid, linezolid) at various concentrations dissolved in DMSO. Include vehicle control and baseline control groups.
  • Measurement: After incubation, determine the amount of radiolabeled methionine incorporated into mitochondrial protein.
  • Data Analysis: Express the data as picomoles of methionine per milligram of mitochondrial protein. Generate dose-response curves and use best-fit regression lines (e.g., hyperbolic decay) to calculate the IC₅₀ value.

The following diagram illustrates the core workflow of this protocol:

G A Isolate mitochondria (rat heart) B Incubate with: - [³⁵S]Methionine - Test compound A->B C Measure radioactive methionine incorporation B->C D Calculate IC₅₀ via dose-response curve C->D

Protocol 2: Ex Vivo Assessment of Hematopoietic Toxicity [4]

This protocol evaluates the impact of oxazolidinones on megakaryocyte differentiation, a key process affected in thrombocytopenia.

  • Cell Isolation: Isolate human CD34+ hematopoietic progenitor cells.
  • Differentiation Culture: Culture cells with a cytokine cocktail (e.g., thrombopoietin) for up to 14 days to drive megakaryocyte differentiation.
  • Drug Treatment: Incubate with clinically relevant concentrations of the oxazolidinone or vehicle control.
  • Endpoint Measurements:
    • Clonogenic Assays: Count CFU-Mk (megakaryocyte), CFU-GM (granulocyte-monocyte), and BFU-E (erythroid) colonies.
    • Flow Cytometry: Measure the shift in surface antigen expression from CD34 (progenitor) to CD41/CD42 (megakaryocyte/platelet).
    • Functional Output: Count proplatelet-forming cells.
    • Mitochondrial Health: Assess Cytochrome c-oxidase (CYTOX) activity.
    • Morphology: Analyze cell and mitochondrial structure using optical and electron microscopy.

The experimental workflow for this multi-parametric assessment is as follows:

G A Isolate & culture human CD34+ progenitor cells B Add cytokines & oxazolidinone test compound A->B C Multi-parametric Analysis B->C D Colony Count (CFU-Mk, BFU-E) C->D E Flow Cytometry (CD41/CD42) C->E F Proplatelet Count C->F G CYTOX Activity (Electron Microscopy) C->G

Key Pathways & Mechanisms Visualized

The diagram below summarizes the primary mechanisms of toxicity and the experimental strategies to investigate them.

G SubGraph1 Mechanism of Action A1 Oxazolidinone binds to mitochondrial 28S ribosome A2 Inhibition of Mitochondrial Protein Synthesis (MPS) A1->A2 A3 Reduced electron transport chain components A2->A3 A4 Mitochondrial Dysfunction A3->A4 SubGraph2 Experimental Assessment B1 Isolated Mitochondria Assay (MPS IC₅₀) B2 Cell Function & Differentiation (e.g., CD34+ model) B1->B2 B3 Metabolic & Phenotypic Readouts (CYTOX, Morphology) B2->B3 SubGraph3 Modifying Factors C1 Chemical Structure C1->A1 Influences C2 Pharmacokinetics / Dosing C2->A4 Modulates C3 Cellular Accumulation C3->A1 Determines

References

Rv0133 N-acetyl transferase oxazolidinone resistance mutation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary function of Rv0133 in Mycobacterium tuberculosis? Rv0133 is a GCN5-related N-acetyltransferase (GNAT) [1]. A 2024 study identified its specific function: it acetylates a novel series of 5-aminomethyl oxazolidinone prodrugs, thereby activating them and conferring bacterial resistance [2].

  • If my lab has a strain with Rv0133 mutations, will it be resistant to linezolid? No. Mutations in Rv0133 do not confer resistance to linezolid. In fact, strains with Rv0133 mutations that lead to resistance against 5-aminomethyl oxazolidinones remain fully susceptible to linezolid [2]. This is because linezolid has a 5-acetamidomethyl group and is not a substrate for the Rv0133 enzyme [2].

  • What are the common genetic mutations causing oxazolidinone resistance in Mtb? Resistance is most frequently linked to mutations in the peptidyl transferase center of the ribosome. Key mutations include those in the 23S rRNA gene (rrl) and the ribosomal protein L3 gene (rplC), such as the Cys154Arg mutation, which is a well-documented resistance determinant [3] [4] [5]. The cfr gene, which codes for a methyltransferase, is another known mechanism but is less common in Mtb [4].

  • During in vivo efficacy studies, we observed a rapid loss of activity for a 5-aminomethyl oxazolidinone candidate. What could be the cause? This is a recognized liability. These prodrugs can be rapidly metabolized in mammals to their corresponding 5-alcohol derivatives. Although the 5-alcohols retain some antimycobacterial activity, this conversion can lead to significant mitochondrial toxicity (mitotoxicity), which would explain the drop in efficacy and adverse effects in animal models [2].

Resistance Data and Compound Activity

For easy comparison, the table below summarizes key quantitative data on oxazolidinone resistance and compound activity.

Gene/Protein Mutation / Mechanism Associated Phenotype & MIC Change Key Findings
Rv0133 Functional expression Resistance to 5-aminomethyl oxazolidinones [2] Confers high-level resistance; mutants remain linezolid-susceptible [2].
rplC (Ribosomal Protein L3) Cys154Arg 4-fold increase in linezolid MIC [3] A dominant mutation leading to oxazolidinone resistance [3].
Various Oxazolidinones N/A Varied MICs against Mtb clinical isolates [5] Sutezolid showed the strongest activity, followed by tedizolid, contezolid, linezolid, and delpazolid [5].

Experimental Protocols & Troubleshooting

Protocol: Mapping Resistance to Rv0133

This protocol is used to determine if resistance to a novel oxazolidinone compound is mediated by Rv0133 [2] [6].

  • Objective: To confirm that resistance maps to the Rv0133 locus and is not due to ribosomal mutations.

  • Procedure:

    • Whole-Genome Sequencing (WGS): Sequence resistant mutants selected on your oxazolidinone compound and the parent susceptible strain. Use Illumina HiSeq X-Ten or similar platforms [7] [5].
    • Variant Analysis: Align sequences to a reference genome (e.g., H37Rv). Identify all single-nucleotide polymorphisms (SNPs) and insertions/deletions (Indels) in the resistant mutants.
    • Candidate Gene Focus: Prioritize analysis of known resistance genes, including rv0133, rplC, rplD, and the rrl (23S rRNA) gene [7] [5].
    • Confirmation: If a mutation is found in Rv0133, it is a strong candidate for the resistance determinant. Cross-resistance testing with linezolid should show continued susceptibility [2].
  • Troubleshooting:

    • No mutation found in target genes: Consider the possibility of resistance due to efflux pumps or mutations in other non-canonical genes. Expand WGS analysis genome-wide.
    • Mixed allele calls in sequencing data: This may indicate a heteroresistant population. Perform clonal isolation on solid media and re-sequence individual colonies [7].
Protocol: Determining Minimum Inhibitory Concentration (MIC)

The microplate alamarBlue assay (MABA) is a standard and reliable method for determining MICs of oxazolidinones against Mtb [5].

  • Objective: To determine the minimum concentration of an oxazolidinone that inhibits the visible growth of Mtb.

  • Procedure:

    • Preparation: Prepare a twofold serial dilution of the oxazolidinone drug in Middlebrook 7H9 broth in a 96-well microtiter plate. The concentration range should typically cover 0.0625 to 64 μg/mL [5].
    • Inoculation: Prepare a fresh culture suspension of Mtb adjusted to a 1.0 McFarland standard. Dilute this suspension 1:20 with 7H9 broth supplemented with 10% OADC. Add 100 μL of this dilution to each well of the drug-containing plate.
    • Incubation: Incubate the plate at 37°C for 7 days.
    • Detection: Add 70 μL of alamarBlue solution to each well. Re-incubate the plate for 24 hours.
    • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change [5].
    • Controls: Always include a drug-free well (growth control) and a well with a known resistant strain (resistance control). Use Mtb H37Rv as a quality control strain [5].
  • Troubleshooting:

    • Unclear color change at endpoints: Use a spectrophotometer or fluorometer for objective measurement of the colorimetric shift.
    • High MIC for a control drug: Check for contamination or degradation of the drug stock. Ensure proper preparation of the bacterial inoculum.

Workflow Diagrams

The following diagram visualizes the experimental workflow for characterizing a novel oxazolidinone's activity and potential resistance, integrating the protocols above.

cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Resistance Mechanism Elucidation cluster_phase3 Phase 3: Functional Confirmation Start Start: Novel Oxazolidinone Compound InVitro In-Vitro Potency Assay (MABA) Start->InVitro MIC_Res Obtain MIC against H37Rv and select resistant mutants InVitro->MIC_Res WGS Whole-Genome Sequencing (WGS) of Mutants MIC_Res->WGS Analysis Variant Analysis & Candidate Gene Identification WGS->Analysis CrossRes Cross-Resistance Profile: Test vs. Linezolid Analysis->CrossRes Interpret Interpret Results CrossRes->Interpret Rv0133 Resistant to test compound Susceptible to Linezolid Interpret->Rv0133 Mutation in Rv0133 Ribosomal Resistant to test compound and Linezolid Interpret->Ribosomal Mutation in rplC/rrl

This second diagram illustrates the specific mechanism of action and resistance for 5-aminomethyl oxazolidinones compared to linezolid.

cluster_mtb Mycobacterium tuberculosis Prodrug 5-Aminomethyl Oxazolidinone Prodrug Rv0133 Rv0133 N-acetyltransferase Prodrug->Rv0133 Activation Linezolid Linezolid Ribosome 50S Ribosomal Subunit (Binding Inhibits Protein Synthesis) Linezolid->Ribosome Acetylated Acetylated Active Drug Rv0133->Acetylated Resistance Resistance Phenotype: Specific to 5-Aminomethyl compounds Rv0133->Resistance Mutation Inactivates Acetylated->Ribosome

I hope this technical support guide provides a solid foundation for your team's research. The field is advancing rapidly, and the discovery of Rv0133's role highlights the ongoing need for careful resistance profiling of new anti-TB agents [2].

References

regulatory compliance EPA FIFRA oxazolidine biocidal products

Author: Smolecule Technical Support Team. Date: February 2026

Is Your Product a Pesticide?

This is the first question to answer, as it determines the regulatory path.

Product Type Key Feature Regulatory Status Core EPA Requirement
Pesticide A substance or mixture intended to destroy, repel, prevent, or mitigate a pest [1]. Requires Registration with the EPA before sale or distribution [2]. Must demonstrate it will perform its intended function without unreasonable adverse effects [2].
Pesticide Device An instrument or contrivance that controls pests through physical means (e.g., UV light, filtration) [1]. Does not require registration [1]. Subject to "misbranding" rules; labeling must not be false or misleading [1].
Exempt/Other Products for controlling pathogens on/in living humans/animals; deodorizers and cleaning agents with no pesticidal claims [2]. Not regulated as a pesticide under FIFRA [2]. N/A

Determining Your Product's Status: The EPA considers a product a pesticide if it is intended for a pesticidal purpose. This intention is derived from claims made on the label, in marketing, online, or if the seller knows it will be used as a pesticide [2]. Even if a product is not a pesticide, it may be regulated as a device if it makes pesticidal claims and works by physical means [1].

G Start Does your product make a pesticidal claim? CheckClaims Check product claims: Labeling, marketing, website Start->CheckClaims Pesticide It is a Pesticide (Requires EPA Registration) Substance Is it a substance/mixture or an instrument? Substance->Pesticide Substance/Mixture Instrument It is a Pesticide Device (No Registration Required) Substance->Instrument Instrument/Contrivance CheckClaims->Substance Yes NoPesticide Not regulated as a pesticide by EPA CheckClaims->NoPesticide No

FIFRA Compliance & Enforcement FAQs

Q1: What are the most common FIFRA violations we should avoid? Based on recent EPA enforcement actions, the most common violations include [3] [4] [5]:

  • Selling Unregistered Pesticides: Distributing or selling an antimicrobial substance that has not undergone EPA registration.
  • Selling Misbranded Products: Having labeling that contains false or misleading claims, lacks an EPA establishment number, or has inadequate usage directions [2].
  • Import/Reporting Violations: Failing to file a "Notice of Arrival" with U.S. Customs for imported pesticides or devices [5].
  • Violating Stop Sale Orders: Continuing to sell a product after the EPA has issued an order to stop [5].

Q2: What are the potential penalties for non-compliance? Penalties can be severe. Each violation can incur a civil penalty of up to $24,885 [5]. The EPA treats each sale or distribution of a non-compliant product as a separate violation, leading to total penalties that can quickly reach six or seven figures [4] [5]. Recent major settlements include a $3.07 million penalty for selling unregistered antimicrobial gloves and misbranded air filters, and another $1.1+ million penalty for a filter manufacturer [3] [5].

Q3: Is there a way to resolve minor violations quickly? Yes. In January 2025, the EPA launched an Expedited Settlement Agreement (ESA) Pilot Program [6] [3]. This program is designed for minor, easily correctable violations that do not cause significant harm. It offers a streamlined process with pre-determined, discounted penalties (generally not exceeding $24,000) to resolve cases quickly without a formal enforcement action [6].

Recent EPA Enforcement Trends

The following table summarizes key enforcement trends from 2025, which highlight the EPA's current focus areas [3] [4].

Enforcement Aspect 2025 Observations Implication for Regulated Entities
Enforcement Activity Increased volume of FIFRA cases; over 120 administrative actions in the first half of 2025 [4]. EPA enforcement remains aggressive and is a core priority regardless of the administration [4].
Penalty Amounts Historically high penalties, including multiple seven-figure settlements [3] [4]. Violations, especially repeated ones, carry significant financial risk.
Focus on Antimicrobials Continued high volume of cases against antimicrobial products (disinfectants, wipes, treated articles) [5]. Manufacturers of antimicrobial substances face heightened scrutiny.
Focus on Imports Nearly 50 "Notices of Refusal of Admission" for non-compliant pesticide imports issued by one region alone [3] [4]. Import compliance, including accurate documentation, is critical.

Experimental & Data Protocol Considerations

If your product is a pesticide requiring registration, you must generate data to support its safety and efficacy.

  • Good Laboratory Practice (GLP): Studies submitted to the EPA to support a pesticide registration must be conducted in compliance with Good Laboratory Practice standards [2]. These regulations ensure the quality and integrity of the test data.
  • Data Requirements: The EPA requires a wide range of scientific studies, including product chemistry, environmental fate, ecological effects, and mammalian toxicity (e.g., OCSPP Test Guidelines 850-Series and 870-Series) [7] [2].
  • Data Call-In Authority: The EPA can require registrants to submit additional scientific data for an already registered pesticide through a "Data Call-In" (DCI) to ensure ongoing safety [2].

References

formaldehyde release profile comparison MBO vs hexahydrotriazine biocides

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

MBO (3,3'-Methylenebis[5-methyloxazolidine]) and Hexahydrotriazine are both formaldehyde-releasing biocides used primarily to control microbial growth in industrial fluids. The core difference lies in their regulatory status; MBO is already classified as a carcinogen and a candidate for substitution, whereas the specific hexahydrotriazine discussed (HPT) shares a similar regulatory fate, driving the market towards formaldehyde-free alternatives. Both function by releasing formaldehyde, but their efficacy can be significantly influenced by bacterial membrane permeability.

The table below summarizes the foundational information available for these two biocides.

Table 1: Fundamental Characteristics of MBO and Hexahydrotriazine Biocides

Characteristic MBO (3,3'-Methylenebis[5-methyloxazolidine]) Hexahydrotriazine (e.g., HHT/HPT)
CAS Number 66204-44-2 [1] 25254-50-6 (HPT) [1]; 4719-04-4 (HHT) [2]
Regulatory Status (EU) Classified as carcinogenic (Carc. 1B) [1] Candidate for substitution [3]; specific variants classified as carcinogenic [1]
Primary Industries Metalworking fluids [3] [1] Metalworking fluids, oilfield (as an H₂S scavenger), paper industry [4] [2]
Key Consideration Subject to strict handling and registration requirements if used [1] Part of a group of actives facing potential market phase-out [3]

Detailed Comparative Analysis

Antimicrobial Efficacy and Mechanisms

Both biocides release formaldehyde (HCHO), which is the primary mode of action for controlling microbial contamination [3]. Their effectiveness is notably impacted by the structure of the target microorganisms.

  • Porin Dependence: A key study on Mycobacterium smegmatis demonstrated that the deletion of Msp porins (channel-forming proteins in the bacterial outer membrane) increased the bacterium's resistance to both MBO and a hexahydrotriazine variant (HHT) by 2 to 16-fold [5]. This highlights that bacterial porins are critical for the initial penetration of these biocides, and variations in porin structure between bacterial strains can significantly impact biocide efficacy.
  • Activity Spectrum: Hexahydrotriazines are generally effective against a broad range of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi [2].

Table 2: Comparison of Key Performance and Regulatory Factors

Factor MBO Hexahydrotriazine
Mode of Action Formaldehyde release [3] Formaldehyde release [3] [4] [2]
Impact of Porin Loss Increased resistance observed (2-16 fold) [5] Increased resistance observed (2-16 fold) [5]
Key Regulatory Driver Classification as Carc. 1B due to formaldehyde release [1] Candidate for substitution due to meeting exclusion criteria under the Biocidal Products Regulation (BPR) [3]
pH Influence Information not specific in search results Formaldehyde release is greater at lower pH [4]
Temperature Influence Information not specific in search results Formaldehyde release decreases at lower temperatures [4]
Regulatory and Safety Landscape

The regulatory environment is a major differentiator and is driving the phase-out of these chemistries.

  • Formaldehyde Classification: The European Chemicals Agency (ECHA) has reclassified formaldehyde as a Category 1B carcinogen (presumed to have carcinogenic potential for humans) and mutagen [3].
  • Regulatory Domino Effect: Based on the above, ECHA's Risk Assessment Committee (RAC) has proposed that formaldehyde-releasing biocides should be classified the same as formaldehyde itself [3]. This has led to:
    • MBO being explicitly classified as a carcinogen [1].
    • Hexahydrotriazines like HPT being identified as candidates for substitution, indicating they are slated for phase-out and replacement with safer alternatives [3] [1].
  • Timeline: The reclassification of the first formaldehyde-releasers began in December 2018, with a stepwise process for others likely to continue until around 2025 [3].

The following diagram illustrates the logical pathway and key relationships driven by this regulatory decision.

A ECHA reclassifies Formaldehyde as Carc. 1B & Mutagen B RAC proposes same classification for Formaldehyde-Releasers A->B C Regulatory Impact B->C D MBO Directly classified as carcinogenic (Carc. 1B) C->D E Hexahydrotriazines (e.g., HPT) Candidate for Substitution C->E F Market Phase-Out Timeline until ~2025 D->F E->F

Experimental Protocols for Efficacy Assessment

For researchers needing to evaluate these or alternative biocides, here are standard methodologies referenced in the literature.

Quantitative Suspension Test (EN 14348)

This is a standardized European norm for evaluating the efficacy of chemical disinfectants against mycobacterial species.

  • Application: The study on porin importance used this test to show that a porin triple mutant of M. smegmatis had a 100-fold improved survival rate in the presence of a complex disinfectant compared to the wild-type strain [5].
  • Procedure: This test involves mixing a bacterial suspension with the biocide for a specified contact time, followed by neutralization of the biocide. The number of surviving microorganisms is then quantified and compared to an untreated control to determine the log reduction.
AlamarBlue Assay for MIC Determination

The AlamarBlue assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a biocide.

  • Principle: This assay uses a redox indicator that changes color in response to cellular metabolism. Microbial growth reduces the blue, non-fluorescent resazurin in the reagent to pink, fluorescent resorufin.
  • Application in Research: This method was used to generate the data showing that deletion of Msp porins in M. smegmatis increased resistance to MBO and HHT, resulting in MICs that were 2 to 16-fold higher than for the wild-type strain [5].
  • Workflow: The typical workflow involves preparing serial dilutions of the biocide, inoculating with a standardized microbial population, incubating, adding the AlamarBlue reagent, and observing the color change to determine the lowest concentration that inhibits growth.

Start Start Biocide Efficacy Assessment A Quantitative Suspension Test (EN 14348) Start->A B AlamarBlue Assay (MIC Determination) Start->B C Mix biocide with bacterial suspension A->C F Prepare serial dilutions of biocide B->F D Neutralize biocide after contact time C->D E Plate and quantify surviving bacteria D->E J Output: Log Reduction in Viable Count E->J G Inoculate with standardized microbial population F->G H Add AlamarBlue reagent and incubate G->H I Measure color change to determine MIC H->I K Output: Minimum Inhibitory Concentration (MIC) Value I->K

Interpretation and Strategic Implications for Professionals

  • Regulatory Imperative: The classification of these biocides is not merely a labeling exercise. It may legally obligate industries to replace these substances if technically possible. Continued use requires rigorous justification, closed-system handling, and detailed employee exposure registries kept for up to 40 years [1].
  • Efficacy Considerations: While both are effective, their performance is not universal. Efficacy can be compromised against bacteria with reduced porin permeability, a known resistance mechanism [5]. This is a critical factor in selecting biocides for applications where resilient microorganisms are a concern.
  • Movement Toward Alternatives: The industry is actively moving away from formaldehyde-based biocides due to these regulatory pressures [3]. Reformulating with alternative preservatives may lead to products with different performance characteristics or higher costs [3]. Q8Oils, for example, has developed formaldehyde-free soluble metalworking fluid ranges like Q8 Berlioz and Q8 Brunel in response [3].

References

efficacy 3,3'-methylenebis[5-methyloxazolidine] vs traditional preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Efficacy Comparison

The following tables summarize the core properties and efficacy of MBO alongside common traditional preservative classes.

Table 1: Basic Properties and Regulatory Status

Preservative CAS Number Molecular Formula Molecular Weight (g/mol) Key Regulatory Note
3,3'-Methylenebis[5-methyloxazolidine] (MBO) 66204-44-2 [1] C9H18N2O2 [1] 186.25 [1] Registered under REACH (≥1,000 to <10,000 tonnes per annum) [1].
Parabens (e.g., Methylparaben) - - - Considered safe within limits by some regulators; requires warning labels under California Prop 65 for reproductive toxicity [2].
MCI/MI - - - Use is increasingly restricted, especially in leave-on products, due to skin sensitization [2].
DMDM Hydantoin - - - Raises safety concerns as a formaldehyde releaser; being phased out of many cosmetics [2].

Table 2: Antimicrobial Efficacy and Functional Properties

Preservative Mechanism of Action Spectrum of Activity Key Efficacy Data / Context pH Stability Common Applications
MBO Formaldehyde releaser [1]; also acts as a hydrogen sulfide (H₂S) scavenger [1]. Broad-spectrum: strong bactericidal, fungicidal; inhibits yeast and algae [1]. Proven highly effective against a wide variety of bacteria in metalworking fluids [1]. 30mL of 90% solution caused severe human toxicity [3]. Stable over a wide pH range and at high temperatures (up to 186°C) [1]. Metalworking fluids, water-based paints, oil & gas processing (H₂S scavenger) [1].
Parabens Disruption of microbial enzyme systems [4]. Broad-spectrum: effective against mold, yeast, and bacteria [2]. Long history of effective use at low concentrations [2]. Effective across a wide pH range [2]. Cosmetics, food industry, pharmaceuticals [2].
MCI/MI Disruption of microbial cell membranes [4]. Broad-spectrum: potent against bacteria and fungi [2]. Highly effective in water-based formulations [2]. - Rinse-off and leave-on cosmetics [2].
DMDM Hydantoin Formaldehyde releaser [2] [4]. Broad-spectrum: effective against bacteria and fungi [2]. - - Hair care, personal care products [2].
Phenoxyethanol Denatures microbial proteins [4]. Primarily bactericidal [4]. An industry staple, often used in blends [2]. - Cosmetic preservation [2].

Experimental and Mechanistic Insights

Mechanism of Action and Workflow MBO's primary biocidal action comes from its ability to slowly decompose in aqueous solutions to release formaldehyde, a potent antimicrobial agent [1] [3]. Formaldehyde acts by alkylating proteins and nucleic acids in microbial cells, leading to cell death [3]. Additionally, MBO possesses anti-corrosive properties and can specifically scavenge hydrogen sulfide in process streams, which is a key differentiator from many other preservatives [1].

The diagram below illustrates the experimental workflow for evaluating a preservative like MBO, from hypothesis to application, which is critical for R&D professionals.

Start Define Experimental Goal Hypo Formulate Hypothesis (e.g., MBO is effective against bacteria X in matrix Y) Start->Hypo Design Design Challenge Test Hypo->Design Prep Prepare Test Formulations Design->Prep Inoc Inoculate with Microbes Prep->Inoc Monitor Monitor Microbial Counts Over Time Inoc->Monitor Analyze Analyze Data & Determine Efficacy Monitor->Analyze Conclude Draw Conclusions & Define Applications Analyze->Conclude

Key Experimental Protocol: Microbial Challenge Test The efficacy of preservatives in a formulation is typically validated using a Microbial Challenge Test (Preservative Efficacy Test or PET) [4]. The general methodology is as follows:

  • Principle: A defined quantity of microorganisms is introduced to the product, and the reduction in microbial count is measured over time to evaluate the antimicrobial effect of the preservative system [4].
  • Key Steps:
    • Inoculation: The product is challenged with a standardized inoculum of bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus brasiliensis).
    • Incubation and Sampling: The inoculated product is stored under defined conditions. Samples are taken at predetermined time intervals (e.g., 0, 1, 2, 7, 14, 28 days).
    • Enumeration: Each sample is plated on appropriate culture media, and the number of surviving microorganisms is counted (Colony Forming Units per mL or gram).
    • Analysis: The log reduction in microbial count at each time point is calculated. Criteria for an effective preservative system often require a certain log reduction (e.g., 3-log for bacteria) within a specified timeframe.

Critical Safety and Handling Notes

For researchers and professionals, understanding the toxicological profile is paramount.

  • Human Toxicity: MBO is a hazardous substance. An accidental ingestion of 30 mL of a 90% MBO solution led to a severe poisoning case, causing massive upper gastrointestinal and respiratory tract corrosion, metabolic acidosis, and refractory hypotension, requiring intensive care [3].
  • Decomposition and Formaldehyde Release: The toxicity is largely attributed to MBO's decomposition into formaldehyde and 1-aminopropan-2-ol in aqueous environments [1] [3]. Formaldehyde is a known irritant and potential carcinogen at high exposures [2].
  • Safe Handling: First aid measures for skin contact include immediate washing with plenty of water and soap. Contaminated clothing and shoes should be removed. In case of eye contact, immediate rinsing with plenty of water for at least 15 minutes is required, and a physician should be called [1].

Summary and Key Differentiators

  • MBO's Niche: MBO is a highly effective, broad-spectrum formaldehyde-releasing biocide valued in industrial applications like metalworking fluids and oilfield operations, where its stability at high temperatures and pH, along with its H₂S scavenging ability, are distinct advantages [1].
  • Contrast with Traditional Preservatives: While traditional preservatives like parabens and MCI/MI are also broad-spectrum, they are primarily used in cosmetics and personal care. The industry is shifting away from some traditional options due to consumer safety concerns and regulations, even though their efficacy is well-established [2] [4].
  • Critical Consideration - Safety: The primary differentiator for MBO in the context of your target audience (drug development) is its significant toxicity profile [3]. This makes it unsuitable for consumer-facing products like pharmaceuticals for topical or internal use but does not preclude its use in controlled industrial process environments.

References

hydrolysis kinetics comparison bis-oxazolidines different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Kinetics of Oxazolidines

The following table compiles quantitative hydrolysis data for various ephedrine-derived oxazolidines, showcasing their sensitivity to pH and structural changes [1].

Oxazolidine Derived From (Carbonyl Component) Half-life at pH 7.4, 37°C Relative Hydrolysis Rate and Conditions
Formaldehyde 5 seconds Extremely fast
Propionaldehyde 18 seconds Very fast
Salicylaldehyde 5 seconds Very fast
Acetone 4 minutes Moderately fast
Cyclohexanone 6 minutes Moderately fast
Benzaldehyde 5 minutes Moderately fast
Pivalaldehyde 30 minutes Slowest among the series listed

General Kinetic Profile: The hydrolysis of these oxazolidines is characterized by sigmoidal pH-rate profiles, with maximum reaction rates observed at pH levels greater than 7-7.5. The process is subject to general acid-base catalysis and is facilitated in basic conditions [1].

Experimental Methodology for Hydrolysis Kinetics

The foundational data in the table above was generated using the following general experimental approach, which can serve as a protocol for your own investigations [1].

  • Typical Protocol (as described for ephedrine oxazolidines):
    • Sample Preparation: Oxazolidine derivatives are synthesized by condensing a β-amino alcohol (e.g., (-)-ephedrine) with various aldehydes or ketones.
    • Kinetic Analysis: The hydrolysis reaction is monitored in aqueous buffers across a pH range (e.g., 1 to 11) at a constant temperature of 37°C.
    • Rate Measurement: The degradation of the oxazolidine is tracked using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the loss of the parent compound over time.
    • Data Processing: Pseudo-first-order rate constants are calculated from the concentration-time data. The half-life is then determined using the relationship: ( t_{1/2} = \ln(2) / k ), where ( k ) is the observed rate constant.

This workflow can be visualized in the following diagram:

Start Start: Study Setup Step1 1. Synthesize Oxazolidine Derivatives Start->Step1 Step2 2. Prepare Buffer Solutions (pH range 1-11) Step1->Step2 Step3 3. Conduct Hydrolysis at Constant Temperature (37°C) Step2->Step3 Step4 4. Monitor Reaction (e.g., UV-Vis, HPLC) Step3->Step4 Step5 5. Calculate Rate Constants (k) and Half-lives (t₁/₂) Step4->Step5 End End: Data Analysis Step5->End

Research Context and Data Gaps

  • Bis-oxazolidine Applications: Bis-oxazolidines are commercially significant in polyurethane coatings and elastomers, where they function as latent hardeners [2] [3]. Their hydrolysis is intentionally exploited, as the rings open in the presence of environmental moisture to generate reactive amine and hydroxyl groups, which then cure with isocyanates [3].
  • Key Research Gap: While the hydrolysis of simple oxazolidines is documented, the specific comparative hydrolysis kinetics of bis-oxazolidines under different pH conditions are not available in the searched literature. The provided data is for monomeric models.

References

toxicological comparison formaldehyde-releasing biocides MBO

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Formaldehyde-Releasers & MBO

Formaldehyde-releasing biocides are used to control microbial growth in products like metalworking fluids. They work by releasing small amounts of formaldehyde over time [1].

The key concern driving the search for alternatives is the reclassification of formaldehyde as a Category 1B carcinogen (presumed to have carcinogenic potential for humans) and a Category 2 mutagen by the European Chemicals Agency (ECHA) [1]. ECHA's Biocidal Products Committee has recommended several formaldehyde-releasers, including MBO, as candidates for substitution, which is the first step toward market restrictions [1] [2].

The following table summarizes the profile of MBO based on the available information.

Aspect Description for MBO (3,3-Methylenebis(5-methyloxazolidine))
Primary Function Formaldehyde-releasing biocide for primary and secondary preservation of aqueous metalworking fluids [3].
Key Regulatory Status Recommended as a candidate for substitution; requires carcinogenic labeling if releasable formaldehyde in a mixture exceeds 0.1% [1] [2].
Toxicological Concern The main concern stems from its ability to release formaldehyde, which is classified as a carcinogen and mutagen [1] [4]. The parent biocide itself may also face the same classification [1].
Reported Advantages Effective against a wide range of bacteria; shows excellent resistance to high temperatures; good compatibility with fluid formulations; not classified as a skin sensitizer [3].

Alternative Biocide Technologies

While direct toxicological comparisons are lacking, the industry is moving towards several alternative technologies. The table below lists some of the main types of non-formaldehyde-releasing biocides mentioned in the search results.

Alternative Biocide Key Characteristics
Glutaraldehyde [5] Broad-spectrum efficacy. Not classified as a carcinogen like formaldehyde, but can cause respiratory and skin sensitization. It has low volatility, which may reduce inhalation risks.
Oxazolidine-based (non-MBO) [3] Example: Biocide MBM. Described as a low-toxicity, water-based biocide effective against a wide range of microorganisms.
IPBC (Iodopropynyl Butylcarbamate) [3] Broad-spectrum antimicrobial, particularly effective against fungi and algae. Often used in combination with other biocides like MBM.
CMIT/MIT (Isothiazolinones) [3] [6] Powerful biocides that work by inhibiting enzymes. Their use has been reduced due to concerns over undesirable effects, including causing sensitization in some users [6].
"Formaldehyde-Free" Product Ranges [1] Companies like Q8Oils have developed fully formulated metalworking fluids (e.g., Q8 Berlioz, Q8 Brunel) designed with innovative raw materials for bio-stability without formaldehyde releases.

General Framework for Biocide Testing

For a comprehensive comparison, researchers typically evaluate biocides using a range of standard protocols. The search results refer to several key experimental approaches, which you can adapt for head-to-head testing of MBO and its alternatives [6].

cluster_1 Efficacy Assays cluster_2 Toxicological Assays Start Microbial Contamination A Sample Collection & Preparation Start->A B Expose to Biocide (Test & Control Groups) A->B C Assay for Efficacy B->C D Assay for Toxicology B->D E Data Analysis & Comparison C->E C1 MIC/MBC Determination (Planktonic Cells) C->C1 C2 Biofilm Challenge Tests C->C2 C3 Fluorescent Staining (e.g., SYBR Green/Propidium Iodide) C->C3 D->E D1 Cytotoxicity Assays D->D1 D2 Genotoxicity Tests (e.g., Micronucleus, Comet Assay) D->D2 D3 Sensitization Studies D->D3 D4 Environmental Impact (Biodegradability, Aquatic Toxicity) D->D4

Key Experimental Protocols:

  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): These standard tests determine the lowest concentration of a biocide that inhibits microbial growth (MIC) or kills a predefined percentage of the population (MBC) against planktonic (free-floating) bacteria [6].
  • Biofilm Efficacy Testing: Since microorganisms in biofilms are significantly more resistant to biocides, specific challenge tests against established biofilms are crucial. The 'germ carrier' method or other adapted protocols can be used [6].
  • Cell Viability and Mechanism Analysis: Fluorescent staining with dyes like SYBR Green II and propidium iodide (PI) can differentiate between cells with intact membranes (live) and those with compromised membranes (dead/structurally damaged), providing insight into the biocide's mechanism of action [6].
  • Genotoxicity Assessment: The Lymphocyte Cytokinesis-Block Micronucleus (L-CBMN) assay is a commonly used method to measure genome damage, such as chromosomal breaks or loss, caused by chemical exposure. This is particularly relevant for assessing concerns similar to those associated with formaldehyde [4].

References

antibacterial activity Gram-positive vs Gram-negative MBO

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Structural Differences

The differential effectiveness of antibacterial agents is largely rooted in the distinct cell wall structures of these two bacterial classes. The following table summarizes the key differences.

Characteristic Gram-Positive Bacteria Gram-Negative Bacteria
Gram Staining Reaction Retains crystal violet dye, stains purple/violet [1] [2] [3] Does not retain crystal violet, stains red/pink from counterstain [1] [2] [3]
Peptidoglycan Layer Thick (multilayered) [1] [4] [2] Thin (single-layered) [1] [2]
Outer Membrane Absent [1] [2] Present [1] [2]
Lipopolysaccharide (LPS) Virtually none [1] High content (acts as an endotoxin) [1]
Teichoic Acids Present in many [1] Absent [1]
Periplasmic Space Absent [1] Present [1]
Inherent Resistance Generally more susceptible to antibiotics [1] More resistant to antibiotics and antibodies [1]

These structural differences can be visualized as follows, which helps in understanding how antibacterial agents must target different pathways:

G cluster_GramPos Gram-Positive Bacteria cluster_GramNeg Gram-Negative Bacteria GP_OM No Outer Membrane GP_PG Thick Peptidoglycan Layer GP_OM->GP_PG GP_CM Cytoplasmic Membrane GP_PG->GP_CM GP_TA Teichoic Acids GP_PG->GP_TA GN_OM Outer Membrane (Lipopolysaccharides) GN_PG Thin Peptidoglycan Layer (Periplasmic Space) GN_OM->GN_PG GN_CM Cytoplasmic Membrane GN_PG->GN_CM

Comparative Efficacy of Antibacterial Agents

The structural differences lead to varying susceptibility to different antibacterial agents and classes. The table below provides a comparative overview of their efficacy.

Antibacterial Agent / Class Efficacy Against Gram-Positive Efficacy Against Gram-Negative Key Notes & Resistance Mechanisms
Metal Oxide Nanoparticles (e.g., ZnO, CuO) [5] Effective (e.g., against S. aureus, B. subtilis) [5] Effective (e.g., against E. coli, P. aeruginosa) [5] Order of efficacy: ZnO > CuO > Fe₂O₃. A comparative study showed ZnO NPs had the highest activity against all tested bacteria [5].
β-lactam Antibiotics (e.g., Penicillin) [4] Target PBP in cell wall synthesis [4] Less effective due to outer membrane and β-lactamases [1] Resistance in Gram-positives: production of β-lactamases or altered PBPs (e.g., PBP2a in MRSA) [4].
Glycopeptides (e.g., Vancomycin) [4] Effective (binds to D-Ala-D-Ala in peptidoglycan) [4] Ineffective (cannot penetrate outer membrane) [1] Resistance: altered target to D-Ala-D-Lac (e.g., vanA gene acquired from VRE) [4].
Fluoroquinolones (e.g., Ciprofloxacin) [4] [6] Effective (targets DNA gyrase & topoisomerase IV) [4] Effective (targets DNA gyrase) [4] Resistance: mutations in gyrA/gyrB and grIA/grIB genes; efflux pumps [4] [6].
Membrane-Targeting Peptides (e.g., Thanatin) [7] N/A Effective (disrupts outer and inner membrane integrity) [7] Specifically developed to permeabilize the complex Gram-negative membrane [7].

Key Experimental Protocols for Evaluation

For researchers aiming to evaluate novel antibacterial compounds, here are detailed protocols for two critical assays.

Bacterial Membrane Permeability Assay

This protocol is crucial for characterizing agents that target the Gram-negative envelope, a key barrier for many antibiotics [7]. It uses two fluorescent probes:

  • N-Phenyl-1-naphthylamine (NPN): Measures outer membrane (OM) permeability. Fluorescence increases when NPN binds to hydrophobic membrane interiors after OM disruption [7].
  • Propidium iodide (PI): Measures inner membrane (IM) permeability. PI is a membrane-impermeant DNA stain that only enters cells with a compromised IM [7].

G A Grow bacterial culture (e.g., in LB broth) B Treat with antibacterial molecule A->B C Collect samples at time intervals B->C D Wash cells and resuspend in assay buffer C->D E Split sample D->E F Add NPN Probe E->F H Add PI Probe E->H G Measure Fluorescence (OM Permeability) F->G I Measure Fluorescence (IM Permeability) H->I

Optimized Procedure [7]:

  • Culture and Treatment: Grow Gram-negative bacteria (e.g., E. coli) to the desired phase. Dilute to a standardized OD₆₀₀ (e.g., 0.1) and treat with the antibacterial agent in the same growth medium used for other assays (e.g., MIC determination) to maintain physiological relevance.
  • Sampling and Washing: At designated time points, collect aliquots, pellet the cells by centrifugation, and wash the pellet twice with an innutritious assay buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2). This step removes the growth medium and the antibacterial agent, which could interfere with fluorescence.
  • Fluorescence Measurement: Resuspend the washed cells in assay buffer and split into aliquots.
    • For OM permeability, add NPN (e.g., 8 µL of 500 µM to 1 mL cells) and immediately measure fluorescence (excitation/emission: 350/420 nm).
    • For IM permeability, add PI (e.g., 10 µL of 1.8 mM to 1 mL cells) and measure fluorescence (excitation/emission: 535/615 nm).
  • Compare fluorescence intensities against an untreated control to determine the membrane-permeabilizing effect.
Biofilm Inhibition and Eradication Assay (for Gram-Positive Bacteria)

Biofilms are a major challenge in treating infections. This protocol outlines a resazurin-based method to determine the Minimal Biofilm Inhibitory Concentration (MBIC) against Gram-positive pathogens like Staphylococci and Enterococci [8].

Detailed Methodology [8]:

  • Biofilm Growth: Use tryptic soy broth (TSB) supplemented with 1% glucose as the medium for optimal biofilm growth. For Enterococci, an extended incubation time may be necessary.
  • MBIC Assay: Treat the growing biofilms with serial dilutions of the antibiotic or test compound.
  • Resazurin Viability Assay:
    • After incubation, add the resazurin dye solution to the wells. The optimized concentrations are 4 µg/mL for Staphylococci and 8 µg/mL for Enterococci.
    • Incubate the plate at 25°C for 20 minutes (Staphylococci) or 40 minutes (Enterococci).
    • Measure the fluorescence (excitation/emission: 530–560/590 nm). A reduction in fluorescence signal indicates inhibition of metabolic activity and thus, biofilm inhibition.
  • Note on Eradication: The resazurin assay has a poor detection limit for determining the Minimal Biofilm Eradication Concentration (MBEC). For precise MBEC values, complementary methods like cell counting are required [8].

Key Insights for Drug Development

  • Gram-Negative Challenge: The outer membrane of Gram-negative bacteria is a formidable barrier, making them inherently more resistant to many antibiotics [1]. Developing agents that disrupt this membrane (e.g., antimicrobial peptides) is a key strategy [7].
  • Resistance Evolution: Both bacterial types rapidly develop resistance. Gram-positives like MRSA and VRE achieve this through genetic mutations and acquisition of resistance genes (e.g., mecA, vanA) [4].
  • Synergy Testing: For multidrug-resistant strains, combination therapy is promising. Methods like the Time-Kill assay (gold standard), disk approximation, and MIC:MIC ratio testing can identify synergistic antibiotic pairs [9].

References

in vivo efficacy oxazolidinone prodrugs mouse marmoset TB models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Oxazolidinones in Mouse Models

Compound / Prodrug Active Metabolite Disease Model Efficacy Key Findings Citation
DA-7218 (Prodrug) DA-7157 Murine actinomycetoma (Nocardia brasiliensis) Significantly reduced lesions vs control; more effective than linezolid in stopping lesion development. [1]
pAZD (Prodrug) AZD5847 Latent TB (M. tuberculosis) Showed only modest activity after 2 months of treatment. [2]
PNU-100480 (Sutezolid) (Active itself) Latent TB (M. tuberculosis) Potency significantly greater than linezolid; effective in combo therapy with rifampin. [2]
Linezolid (Control) (Active itself) Latent TB (M. tuberculosis) Effective against latent bacilli; less potent than PNU-100480. [2]
AM 7359 (Active itself) Localized MRSA infection Eightfold more efficacious than linezolid against a linezolid-resistant MRSA strain. [3]

Detailed Experimental Protocols

Here is a more detailed look at the methodologies used in the key studies cited above.

Protocol: Efficacy in a Localized Infection Model (MRSA) [3]

This protocol assessed the efficacy of AM 7359 against methicillin-resistant Staphylococcus aureus (MRSA).

  • Mouse Strain: DBA/2 mice (complement component 5 deficient, increasing susceptibility).
  • Infection Challenge: Intramuscular injection of MRSA into the right thigh.
  • Dosing Regimen:
    • Oral (p.o.): Treatment at 2, 6, 10, 24, 48, 72, 96, and 120 hours post-infection (eight doses over 5 days).
    • Intravenous (i.v.): Treatment at 2, 6, 10, and 24 hours (four doses in 24 hours).
  • Endpoint Measurement: Mice were euthanized two days after the final antibiotic dose. Thighs were removed, homogenized, and bacterial loads (CFU/thigh) were determined by plating serial dilutions.

The workflow of this animal model study is summarized in the diagram below:

G start Mouse Model (DBA/2, C5-deficient) step1 Infection Challenge Intramuscular injection of MRSA into the right thigh start->step1 Initiate step2 Antibiotic Treatment Oral (8 doses/5 days) or Intravenous (4 doses/24h) step1->step2 2h post-infection step3 Endpoint Analysis Euthanize 2 days post-treatment Harvest and homogenize thighs step2->step3 step4 CFU Quantification Plate serial dilutions Count bacterial colonies step3->step4 end Determine Efficacy Compare log CFU reduction vs. sham-treated control step4->end

Protocol: Efficacy in a Latent TB Model [2]

This study compared oxazolidinones against latent Mycobacterium tuberculosis using a streptomycin-starved model.

  • Bacterial Strain: M. tuberculosis 18b (streptomycin-dependent).
  • Generation of Non-replicating Bacilli: The 18b strain was grown without streptomycin for 2 weeks to induce a non-replicating state (SS18b).
  • Mouse Infection and Treatment: Mice were infected with SS18b. The tested oxazolidinones were administered for 2 months.
  • Efficacy Assessment: Bacterial loads in the organs of treated mice were compared to those in untreated controls to determine the drugs' sterilizing activity.

Key Insights and Comparative Analysis

  • Prodrug Strategy: The prodrug DA-7218 was specifically designed with a phosphate group to drastically improve water solubility (150 mg/mL) over its active metabolite, DA-7157, facilitating administration and testing in animal models [1].
  • Spectrum of Activity: Oxazolidinones are primarily known for their action against Gram-positive bacteria [4]. Their efficacy against mycobacterial infections (like TB and NTM) is an area of active research, with varying results. For example, a 2023 study found that while linezolid and delpazolid could inhibit intracellular Mycobacterium avium complex (MAC) growth, they showed no significant anti-MAC effect in a mouse model of pulmonary disease [5].
  • Clinical Context: The oxazolidinone class shows promise for tackling drug-resistant infections. Sutezolid (PNU-100480) is noted for its potent activity against latent TB in mice and a potentially improved safety profile compared to linezolid, making it an attractive drug candidate [2] [6].

References

Environmental Profile of Selected Industrial Biocides

Author: Smolecule Technical Support Team. Date: February 2026

Biocide Key Environmental & Performance Characteristics Environmental Persistence Evidence of Cross-Resistance
DBNPA Fast-acting (99% kill in 30s); broad-spectrum; degrades rapidly into CO₂, ammonia, bromides; non-corrosive [1]. Low (degrades in 24 hours) [1] Information not specified in search results.
Quaternary Ammonium Compounds (QACs) Can select for resistant bacteria (e.g., Pseudomonas aeruginosa); can induce cross-resistance to antibiotics like ciprofloxacin [2]. High (leaves persistent residues) [2] [1] Yes (e.g., to ciprofloxacin) [2].
Isothiazolinones Effective but require longer contact times; sub-lethal exposure may contribute to adaptive resistance [2] [1]. Moderate (requires neutralization) [1] Evidence suggests potential for contributing to resistance [2].
Tributyltin (TBT) Highly toxic and persistent; banned for use on small boats due to environmental accumulation [3]. Very High Historical benchmark for poor environmental profile [3].
TCMS Pyridine Identified in a comparative assessment as having an environmental profile similar to TBT, necessitating detailed risk assessment [3]. High (based on comparison to TBT) [3] Information not specified in search results.
Triclosan Sub-inhibitory concentrations can induce bacterial resistance via enzyme mutations (e.g., FabI); can lead to cross-resistance to antibiotics [2]. High (persists in environment, adsorbs to sludge/sediment) [2] Yes (e.g., to isoniazid) [2].

Experimental Insights into Biocide Impact

The data in the table is supported by research that details how biocides can impact the environment and microbial populations.

  • Mechanisms of Cross-Resistance: Exposure to sub-lethal concentrations of biocides like QACs and Triclosan can trigger bacterial adaptation mechanisms. These include the overexpression of efflux pumps (which can also expel antibiotics), alterations in cell membrane composition, and specific genetic mutations. These adaptations can directly lead to cross-resistance with clinically important antibiotics [2].
  • Environmental Pathways and Persistence: Many biocides are not fully degraded in wastewater treatment plants and are released into rivers and basins. They can adsorb strongly to sludge and sediments, creating long-term reservoirs of these compounds. This persistence applies continuous selective pressure on environmental bacteria, favoring the survival and proliferation of resistant strains and antimicrobial resistance genes (ARGs) [2].
  • Multicriteria Assessment Methodology: One analysis used a Multicriteria Comparison (MCA) to evaluate the environmental performance of nine biocides. The study assessed key criteria such as environmental occurrence, aquatic toxicity, and fate in aquatic environments. This methodology allowed for a structured comparison of the overall environmental hazard of different biocidal agents [3].

Research Workflow for Environmental Impact Assessment

The following diagram outlines a general experimental workflow for assessing the environmental impact of biocides, synthesizing the methodologies from the cited research:

cluster_1 Data Collection & Testing cluster_2 Data Synthesis & Evaluation Start Define Assessment Scope A Laboratory Testing Start->A B Environmental Fate Modeling Start->B C Field & Monitoring Studies Start->C lab Lab Tests: - Efficacy (kill time) - Toxicity (ECOSAR) - Resistance development A->lab env Fate Modeling: - Persistence - Bioaccumulation - Degradation pathways (EQC-Mackay model) B->env field Field Studies: - Environmental occurrence - Monitoring in WWTPs,  rivers, sediments C->field D Multicriteria Analysis (MCA) mca Compare key criteria: - Occurrence - Toxicity - Persistence - Overall hazard D->mca End Risk Assessment & Conclusion lab->D env->D field->D mca->End

How to Proceed with Your MBO Comparison

Since direct data on MBO was not located, here are suggestions for continuing your research:

  • Verify the Compound Name: "MBO" can be an abbreviation for different chemicals. Please double-check the precise IUPAC name or CAS number to ensure accurate searching.
  • Consult Scientific Databases: Use specialized resources like EPA's CompTox Chemicals Dashboard, ECHA's database on registered biocidal substances, or PubMed to find specific environmental fate and toxicity studies on MBO.
  • Review Regulatory Dossiers: If MBO is an approved active substance in regulatory frameworks like the EU Biocidal Products Regulation (BPR), its assessment report will contain a comprehensive summary of environmental data [4] [5].

References

cost-effectiveness MBO vs alternative H2S scavengers

Author: Smolecule Technical Support Team. Date: February 2026

H2S Scavenger Performance & Cost Comparison

The table below summarizes key performance and cost-effectiveness indicators for MBO and MEA Triazine, based on recent experimental and field studies.

Feature MBO (e.g., stabicor S100) MEA Triazine (Industry Standard) Remarks / Source
Scavenging Capacity Maintained H2S < 10 ppmv for ~110 hours [1] Maintained H2S < 10 ppmv for ~51 hours [1] Based on bubble tower simulation; longer capacity reduces change-out frequency [1].
By-product Formation Significantly reduced polymeric solids; different, more beneficial physical properties [1] High potential for fouling and solid deposition [1] Easier, less costly maintenance with MBO [1].
Chemical Activity ~99% active [1] Typically supplied in aqueous solution (e.g., ~40-50% active) Higher activity reduces transport, storage, and handling costs per unit of active ingredient [1].
Solubility / Application Oil-soluble [2] Water-based [2] MBO may mitigate issues like fouling seen with water-based scavengers and is suited for oil-continuous systems [2] [1].
Chemical Mechanism Functions as a pro-scavenger, readily converting to active hexahydrotriazine via hydrolysis [2] Directly acts as the active scavenging species [2] MBO's high efficacy is largely due to its in-situ conversion to triazine, making it a "non-triazine" alternative in name only [2].

Detailed Experimental Protocols

To evaluate and compare H2S scavengers, reproducible experimental methods are crucial. Below are details for two key methodologies cited in the search results.

Contact/Bubble Tower Simulation for H2S Breakthrough

This method simulates industrial gas treatment conditions to assess scavenger performance over time [1].

  • Objective: To determine the duration for which a scavenger solution can maintain effluent H2S levels below a target threshold (e.g., 10 ppmv).
  • Materials:
    • Simulated or live natural gas stream containing H2S.
    • Scavenger solutions (e.g., MBO and MEA Triazine, prepared at standard field concentrations).
    • Laboratory-scale bubble column or contact tower.
    • H2S analyzer (e.g., on-line gas chromatograph with sulfur chemiluminescence detector).
  • Procedure:
    • The scavenger solution is placed in the contact tower.
    • The H2S-containing gas is bubbled through the solution at a controlled, constant flow rate.
    • The H2S concentration in the outlet gas is measured continuously or at regular intervals.
    • The experiment is run until the outlet H2S concentration consistently exceeds the target threshold (e.g., 10 ppmv).
    • The time from the start of the experiment until "breakthrough" is recorded for each scavenger.
  • Key Metric: Breakthrough Time - The total operational hours the scavenger maintains H2S below the target level.
Assessment of By-product Formation & Solids Properties

This evaluation focuses on an critical operational challenge: solid deposition [1].

  • Objective: To qualitatively and quantitatively compare the amount and physical nature of solids formed by different scavengers during or after the H2S reaction.
  • Materials:
    • Spent scavenger solutions after reaction with H2S.
    • Filtration or centrifugation apparatus.
    • Analytical balances.
    • Techniques for physical characterization (e.g., microscopy, rheometry).
  • Procedure:
    • Allow spent scavenger solutions to age or subject them to conditions that accelerate by-product polymerization.
    • Filter or centrifuge the solutions to isolate solid by-products.
    • Measure the mass of solids formed per unit volume of spent solution.
    • Characterize the physical properties of the solids (e.g., hardness, adhesion, solubility in cleaning agents) through field feedback and laboratory analysis.
  • Key Metrics: Mass of Solids Formed and Qualitative Handling Properties (e.g., ease of cleaning).

H2S Scavenging with MBO: Mechanism & Workflow

The following diagrams, defined using the DOT language, illustrate the chemical mechanism of MBO and a generalized workflow for experimental evaluation.

Diagram 1: MBO Scavenging Mechanism

This diagram visualizes the pathway by which MBO functions as a pro-scavenger, hydrolyzing into the active triazine species that then reacts with H2S [2].

MBO_Mechanism MBO MBO (Oxazolidine) Hydrolysis Hydrolysis (in aqueous media) MBO->Hydrolysis Anhydrous Condition Triazine Hexahydrotriazine (Active Form) Hydrolysis->Triazine Product Thiadiazinane (Trithiane) Product Triazine->Product Reacts with H2S H2S H2S->Product Reacts with

Diagram 2: Experimental Evaluation Workflow

This flowchart outlines the key stages in a standard scavenger evaluation protocol, from preparation to data analysis.

Experimental_Workflow Prep Scavenger Solution Preparation ExpSetup Experimental Setup (Bubble Tower) Prep->ExpSetup PerformanceTest Performance Test (H2S Breakthrough) ExpSetup->PerformanceTest ByproductAnalysis By-product & Solids Analysis PerformanceTest->ByproductAnalysis DataAnalysis Data Analysis & Cost-Benefit Modeling ByproductAnalysis->DataAnalysis

Key Insights for Research and Development

  • MBO as a Pro-Scavenger: A critical finding for formulation scientists is that MBO itself is not the primary active scavenger. Its efficacy stems from its hydrolytic conversion to hexahydrotriazine [2]. This means MBO may not be a true "non-triazine" alternative, but rather an oil-soluble delivery system for the triazine active species.
  • Focus on Operational Cost, Not Just Unit Price: While the raw material cost of MBO may be higher than standard triazines, its cost-effectiveness is driven by operational savings [1]. These include reduced downtime for cleaning, lower disposal costs, and less frequent change-outs due to its higher scavenging capacity.
  • Solvent Selection is Critical: The formation of solids, a issue with all scavengers, can be significantly managed for MBO by using polar solvents like alcohols or glycols [1]. Research into optimal solvent blends can further enhance performance and cost savings.

References

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GHS Hazard Statements

Aggregated GHS information provided by 641 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 641 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 640 of 641 companies with hazard statement code(s):;
H302+H332 (70.16%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.47%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (75.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

66204-44-2

Wikipedia

Methylenebis(5-methyloxazolidine)

General Manufacturing Information

Oxazolidine, 3,3'-methylenebis[5-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-20-2023

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